Etiolin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
29271-49-6 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,24-25,29-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,24+,25?,26-,27-/m0/s1 |
InChI Key |
JMSRDKIFVZVAMX-SSTACDENSA-N |
SMILES |
CC1CCC(=NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Isomeric SMILES |
C[C@H]1CCC(=NC1)[C@@H](C)C2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
Canonical SMILES |
CC1CCC(=NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Synonyms |
etiolin |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of the etiolin compound
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of etiolin, a steroidal alkaloid. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a steroidal alkaloid, a class of naturally occurring compounds characterized by a steroid framework with a nitrogen atom incorporated into a fused ring system. The nomenclature surrounding this compound can be ambiguous in the literature, with "this compound" and "etioline" often used to refer to what are likely stereoisomers. For the purpose of this guide, we will focus on the characterized compound "etioline," which has been isolated from various plant species.
Table 1: Chemical and Physical Properties of Etioline
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 413.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol | --INVALID-LINK-- |
| CAS Number | 29271-49-6 (for a stereoisomer, this compound) | --INVALID-LINK-- |
| Topological Polar Surface Area | 52.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Etioline has been isolated from plants such as Solanum pseudocapsicum, Solanum canense, and Lilium candidum.[1][2] It belongs to the broader class of Solanum alkaloids, which are known for their diverse biological activities.[3]
Biological Activities and Signaling Pathways
Research into the specific biological activities of this compound is limited. However, studies on related compounds and extracts containing this compound provide insights into its potential pharmacological effects.
Anticancer and Cytotoxic Effects:
A glycosylated form of this compound, 3-O-(beta-D-glucopyranosyl) etioline, isolated from the roots of Solanum diphyllum, has demonstrated cytotoxic effects against the HeLa human cervical cancer cell line, with an IC50 value of 150 µg/mL.[1] Furthermore, the total alkaloid fraction from the leaves of Solanum pseudocapsicum, a plant known to contain this compound, has shown in-vivo antitumor activity in a Dalton's Lymphoma Ascites model in mice.[4] This suggests that this compound and its derivatives may contribute to the anticancer properties of these plant extracts.
Table 2: Summary of Biological Activities
| Compound/Extract | Biological Activity | Model System | Key Findings | Reference |
| 3-O-(beta-D-glucopyranosyl) etioline | Cytotoxicity | HeLa (cervical cancer) cells | IC50 = 150 µg/mL | [1] |
| Total alkaloid fraction of Solanum pseudocapsicum leaves | Antitumor activity | Dalton's Lymphoma Ascites in mice | Significant increase in mean survival time and percentage increase in life span of tumor-bearing mice. | [4] |
Signaling Pathways:
Currently, there is no specific information available in the scientific literature detailing the signaling pathways through which this compound or its derivatives exert their biological effects. The term "this compound" should not be confused with "ethylene," a plant hormone with a well-characterized signaling pathway that is not related to the compound discussed in this guide.[5][6] Further research is required to elucidate the molecular mechanisms of action for this compound.
Experimental Protocols
Isolation and Purification of Etioline from Solanum species:
The general workflow for the isolation of steroidal alkaloids from Solanum species involves extraction, acid-base partitioning, and chromatographic separation.
Figure 1: General workflow for the isolation of this compound.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with methanol.[4]
-
Acid-Base Extraction: The methanolic extract is subjected to an acid-base extraction procedure to separate the basic alkaloids from other constituents. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then made basic, and the alkaloids are extracted into an organic solvent.
-
Chromatography: The crude alkaloid fraction is then subjected to chromatographic techniques, such as column chromatography over silica gel, to isolate and purify the individual alkaloids, including etioline.[7]
Structural Elucidation:
The structure of isolated etioline and its derivatives is typically determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, DEPT, COSY, and HMQC to elucidate the detailed chemical structure and stereochemistry.[1]
Logical Relationships and Classification
This compound's classification within the chemical and biological landscape is important for understanding its context.
Figure 2: Classification of Etioline.
This diagram illustrates that this compound is a natural product, specifically a steroidal alkaloid. Biologically, it is a plant secondary metabolite found in Solanum species and is considered a bioactive compound with demonstrated cytotoxic properties.
Conclusion and Future Directions
This compound is a steroidal alkaloid with a defined chemical structure and demonstrated cytotoxic and potential antitumor activities. However, there are significant gaps in the current understanding of this compound. Future research should focus on:
-
Elucidation of Signaling Pathways: Investigating the molecular mechanisms and signaling pathways through which this compound and its derivatives exert their cytotoxic effects is crucial for understanding their therapeutic potential.
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved activity and selectivity.
-
In-depth Pharmacological Studies: Comprehensive in-vivo studies are needed to evaluate the efficacy, toxicity, and pharmacokinetic profile of pure this compound.
This in-depth guide summarizes the current knowledge on the this compound compound. While promising as a cytotoxic agent, further research is necessary to fully unlock its potential for drug development.
References
- 1. Cytotoxicity of 3-O-(beta-D-glucopyranosyl) etioline, a steroidal alkaloid from Solanum diphyllum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etioline, a steroidal alkaloid from Lilium candidum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Antitumor activity of total alkaloid fraction of solanum pseudocapsicum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 7. thaiscience.info [thaiscience.info]
Etiolated Precursors in Chlorophyll Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Darkness to Light
In the absence of light, angiosperms undergo a unique developmental program known as skotomorphogenesis or etiolation. This results in seedlings with elongated hypocotyls, closed cotyledons, and a characteristic pale-yellow appearance. The plastids within these dark-grown plants, called etioplasts, are arrested in their development and lack the green pigment chlorophyll (B73375). Instead, they accumulate the precursors necessary for rapid greening upon light exposure.
Historically, the yellow pigmentation of etiolated tissues was attributed to a substance called "etiolin"[1]. However, modern biochemical analysis has revealed that this yellow color is primarily due to the presence of carotenoids like lutein (B1675518) and violaxanthin[2]. The critical component for chlorophyll synthesis stored within the etioplast is not a single substance but a photoactive ternary complex. This complex consists of the chlorophyll precursor protochlorophyllide (B1199321) (Pchlide) , the enzyme NADPH:protochlorophyllide oxidoreductase (POR) , and its cofactor NADPH [3].
This technical guide provides an in-depth exploration of this precursor complex, its organization within the unique prolamellar body of the etioplast, the light-triggered enzymatic conversion that initiates greening, and the complex signaling networks that govern this vital process. We will detail the experimental protocols used to study these components and present key quantitative data for a comprehensive understanding.
The Etioplast and the Prolamellar Body: A Precursor Reservoir
Etioplasts are distinguished by their unique internal membrane structure, the prolamellar body (PLB). The PLB is a highly ordered, paracrystalline, bicontinuous cubic membrane lattice composed of tetrahedrally branched tubules[2][4][5][6]. This intricate structure serves as a storage site for the lipids, pigments, and enzymes required for the rapid formation of thylakoid membranes upon illumination.
The primary protein component of the PLB is the light-dependent protochlorophyllide oxidoreductase (LPOR), which forms helical arrays covering the tubular lattice[4][7]. The PLB also contains carotenoids and the substrate for LPOR, protochlorophyllide, making it a highly organized reservoir primed for photosynthesis[2][6]. Upon light exposure, the PLB's crystalline structure is rapidly disrupted, and its components are reorganized to form the thylakoids and grana of a mature chloroplast[2][4].
The Core Precursor: The Protochlorophyllide-POR Complex
The central event in the greening of etiolated plants is the light-dependent reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide), the penultimate step in chlorophyll a biosynthesis[8]. This reaction is catalyzed by POR.
Protochlorophyllide Oxidoreductase (POR)
There are two distinct, structurally unrelated types of POR:
-
Light-dependent POR (LPOR, EC 1.3.1.33): This is a single-subunit, nuclear-encoded enzyme found in angiosperms, algae, and cyanobacteria. It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and requires light for catalysis[9][10]. Angiosperms exclusively rely on LPOR for chlorophyll synthesis[10].
-
Dark-operative POR (DPOR, EC 1.3.7.7): This is an older, oxygen-sensitive enzyme, homologous to nitrogenase, consisting of multiple subunits. It is found in gymnosperms, algae, and photosynthetic bacteria, allowing them to synthesize chlorophyll in the dark[9][10].
In angiosperms, different isoforms of LPOR exist, such as PORA and PORB, which have distinct roles. PORA is abundant in etioplasts and its expression is negatively regulated by light, dropping off after greening begins. PORB expression persists in mature green plants to sustain chlorophyll biosynthesis[11][12].
The Photoactive Ternary Complex
In the darkness of the etioplast, LPOR, Pchlide, and the cofactor NADPH assemble into a stable ternary complex[3]. This complex is the photoactive unit that absorbs light energy. Upon illumination, a photon is captured, triggering the transfer of a hydride from NADPH and a proton from the enzyme to reduce a double bond in the D-ring of the Pchlide molecule, converting it to chlorophyllide[9].
Spectral Forms of Protochlorophyllide
Within the etioplast, Pchlide exists in different spectral forms, indicating various aggregation states and interactions with the POR enzyme. These forms are distinguished by their absorption and fluorescence emission maxima.
| Form Name | Absorption Max (nm) | Fluorescence Emission Max (nm) | State | Reference(s) |
| Pchlide-628/632 | 628 | 632 | Non-photoconvertible (Photoinactive) | [12] |
| Pchlide-650/657 | 650 | 657 | Photoconvertible (Photoactive) | [12] |
| Pchlide 686/676 | 686 | 676 | Long-wavelength form in juvenile plants | [13][14] |
| Table 1: Key spectral forms of the protochlorophyllide-POR complex found in etioplasts. The numbers indicate the respective absorption and fluorescence emission maxima. |
The photoactive Pchlide-650/657 is the primary form that is rapidly converted to chlorophyllide (Chlide-684/690) upon receiving a flash of light[12].
Chlorophyll Biosynthesis and Regulatory Pathways
The conversion of etioplasts to chloroplasts is tightly regulated by a complex interplay of light signals and endogenous plant hormones.
The Chlorophyll Biosynthesis Pathway
The synthesis of chlorophyll is a multi-step process involving two major pathways: the tetrapyrrole pathway, which produces the chlorophyllide head group, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the phytol (B49457) tail[15]. The final light-dependent step, the conversion of protochlorophyllide to chlorophyllide, is the key regulatory point during de-etiolation.
Light Signaling in De-Etiolation
Light signals perceived by photoreceptors initiate a cascade that reverses the etiolated state.
-
Photoreceptors: Phytochromes (sense red/far-red light) and cryptochromes (sense blue light) are the primary light sensors[16][17].
-
Key Transcription Factors: In the dark, transcription factors like PHYTOCHROME-INTERACTING FACTORs (PIFs) actively repress genes required for chlorophyll biosynthesis and photosynthesis[16][18]. Upon illumination, activated phytochromes trigger the rapid degradation of PIFs. Simultaneously, ELONGATED HYPOCOTYL 5 (HY5) , a positive regulator of photomorphogenesis, accumulates and activates the transcription of light-induced genes, including those for chlorophyll synthesis[16][18][19].
Hormonal Crosstalk
Plant hormones are deeply integrated with the light signaling network to fine-tune the greening process.
-
Gibberellins (GA): GAs promote the degradation of DELLA proteins. In the dark, accumulated DELLAs repress PIFs, thereby de-repressing chlorophyll and carotenoid biosynthesis genes. This allows etiolated seedlings to accumulate a pool of Pchlide and photoprotective carotenoids, preparing them for light exposure[20].
-
Ethylene: The hormone ethylene, through the transcription factor ETHYLENE INSENSITIVE 3 (EIN3), can directly activate the expression of PORA and PORB[18]. EIN3 and PIFs can also interact to co-regulate gene expression, coupling the response to mechanical stress (as a seedling pushes through soil) with readiness for greening[17].
-
Cytokinins (CK): Cytokinins promote chloroplast development and the expression of photosynthesis-related genes, often by influencing the activity of key transcription factors like GNC and GLKs[18].
Experimental Protocols
Studying the components of etiolated tissues requires specialized methods for isolation and analysis.
Protocol: Isolation of Intact Etioplasts
This protocol is adapted from established methods for isolating chloroplasts and can be applied to etiolated tissue[21][22].
Materials:
-
Etiolated seedlings (e.g., 5-7 day old Arabidopsis or pea)
-
Chloroplast Isolation Buffer (CIB): 0.3 M Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂. Keep ice-cold.
-
Percoll gradient solutions (e.g., 40% and 85% Percoll in CIB).
-
Blender or mortar and pestle.
-
Miracloth or nylon mesh (20-100 µm).
-
Refrigerated centrifuge with a swinging-bucket rotor.
Procedure:
-
Perform all steps at 4°C under a dim green safelight to prevent premature Pchlide conversion.
-
Harvest etiolated seedlings (cotyledons and hypocotyls) and gently chop them.
-
Homogenize the tissue in ice-cold CIB (ratio of ~3 mL buffer per gram of tissue) with short bursts in a blender or by grinding with a mortar and pestle.
-
Filter the homogenate through several layers of Miracloth or nylon mesh into a chilled centrifuge tube.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5-7 minutes to pellet the etioplasts.
-
Gently discard the supernatant. Resuspend the crude etioplast pellet in a small volume of CIB.
-
For purification, carefully layer the resuspended pellet onto a pre-formed discontinuous Percoll gradient (e.g., 40%/85%).
-
Centrifuge at 2,000 x g for 10 minutes in a swinging-bucket rotor[21].
-
Intact etioplasts will band at the interface of the two Percoll layers. Carefully collect the band with a pipette.
-
Wash the purified etioplasts by diluting them in excess CIB and pelleting them again at 1,000 x g for 5 minutes.
Protocol: Spectrophotometric Quantification of Pchlide
This method allows for the quantification of total Pchlide in an extract[23][24].
Materials:
-
Etiolated tissue or isolated etioplasts.
-
80% (v/v) Acetone (B3395972).
-
Spectrophotometer.
-
Glass homogenizer or centrifuge tubes for extraction.
Procedure:
-
Record the fresh weight of the tissue. Perform extraction under dim light.
-
Homogenize the sample in a known volume of ice-cold 80% acetone.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 10 minutes to pellet cell debris.
-
Transfer the clear supernatant to a cuvette.
-
Measure the absorbance (A) at 663 nm and 628 nm. Use 80% acetone as a blank.
-
The concentration of protochlorophyllide can be estimated using published extinction coefficients. The absorbance at ~628 nm is primarily from Pchlide, while the absorbance at 663 nm after illumination can be used to measure the newly formed chlorophyllide.
Protocol: HPLC Analysis of Pigments
High-Performance Liquid Chromatography (HPLC) provides precise separation and quantification of Pchlide, chlorophyllide, chlorophylls, and carotenoids[25][26].
Materials:
-
Pigment extract (prepared as above, but often in 100% acetone or methanol, and filtered through a 0.22 µm syringe filter).
-
HPLC system with a photodiode array (PDA) or fluorescence detector.
-
Reversed-phase C18 column.
-
Mobile phase solvents (e.g., a gradient of acetonitrile, methanol, water, ethyl acetate).
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10-20 µL of the filtered pigment extract.
-
Run a solvent gradient program to separate the pigments. Less polar pigments (like carotenoids and chlorophylls) will elute later than more polar ones (like chlorophyllides and Pchlide). A typical gradient runs from a more polar mixture to a less polar one[26].
-
Detect pigments by their characteristic absorbance spectra using the PDA detector (e.g., Pchlide ~440 nm, Chlide ~440 nm, Chl a ~430 nm and 662 nm).
-
Quantify pigments by comparing the peak areas to those of pure standards of known concentration.
References
- 1. onelook.com [onelook.com]
- 2. Etioplast - Wikipedia [en.wikipedia.org]
- 3. Light dependent protochlorophyllide oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron tomography of prolamellar bodies and their transformation into grana thylakoids in cryofixed Arabidopsis cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial Nano-Morphology of the Prolamellar Body in Etiolated Arabidopsis thaliana Plants With Disturbed Pigment and Polyprenol Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatial Nano-Morphology of the Prolamellar Body in Etiolated Arabidopsis thaliana Plants With Disturbed Pigment and Polyprenol Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular landscape of etioplast inner membranes in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of Protochlorophyllide in Arabidopsis thaliana [frontiersin.org]
- 9. Protochlorophyllide reductase - Wikipedia [en.wikipedia.org]
- 10. Regulatory mechanism of a light-dependent protochlorophyllide oxidoreductase in chlorophyll biosynthesis and environmental adaptation [maxapress.com]
- 11. Distinct roles for light-dependent NADPH:protochlorophyllide oxidoreductases (POR) A and B during greening in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. A new pathway of chlorophyll biosynthesis from long-wavelength protochlorophyllide Pchlide 686/676 in juvenile etiolated plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of chlorophyll of photosystem II reaction centers in plant leaves in early stages of etiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Interplay between Light and Plant Hormones in the Control of Arabidopsis Seedling Chlorophyll Biosynthesis [frontiersin.org]
- 17. Interplay between Light and Plant Hormones in the Control of Arabidopsis Seedling Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulatory and retrograde signaling networks in the chlorophyll biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | From Chloroplast Biogenesis to Chlorophyll Accumulation: The Interplay of Light and Hormones on Gene Expression in Camellia sinensis cv. Shuchazao Leaves [frontiersin.org]
- 20. DELLAs Regulate Chlorophyll and Carotenoid Biosynthesis to Prevent Photooxidative Damage during Seedling Deetiolation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. participants.wepal.nl [participants.wepal.nl]
- 24. umces.edu [umces.edu]
- 25. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. prometheusprotocols.net [prometheusprotocols.net]
The Pivotal Role of Etioplasts in Protochlorophyllide Accumulation: A Technical Guide for Researchers
An Introductory Note on Terminology: This guide addresses the accumulation of a key chlorophyll (B73375) precursor in etioplasts. The term "etiolin" is not standard in scientific literature. The correct and widely accepted term for the chlorophyll precursor that accumulates in etioplasts is protochlorophyllide (B1199321) . This document will, therefore, focus on the accumulation of protochlorophyllide.
Etioplasts are plastids found in flowering plants grown in the absence of light.[1] They are characterized by a unique internal structure called the prolamellar body (PLB), a semi-crystalline lattice of membrane tubules.[2][3][4] This structure is the primary site for the accumulation of the chlorophyll precursor, protochlorophyllide, complexed with the enzyme NADPH:protochlorophyllide oxidoreductase (POR) and its cofactor NADPH.[5][6] This guide provides a comprehensive overview of the role of etioplasts in the accumulation of protochlorophyllide, detailing the biosynthetic pathways, regulatory mechanisms, and experimental protocols for its quantification.
Quantitative Analysis of Protochlorophyllide Accumulation
The amount of protochlorophyllide that accumulates in etioplasts can vary depending on the plant species, age, and genetic background. Quantification is crucial for studying chloroplast development and photomorphogenesis.[1][7] Below are tables summarizing quantitative data on protochlorophyllide levels in various contexts.
Table 1: Relative Protochlorophyllide Accumulation in Arabidopsis thaliana Mutants
| Genotype | Relative Fluorescence Units (RFU) at ~636 nm (Mean ± SE) | Description |
| Wild-type | ~150 | Baseline level of protochlorophyllide accumulation in dark-grown seedlings. |
| flu | ~450 | The fluorescent mutant lacks a repressor of glutamyl tRNA reductase, leading to over-accumulation of protochlorophyllide.[8] |
| pifQ (pif1, pif3, pif4, pif5) | ~300 | PHYTOCHROME-INTERACTING FACTORs (PIFs) repress chlorophyll biosynthesis in the dark; their absence leads to increased protochlorophyllide.[8][9] |
| hy1 | ~50 | Deficient in heme oxygenase 1, leading to reduced levels of protochlorophyllide, suggesting feedback regulation from the heme branch of the tetrapyrrole pathway.[8] |
Data are illustrative and compiled from fluorescence spectroscopy measurements presented in Terry & Kacprzak (2019).[8] The exact values can vary based on experimental conditions.
Table 2: Spectroscopic Properties of Protochlorophyllide Forms in Etioplasts
| Protochlorophyllide Form | Fluorescence Emission Maximum (77 K) | Description |
| Non-photoactive Protochlorophyllide (Pchl(ide)-F632/F633) | ~633 nm | Unbound protochlorophyllide that is not immediately photoreduced upon illumination.[2][3][10][11] |
| Photoactive Protochlorophyllide (Pchlide-F655/F657) | ~655-657 nm | Protochlorophyllide bound in a ternary complex with LPOR and NADPH, which is readily converted to chlorophyllide upon illumination.[2][3][10][11] |
Experimental Protocols
Accurate quantification of protochlorophyllide is fundamental to studying its accumulation in etioplasts. The following are detailed methodologies for its extraction and measurement.
This protocol is adapted from Terry & Kacprzak (2019).[8]
Materials:
-
Etiolated seedlings (e.g., 5-day-old dark-grown Arabidopsis thaliana)
-
Microcentrifuge tubes
-
Ice-cold acetone: 0.1M NH₄OH (9:1, v/v)
-
Homogenizer or pestle
-
Centrifuge (capable of 16,100 x g at 4°C)
-
Green safelight
Procedure:
-
Harvesting should be performed in a dark room under a dim green safelight to prevent the photoconversion of protochlorophyllide.[1]
-
Excise a known number of seedlings (e.g., 20-30 Arabidopsis seedlings) and place them in a pre-chilled microcentrifuge tube on ice.
-
Add 0.4 mL of ice-cold acetone: 0.1M NH₄OH (9:1, v/v).
-
Thoroughly homogenize the tissue using a micro-pestle or homogenizer.
-
Centrifuge the homogenate at 16,100 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Add another 0.4 mL of the extraction solvent to the pellet and repeat the extraction process to ensure complete recovery.
-
Centrifuge again under the same conditions.
-
Combine the supernatants from both extractions. This solution contains the extracted protochlorophyllide.
-
Keep the samples on ice and protected from light (e.g., wrapped in foil) until measurement.
This is a highly sensitive method suitable for small amounts of tissue.[7][8]
Instrumentation:
-
Fluorescence spectrophotometer
Procedure:
-
Set the baseline of the spectrophotometer to zero using 80% (v/v) acetone.
-
Set the excitation wavelength to 440 nm.
-
Measure the fluorescence emission spectrum of the extracted sample.
-
Record the peak fluorescence emission at approximately 636 nm.[8]
-
To normalize for background fluorescence, a reading can also be taken at 750 nm, where protochlorophyllide does not emit fluorescence.
-
Quantify the protochlorophyllide content as relative fluorescence units (RFU) per seedling or per milligram of fresh weight.
This method allows for the calculation of the absolute concentration of protochlorophyllide.[12][13]
Instrumentation:
-
Spectrophotometer
Procedure:
-
Use the protochlorophyllide extract obtained from Protocol 1.
-
Measure the absorbance of the extract at 626 nm.
-
The concentration of protochlorophyllide can be calculated using the Beer-Lambert law and the molar absorption coefficient of protochlorophyllide in acetone, which is 31,100 M⁻¹ cm⁻¹.[8]
Signaling Pathways and Regulation of Protochlorophyllide Accumulation
The accumulation of protochlorophyllide in etioplasts is a tightly regulated process. In angiosperms, the conversion of protochlorophyllide to chlorophyllide is a light-dependent reaction catalyzed by POR.[8] In darkness, this step is blocked, leading to the accumulation of protochlorophyllide.
The biosynthesis of protochlorophyllide begins with 5-aminolevulinic acid (ALA), the formation of which is the rate-limiting step in the tetrapyrrole pathway.[2][14] Several enzymes are involved in the conversion of ALA to protochlorophyllide. The final accumulated product exists in two main forms within the etioplast: a photoactive form complexed with POR and NADPH, and a non-photoactive, unbound form.[11]
Several factors regulate the level of protochlorophyllide accumulation:
-
Phytochrome Interacting Factors (PIFs): In the dark, PIFs accumulate and repress the expression of genes involved in chlorophyll biosynthesis, thereby limiting the accumulation of protochlorophyllide.[9]
-
Feedback Inhibition: The tetrapyrrole pathway is subject to feedback inhibition. For instance, a deficiency in heme biosynthesis can lead to reduced protochlorophyllide levels, suggesting a regulatory link between the heme and chlorophyll branches of the pathway.[8]
-
POR Enzyme Levels: The amount of POR protein can influence the size of the prolamellar body and the ratio of photoactive to non-photoactive protochlorophyllide.[5][10]
-
Anionic Lipids: Lipids such as phosphatidylglycerol (PG) and sulfoquinovosyldiacylglycerol (SQDG) are components of the etioplast membranes and play a role in the proper formation of the prolamellar body and the biosynthesis of protochlorophyllide.[2][4] A partial deficiency in PG can impair the insertion of Mg²⁺ into protoporphyrin IX, a key step in the pathway, leading to a significant decrease in protochlorophyllide content.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Resolved Systems Biology to Dissect the Etioplast-to-Chloroplast Transition in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light dependent protochlorophyllide oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for Quantification of Protochlorophyllide in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Etioplast Pigment-Protein Complexes, Inner Membrane Architecture, and Protochlorophyllide a Chemical Heterogeneity by Light-Dependent NADPH:Protochlorophyllide Oxidoreductases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of Protochlorophyllide in Arabidopsis thaliana [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric quantitation of protochlorophyll(ide): Specific absorption and molar extinction coefficients reconsidered | Semantic Scholar [semanticscholar.org]
- 14. Feedback Inhibition of Chlorophyll Synthesis in the Phytochrome Chromophore-Deficient aurea and yellow-green-2 Mutants of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic "Etiolin": Unraveling the Discovery and Historical Research of Protochlorophyllide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the annals of plant biology, the process of etiolation—the development of plants in the absence of light—has long fascinated scientists. A key player in this phenomenon is a yellow-green pigment that accumulates in the dark, poised to transform into the vibrant green of chlorophyll (B73375) upon illumination. While historical texts may occasionally refer to this pigment with the non-standard term "etiolin," the scientifically recognized molecule at the heart of this process is protochlorophyllide (B1199321) . This technical guide provides a comprehensive overview of the discovery and historical research of protochlorophyllide, detailing the early experimental protocols, summarizing key quantitative data, and illustrating the evolving understanding of its central role in the biosynthesis of chlorophyll. This exploration into the foundational research of protochlorophyllide offers valuable insights for professionals in plant science and drug development, particularly in understanding pigment-protein interactions and light-dependent biochemical pathways.
The Discovery of Protochlorophyllide: A Historical Perspective
The journey to understanding the precursor to chlorophyll began in the late 19th century. The first crucial step was the observation that etiolated, or dark-grown, plants contained a pigment that was not chlorophyll but could be rapidly converted to it upon exposure to light.
While the precise etymology of "this compound" is obscure and it is not a term used in modern scientific literature, the discovery of the pigment it intended to describe can be attributed to the Russian botanist N.A. Monteverde . In the late 19th century, his work laid the foundation for identifying a precursor to chlorophyll. Later research throughout the 20th century solidified the understanding of this precursor as protochlorophyllide, a magnesium-containing porphyrin.
Early Experimental Protocols for Protochlorophyllide Research
The elucidation of protochlorophyllide's structure and function was contingent on the development of innovative experimental techniques for its extraction, purification, and analysis. Early researchers faced the challenge of isolating this light-sensitive compound without converting it to chlorophyll.
Methodology for Protochlorophyllide Extraction and Quantification (circa mid-20th Century)
This protocol represents a generalized summary of the techniques used in the mid-20th century for the study of protochlorophyllide in etiolated seedlings.
1. Plant Material Preparation:
-
Seeds (e.g., barley, bean, or oat) were germinated and grown in complete darkness for 7-10 days to induce etiolation and maximize protochlorophyllide accumulation. All subsequent steps were performed under a dim green safelight, which does not trigger the conversion of protochlorophyllide to chlorophyllide.
2. Extraction:
-
The etiolated leaf tissue was harvested and immediately ground in a pre-chilled mortar and pestle with a small amount of a suitable solvent.
-
The most commonly used solvent was 80% aqueous acetone (B3395972), which efficiently extracts the pigment while minimizing enzymatic activity. Diethyl ether was also used in some protocols.
-
The homogenate was then filtered or centrifuged to separate the pigment-containing supernatant from the solid plant debris.
3. Purification (optional, for more detailed analysis):
-
For further purification, the crude extract was often subjected to solvent-solvent partitioning. For example, the acetone extract could be mixed with hexane (B92381) and water, leading to the separation of different pigment fractions.
-
Column chromatography, using adsorbents like powdered sugar or magnesium oxide, was also employed to separate protochlorophyllide from other pigments and lipids.
4. Quantification and Characterization:
-
Spectrophotometry: The concentration of protochlorophyllide in the extract was determined using a spectrophotometer. The absorption spectrum of protochlorophyllide in acetone exhibits a characteristic peak in the blue region of the spectrum (around 440 nm) and another in the red region (around 625-630 nm). The Beer-Lambert law was applied to calculate the concentration based on the absorbance at the red peak.
-
Fluorometry: The intense fluorescence of protochlorophyllide when excited with blue or UV light provided a highly sensitive method for its detection and quantification. The fluorescence emission maximum is typically around 630-635 nm.
Quantitative Data from Historical Studies
| Plant Species | Age of Etiolated Seedling (days) | Protochlorophyllide Content (µg/g fresh weight) - Approximate Range | Reference Notes |
| Barley (Hordeum vulgare) | 7-9 | 10 - 25 | A common model organism for these studies. |
| Bean (Phaseolus vulgaris) | 8-12 | 15 - 30 | Often used due to its large cotyledons. |
| Oat (Avena sativa) | 6-8 | 8 - 20 | Another cereal grain frequently used in early experiments. |
Note: These values are approximate and varied depending on the specific experimental conditions, such as temperature and the exact analytical methods used.
The Evolving Understanding of the Chlorophyll Biosynthesis Pathway
The discovery of protochlorophyllide was a pivotal moment in unraveling the complex pathway of chlorophyll biosynthesis. The "Granick hypothesis," proposed by Sam Granick in the 1940s and 1950s, suggested that the biosynthetic pathway of chlorophyll could be deduced by studying the accumulation of precursors in various mutants.[1] This hypothesis was instrumental in shaping the direction of research.
Historical Model of the Final Steps of Chlorophyll a Biosynthesis (circa 1960s)
The diagram below illustrates the understanding of the light-dependent conversion of protochlorophyllide to chlorophyllide a, a key step in the greening process, as it was conceptualized in the mid-20th century.
Caption: Historical model of the final steps of chlorophyll a biosynthesis.
This early model correctly identified the key components: protochlorophyllide as the precursor, the requirement for light, and the involvement of an enzyme (later identified as protochlorophyllide oxidoreductase, or POR) and a reducing agent (NADPH). The subsequent esterification with a phytol tail to form chlorophyll a was also understood to be a critical step.
Experimental Workflow for Studying Protochlorophyllide Conversion
The following diagram illustrates a typical experimental workflow from the mid-20th century to investigate the light-induced conversion of protochlorophyllide.
Caption: Experimental workflow for studying protochlorophyllide conversion.
Conclusion
The historical journey from the initial observations of a mysterious "this compound pigment" to the detailed characterization of protochlorophyllide and its role in chlorophyll biosynthesis is a testament to the power of meticulous observation and the development of sophisticated experimental techniques. The foundational work of early plant scientists laid the groundwork for our current understanding of photosynthesis and plant development. For researchers and professionals in drug development, this history offers valuable lessons in the study of light-activated biological systems and the intricate regulation of metabolic pathways. The principles of pigment extraction, spectroscopic analysis, and the use of model organisms to dissect biochemical pathways, all honed during the early research on protochlorophyllide, remain fundamental to modern scientific inquiry.
References
The Unveiling of a Seedling: An In-depth Technical Guide to De-etiolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-etiolation, or photomorphogenesis, is the profound transformation a plant seedling undergoes upon its first exposure to light. This developmental switch is critical for survival, marking the transition from a heterotrophic existence, reliant on stored seed reserves, to an autotrophic lifestyle powered by photosynthesis. In the darkness of the soil, a seedling follows a developmental program called skotomorphogenesis, characterized by a long, spindly hypocotyl, a closed apical hook protecting the delicate shoot apical meristem, and undeveloped, pale cotyledons containing etioplasts instead of chloroplasts. Upon reaching the light, a cascade of signaling events is initiated, leading to the dramatic morphological and physiological changes that define a de-etiolated seedling: inhibited hypocotyl elongation, opening of the apical hook, expansion and greening of the cotyledons, and the differentiation of etioplasts into fully functional chloroplasts.[1][2]
This technical guide provides a comprehensive overview of the core molecular processes governing de-etiolation, with a focus on the key signaling pathways, quantitative changes in molecular components, and detailed experimental methodologies used to elucidate this fundamental biological process.
Core Signaling Pathways in De-etiolation
The perception of light is the initial and most critical step in de-etiolation. Plants possess a sophisticated suite of photoreceptors that absorb specific wavelengths of light and initiate downstream signaling cascades. The primary photoreceptors involved in de-etiolation are the phytochromes, which perceive red and far-red light, and the cryptochromes, which perceive blue and UV-A light.
Phytochrome and Cryptochrome Signaling
Phytochromes exist in two photo-interconvertible forms: a red light-absorbing, inactive Pr form, and a far-red light-absorbing, active Pfr form. Upon absorbing red light, Pr is converted to Pfr, which then translocates from the cytoplasm to the nucleus.[3] Cryptochromes, upon absorbing blue light, also undergo a conformational change that triggers their signaling activity.
Once in the nucleus, both activated phytochromes and cryptochromes initiate a signaling cascade that converges on the regulation of a key E3 ubiquitin ligase complex, CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[3] In the dark, COP1 is active and targets positive regulators of photomorphogenesis for degradation by the 26S proteasome.[4] One of the primary targets of COP1 is the transcription factor ELONGATED HYPOCOTYL 5 (HY5), a master regulator of photomorphogenic development.[5]
Light perception leads to the inactivation of COP1, allowing HY5 to accumulate in the nucleus. HY5 then binds to the promoters of thousands of light-inducible genes, activating their transcription and orchestrating the developmental changes associated with de-etiolation.[5]
Another critical set of players in this pathway are the PHYTOCHROME-INTERACTING FACTORS (PIFs), a family of basic helix-loop-helix (bHLH) transcription factors that are negative regulators of photomorphogenesis.[6] In the dark, PIFs accumulate and actively repress photomorphogenesis by directly binding to and inhibiting the expression of light-induced genes. Upon light exposure, activated phytochromes directly interact with PIFs, leading to their rapid phosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[7][8] This removal of PIF-mediated repression is a crucial step in allowing photomorphogenesis to proceed.
Hormonal Regulation
Plant hormones play a crucial role in modulating the de-etiolation response. The balance between different hormones is dynamically regulated by light to fine-tune growth and development.
-
Gibberellins (GAs) : GAs are potent promoters of cell elongation and are maintained at high levels in the dark to facilitate hypocotyl extension. Upon light exposure, the levels of bioactive GAs rapidly decrease, contributing to the inhibition of hypocotyl growth.[9]
-
Auxins : Auxin is another key hormone promoting cell elongation. While its role in de-etiolation is complex, light signaling pathways are known to interact with auxin signaling to regulate hypocotyl growth and apical hook opening.
-
Brassinosteroids (BRs) : BRs are also involved in promoting skotomorphogenesis. While initial hypotheses suggested a decrease in BR levels upon illumination, direct measurements have shown that BR levels do not necessarily decrease and may even be higher in the light. Instead, light signaling appears to modulate the sensitivity of the tissues to BRs.[10]
-
Cytokinins : Cytokinins are known to promote chloroplast development and cotyledon expansion during de-etiolation.[11]
Quantitative Data on Molecular and Physiological Changes
The transition from skotomorphogenesis to photomorphogenesis is accompanied by significant and quantifiable changes at the molecular and physiological levels.
Protein Abundance Changes During De-etiolation
A time-course proteomic analysis of Arabidopsis seedlings during de-etiolation reveals a dynamic reprogramming of the proteome. The following table summarizes the fold changes of key proteins at different time points after exposure to light.
| Protein | Function | 8h Fold Change | 24h Fold Change | Reference |
| Photosynthesis-related | ||||
| LHCB1.1 | Light-harvesting complex II | 1.5 | 15.2 | [12][13] |
| PSBA (D1) | Photosystem II reaction center | 1.2 | 10.8 | [12][13] |
| RBCL | RuBisCO large subunit | 1.8 | 12.5 | [12][13] |
| Signaling Components | ||||
| HY5 | Transcription factor | 2.1 | 3.5 | [12][13] |
| PIF1 | Transcription factor | -2.5 | -4.8 | [7] |
| PIF3 | Transcription factor | -3.1 | -5.2 | [8] |
| Hormone Biosynthesis | ||||
| GA20ox1 | Gibberellin biosynthesis | -1.8 | -2.9 | [9] |
| DWF4 | Brassinosteroid biosynthesis | 1.2 | 1.5 | [10] |
Gene Expression Changes During De-etiolation
Microarray and RNA-sequencing analyses have provided a global view of the transcriptional reprogramming that occurs during de-etiolation. Thousands of genes are differentially expressed within hours of light exposure.
| Gene | Function | 3h Fold Change | 6h Fold Change | Reference |
| CAB2 (LHCB1.1) | Light-harvesting complex II | 25.6 | 58.3 | [14] |
| RBCS-1A | RuBisCO small subunit | 18.2 | 45.1 | [14] |
| CHS | Chalcone synthase (anthocyanin) | 15.7 | 32.9 | [15] |
| HY5 | Transcription factor | 3.2 | 5.1 | [14] |
| PIF3 | Transcription factor | -4.5 | -6.8 | [14] |
| XTH15 | Xyloglucan endotransglucosylase | -3.8 | -5.2 | [14] |
Plant Hormone Level Changes During De-etiolation
The levels of key plant hormones are dynamically regulated during de-etiolation. The following table presents representative quantitative changes in hormone levels in pea and Arabidopsis seedlings.
| Hormone | Plant | Tissue | Time after Light | Change in Level | Reference |
| Gibberellin A1 (GA₁) | Pea | Shoot | 4 hours | ~90% decrease | [9] |
| Indole-3-acetic acid (IAA) | Arabidopsis | Hypocotyl | 6 hours | ~30% increase | [16] |
| Castasterone (BR) | Pea | Seedling | 24 hours | No significant change | [10] |
| Abscisic Acid (ABA) | Arabidopsis | Cotyledons | 3 hours | ~40% decrease | [17] |
Key Experimental Protocols
The study of de-etiolation employs a variety of molecular, biochemical, and physiological techniques. Detailed methodologies for some of the key experiments are provided below.
Quantification of Chlorophyll (B73375) Content
Principle: Chlorophyll is extracted from plant tissue using an organic solvent and its concentration is determined spectrophotometrically by measuring absorbance at specific wavelengths.
Protocol:
-
Harvest a known fresh weight of seedling tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to prevent chlorophyll degradation.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Add 1 mL of 80% (v/v) acetone (B3395972) to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the total chlorophyll concentration using the following Arnon's equations:
-
Chlorophyll a (mg/L) = (12.7 * A₆₆₃) - (2.69 * A₆₄₅)
-
Chlorophyll b (mg/L) = (22.9 * A₆₄₅) - (4.68 * A₆₆₃)
-
Total Chlorophyll (mg/L) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)
-
-
Express the chlorophyll content as mg/g fresh weight of tissue.
In Vitro Pull-Down Assay for Protein-Protein Interaction
Principle: This assay is used to detect direct physical interactions between two proteins in vitro. A "bait" protein is tagged and immobilized on a resin, which is then incubated with a "prey" protein. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by western blotting.
Protocol:
-
Protein Expression and Purification:
-
Clone the cDNAs for the "bait" and "prey" proteins into expression vectors with different affinity tags (e.g., GST for the bait and His or MBP for the prey).
-
Express the recombinant proteins in E. coli and purify them using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).
-
-
Immobilization of Bait Protein:
-
Incubate the purified GST-tagged bait protein with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation to allow binding.
-
Wash the beads several times with binding buffer to remove unbound protein.
-
-
Interaction Assay:
-
Add the purified prey protein to the beads coated with the bait protein. As a negative control, incubate the prey protein with beads bound only to GST.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a western blot using an antibody specific to the tag on the prey protein (e.g., anti-His or anti-MBP antibody). A band corresponding to the prey protein in the lane with the bait protein, but not in the GST control lane, indicates a direct interaction.
-
Chromatin Immunoprecipitation (ChIP) Assay
Principle: ChIP is used to identify the in vivo binding sites of a specific transcription factor on the DNA. Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR or sequencing (ChIP-seq).
Protocol:
-
Cross-linking:
-
Treat seedlings with formaldehyde (B43269) to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Isolate nuclei from the cross-linked tissue.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-HY5). As a negative control, use a non-specific IgG antibody.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
ChIP-qPCR: Use primers specific to a known or putative target gene promoter to quantify the enrichment of that DNA sequence in the immunoprecipitated sample relative to the input and IgG controls.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all the genomic regions bound by the transcription factor.
-
Conclusion
The process of de-etiolation is a remarkable example of developmental plasticity in plants, orchestrated by a complex interplay of light perception, signaling cascades, and hormonal regulation. Understanding the intricate molecular mechanisms that govern this process is not only fundamental to plant biology but also holds significant potential for applications in agriculture and biotechnology. By providing a detailed overview of the core signaling pathways, quantitative data on molecular changes, and key experimental methodologies, this technical guide aims to serve as a valuable resource for researchers and scientists working to unravel the secrets of how a seedling first perceives and responds to the light that will sustain its life. The continued exploration of this process will undoubtedly reveal further layers of complexity and provide new avenues for enhancing plant growth and productivity.
References
- 1. Highly Resolved Systems Biology to Dissect the Etioplast-to-Chloroplast Transition in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotyledon opening during seedling deetiolation is determined by ABA-mediated splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochrome signaling mechanisms and the control of plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Light-Stimulated Apical Hook Opening in Wild-Type Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIFs: pivotal components in a cellular signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIF1 is regulated by light-mediated degradation through the ubiquitin-26S proteasome pathway to optimize photomorphogenesis of seedlings in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light Dependent Degradation of PIF3 by SCFEBF1/2 Promotes the Photomorphogenic Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond the darkness: recent lessons from etiolation and de-etiolation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Regulation of Apical Hook Development by Transcriptional Coupling of EIN3/EIL1 and PIFs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multifaceted analysis reveals two distinct phases of chloroplast biogenesis during de-etiolation in Arabidopsis | eLife [elifesciences.org]
- 13. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 14. C4 gene induction during de-etiolation evolved through changes in cis to allow integration with ancestral C3 gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Etiolin Alkaloid: Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The etiolin alkaloid is a steroidal alkaloid that has garnered interest within the scientific community for its potential biological activities. Steroidal alkaloids are a class of nitrogen-containing secondary metabolites characterized by a steroid nucleus. These compounds are known to exhibit a wide range of pharmacological effects. This technical guide provides a comprehensive overview of the natural sources, occurrence, and relevant experimental protocols associated with the this compound alkaloid.
Natural Sources and Occurrence of this compound
This compound has been identified in a select number of plant species, primarily within the families Liliaceae, Melanthiaceae, and Solanaceae. Its occurrence is often alongside other structurally related steroidal alkaloids.
Lilium candidum L. (White Lily)
The bulbs of the white lily, Lilium candidum, are a known source of this compound. Research has reported the isolation of this compound as a minor constituent from the ethanolic extract of these bulbs.[1] A study documented the yield of this compound to be 0.006 grams from an ethanolic extract of L. candidum bulbs, although the initial quantity of the plant material was not specified.[1][2]
Veratrum californicum Durand (California Corn Lily or False Hellebore)
This compound is a proposed constituent of Veratrum californicum, a plant recognized for producing a variety of steroidal alkaloids with potent biological activities.[3][4] While its presence has been suggested through liquid chromatography-mass spectrometry analysis of the plant's root and rhizome extracts, quantitative data on its concentration remains to be fully elucidated.[3] The steroidal alkaloids in V. californicum are known to be most concentrated in the roots and rhizomes.[5][6]
Solanum diphyllum L. (Twoleaf Nightshade)
A glycosylated form of this compound, 3-O-(β-D-glucopyranosyl) etioline, has been isolated from the roots of Solanum diphyllum.[7][8][9][10] This finding suggests that this compound may exist in both its aglycone and glycosidic forms within this plant species. While a study reported the total alkaloid content in the leaves, stems, and roots of S. diphyllum, the specific concentration of the this compound glycoside was not detailed.[11]
Quantitative Data on this compound Occurrence
The available quantitative data for this compound and related alkaloids is summarized in the table below. It is important to note that the concentration of these secondary metabolites can vary depending on factors such as the plant's geographical location, stage of development, and the specific plant part analyzed.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Lilium candidum | Bulbs | This compound | 0.006 g (from an unspecified amount of ethanolic extract) | [1][2] |
| Veratrum californicum | Root and Rhizome | This compound | Proposed constituent; quantitative data not available | [3][4] |
| Solanum diphyllum | Roots | 3-O-(β-D-glucopyranosyl) etioline | Isolated; specific yield not reported | [7][8][9] |
| Solanum diphyllum | Leaf | Total Alkaloids | 4.34 ± 0.22 g % | [11] |
| Solanum diphyllum | Stem | Total Alkaloids | 3.01 ± 0.17 g % | [11] |
| Solanum diphyllum | Root | Total Alkaloids | 0.92 ± 0.037 g % | [11] |
Biosynthesis of Steroidal Alkaloids
The biosynthesis of steroidal alkaloids, including this compound, originates from the isoprenoid pathway, with cholesterol serving as a key precursor.[12][13] The general biosynthetic pathway involves a series of modifications to the cholesterol skeleton, including hydroxylation, oxidation, and transamination, which are often catalyzed by cytochrome P450 monooxygenases.[13][14]
The proposed biosynthetic pathway leading to the formation of the core steroidal alkaloid structure is depicted in the following diagram. While the specific enzymes for each step in the biosynthesis of this compound have not been fully elucidated, this generalized pathway for solanaceous alkaloids provides a representative model.
Caption: Generalized biosynthetic pathway of steroidal alkaloids.
Experimental Protocols
The following section details a general methodology for the extraction and isolation of this compound from plant material, based on protocols described for steroidal alkaloids.
Extraction and Isolation of this compound from Lilium candidum Bulbs
This protocol is adapted from the reported isolation of this compound from Lilium candidum.[2]
Materials and Reagents:
-
Air-dried and powdered Lilium candidum bulbs
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl), 3% solution
-
Ammonia (B1221849) solution
-
Chloroform (B151607) (CHCl₃)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvents for TLC and column chromatography (e.g., chloroform-methanol mixtures)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Maceration: Macerate the air-dried and powdered bulbs of Lilium candidum with 95% ethanol at room temperature for a sufficient period (e.g., 48-72 hours) to ensure exhaustive extraction.
-
Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
To the concentrated extract, add a 3% HCl solution. Allow the mixture to stand, facilitating the precipitation of non-alkaloidal material.
-
Filter the acidic solution to remove the precipitate.
-
Adjust the pH of the aqueous portion to approximately 8 with ammonia solution.
-
Extract the basified solution with chloroform. Separate the chloroform layer.
-
Further adjust the pH of the aqueous layer to 12 with ammonia solution and perform a second extraction with chloroform.
-
-
Purification by Column Chromatography:
-
Combine the chloroform extracts and concentrate them.
-
Subject the concentrated chloroform extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Monitor the fractions by TLC, visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Combine the fractions containing the compound of interest (this compound).
-
-
Final Purification: The combined fractions may require further purification by preparative TLC or recrystallization to obtain pure this compound.
Caption: Experimental workflow for the isolation of this compound.
Biological Activity and Signaling Pathway
Steroidal alkaloids from Veratrum species, which are proposed to include this compound, are known inhibitors of the Hedgehog (Hh) signaling pathway.[3][15] This pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer.[15][16][17][][19]
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, the inhibition of SMO by PTCH is relieved, leading to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.
Steroidal alkaloids like cyclopamine, and likely this compound, are thought to act by directly binding to and inhibiting the function of SMO.[20] This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the signaling cascade.
Caption: The Hedgehog signaling pathway and its inhibition by this compound.
Additionally, the glycosylated form of this compound from Solanum diphyllum has demonstrated cytotoxic effects against the HeLa human cervical cancer cell line, with a reported IC₅₀ value of 150 µg/mL.[7][9] This suggests potential avenues for further investigation into its anticancer properties.
Conclusion
The this compound alkaloid is a naturally occurring steroidal alkaloid found in species of Lilium, Veratrum, and Solanum. While quantitative data on its abundance is still emerging, established protocols for the extraction and isolation of steroidal alkaloids provide a solid foundation for its further study. The likely involvement of this compound in the inhibition of the Hedgehog signaling pathway, along with the observed cytotoxicity of its glycosylated form, highlights its potential as a lead compound for drug development, particularly in the field of oncology. Further research is warranted to fully elucidate its biosynthetic pathway, quantify its presence in various natural sources, and explore its full pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. False Hellebore (Veratrum californicum) : USDA ARS [ars.usda.gov]
- 7. Cytotoxicity of 3-O-(beta-D-glucopyranosyl) etioline, a steroidal alkaloid from Solanum diphyllum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of 3-O-(β-D-Glucopyranosyl) Etioline, a Steroidal Alkaloid from Solanum diphyllum L [agris.fao.org]
- 11. zenodo.org [zenodo.org]
- 12. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 13. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steroidal scaffold decorations in Solanum alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 17. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 19. Inhibition of hedgehog/Gli signaling by botanicals: a review of compounds with potential hedgehog pathway inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characteristics of Pigments in Etiolated Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic characteristics of protochlorophyllide (B1199321), the primary pigment accumulated in etiolated plants. It offers a comprehensive overview of its spectral properties, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in plant biology, biochemistry, and related fields.
Spectroscopic Properties of Protochlorophyllide
Protochlorophyllide (Pchlide) is the immediate precursor to chlorophyllide a and accumulates in plants grown in the absence of light (etiolated). Spectroscopically, Pchlide exists in several forms, each with distinct absorption and fluorescence characteristics. These forms are generally categorized as photoactive (capable of being converted to chlorophyllide upon illumination) and non-photoactive. The specific spectral properties can vary depending on the plant species, the aggregation state of the pigment-protein complexes, and the experimental conditions.
Table 1: Summary of Spectroscopic Data for Protochlorophyllide Forms
| Protochlorophyllide Form | Absorption Maxima (nm) | Fluorescence Emission Maxima (nm) | Notes |
| Non-photoactive Pchlide | |||
| 436, 628-630 | 631-633[1][2] | Monomeric form, often found in the prothylakoid membranes of etioplasts. | |
| Photoactive Pchlide | |||
| P640/650 | 640, 650[1] | 655-657[2] | Predominant photoactive form, part of a ternary complex with NADPH and the enzyme protochlorophyllide oxidoreductase (POR). |
| Divinyl (DV) Pchlide | 429, 445[3] | 632[3] | A form of protochlorophyllide with two vinyl groups. |
| Monovinyl (MV) Pchlide | 422, 439[3] | 631[3] | A form of protochlorophyllide with one vinyl group. |
In etiolated leaves, the main photoactive form of protochlorophyllide absorbs maximally at around 650 nm and has a fluorescence emission peak at approximately 656 nm at low temperatures (77 K)[1]. Upon illumination, this form is converted to chlorophyllide, which has an initial absorption maximum at 678 nm[4]. Non-photoactive forms typically absorb at shorter wavelengths, around 628-633 nm[1][2]. The presence of different spectral forms is due to the association of protochlorophyllide with the enzyme protochlorophyllide oxidoreductase (POR) and their aggregation state within the prolamellar body of the etioplast.
Experimental Protocols
This protocol outlines the steps for extracting protochlorophyllide from etiolated plant tissues for spectroscopic analysis. All steps should be performed in dim green light to prevent the photoconversion of protochlorophyllide.
Materials:
-
Etiolated seedlings (e.g., barley, wheat, or Arabidopsis grown in complete darkness for 5-7 days)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
80% (v/v) aqueous acetone (B3395972), buffered with a small amount of ammonium (B1175870) hydroxide (B78521) or magnesium carbonate
-
Centrifuge and centrifuge tubes
-
Spectrophotometer and cuvettes
-
Fluorometer and cuvettes
Procedure:
-
Harvest the etiolated seedlings and immediately freeze them in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add a small amount of 80% acetone to the mortar and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube.
-
Rinse the mortar and pestle with additional 80% acetone and add it to the same centrifuge tube.
-
Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully decant the supernatant containing the protochlorophyllide into a clean, chilled tube.
-
Keep the extract on ice and in the dark until spectroscopic measurements are performed.
Absorption Spectroscopy:
-
Calibrate the spectrophotometer with 80% acetone as a blank.
-
Transfer the protochlorophyllide extract to a quartz cuvette.
-
Scan the absorption spectrum from 400 nm to 750 nm.
-
Identify the absorption maxima in the Soret band (around 440 nm) and the Q band (around 630-650 nm).
Fluorescence Spectroscopy:
-
Dilute the protochlorophyllide extract with 80% acetone to avoid inner filter effects.
-
Set the excitation wavelength to the absorption maximum in the Soret band (e.g., 440 nm).
-
Scan the emission spectrum from 600 nm to 750 nm.
-
Identify the fluorescence emission maxima. For more detailed analysis of different protochlorophyllide forms, low-temperature (77 K) fluorescence spectroscopy is recommended[1][2].
Visualization of the Protochlorophyllide Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of protochlorophyllide from protoporphyrin IX, a crucial part of the overall chlorophyll (B73375) biosynthesis pathway.
Caption: Biosynthesis pathway of protochlorophyllide.
This guide provides foundational information for the study of pigments in etiolated plants. For more specific applications, further optimization of the described protocols may be necessary.
References
- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic and kinetic characterization of the light-dependent enzyme protochlorophyllide oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of Protochlorophyllide and Chlorophyll(ide) Holochromes from Etiolated and Greening Leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Skotomorphogenesis: A Technical Guide to the Etioplast and its Core Components
Introduction
Skotomorphogenesis, the developmental pathway undertaken by plants in the absence of light, is a remarkable adaptation for survival. It is characterized by rapid stem elongation, the formation of an apical hook to protect the meristem, and the suppression of leaf and chloroplast development.[1][2] The pale-yellow appearance of etiolated seedlings is a hallmark of this process.[3] Historically, the term "etiolin" was used to describe the yellow pigments present in dark-grown plants, considered to be precursors of chlorophyll (B73375).[4] However, this term is now considered rare in modern scientific literature. Current research has elucidated that the phenotype of etiolated tissues is primarily due to the absence of chlorophyll and the presence of carotenoids within specialized plastids called etioplasts.[5] This guide provides an in-depth technical overview of the core molecular players within the etioplast that govern skotomorphogenesis, effectively addressing the biological phenomena historically attributed to "this compound." We will delve into the structure and function of the prolamellar body, the critical roles of protochlorophyllide (B1199321) and its associated oxidoreductase, and the signaling pathways that regulate this fascinating developmental process.
The Etioplast: The Hub of Skotomorphogenesis
Etioplasts are non-photosynthetic plastids that develop in the cells of photosynthetic tissues of most angiosperms grown in darkness.[5] They are characterized by a unique internal structure called the prolamellar body (PLB), a semi-crystalline lattice of interconnected tubules.[6][7] Upon exposure to light, the etioplast undergoes a rapid transformation into a photosynthetically active chloroplast, a process known as photomorphogenesis.[6]
The Prolamellar Body: Structure and Composition
The PLB is the defining feature of the etioplast and is the site of accumulation of the precursors for chlorophyll synthesis.[7] Its intricate, three-dimensional lattice structure provides a large surface area for the precise organization of the molecular machinery required for the rapid greening process upon illumination.
| Component | Description | Key Function(s) |
| Protochlorophyllide (Pchlide) | The immediate precursor to chlorophyllide, the penultimate step in chlorophyll biosynthesis. It exists in several spectrally distinct forms within the etioplast. | Light absorption for its own conversion to chlorophyllide. |
| Protochlorophyllide Oxidoreductase (LPOR) | A light-dependent enzyme that catalyzes the reduction of Pchlide to chlorophyllide. It is the most abundant protein in the etioplast. | Catalysis of the key light-dependent step in chlorophyll synthesis; structural component of the PLB. |
| NADPH | A cofactor required by LPOR for the reduction of Pchlide. | Provides the reducing power for the conversion of Pchlide to chlorophyllide. |
| Carotenoids | Pigments such as lutein (B1675518) and violaxanthin (B192666) that are present in the plastoglobules associated with the PLB.[5] | Contribute to the yellow color of etiolated tissue; photoprotection upon initial light exposure. |
| Lipids | Primarily monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), which form the lipid bilayer of the PLB tubules. | Structural basis of the prolamellar body membrane. |
The Protochlorophyllide-LPOR Complex: The Engine of Greening
The central event in the transition from skotomorphogenesis to photomorphogenesis is the light-induced conversion of protochlorophyllide (Pchlide) to chlorophyllide. This reaction is catalyzed by the enzyme light-dependent protochlorophyllide oxidoreductase (LPOR).[8] In the dark, LPOR forms a stable ternary complex with its substrate, Pchlide, and the cofactor NADPH.[7] This pre-assembled complex allows for an almost instantaneous response to light.
Signaling Pathways in Skotomorphogenesis
The maintenance of the etiolated state is an active process involving a complex network of signaling pathways. A key repressor of photomorphogenesis in the dark is the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) protein. COP1 is an E3 ubiquitin ligase that targets for degradation several transcription factors that promote photomorphogenesis, such as ELONGATED HYPOCOTYL 5 (HY5). In the dark, COP1 accumulates in the nucleus and keeps photomorphogenesis in check.
Phytochrome Interacting Factors (PIFs) are a family of transcription factors that are also central to skotomorphogenesis. In the dark, PIFs accumulate and promote etiolation-related gene expression, leading to hypocotyl elongation and the suppression of chlorophyll biosynthesis.
Experimental Protocols
Isolation of Etioplasts
The study of etioplast function relies on the ability to isolate these organelles in a pure and intact state. The following is a generalized protocol for the isolation of etioplasts from dark-grown seedlings, such as Arabidopsis or barley.
Materials:
-
Dark-grown seedlings (e.g., 7-day-old Arabidopsis thaliana)
-
Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)
-
Percoll or sucrose (B13894) for density gradient centrifugation
-
Cheesecloth or Miracloth
-
Homogenizer (e.g., mortar and pestle or blender)
-
Centrifuge
Procedure:
-
Harvest dark-grown seedlings under a dim green safelight to prevent the conversion of etioplasts to chloroplasts.
-
Homogenize the tissue in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet the etioplasts.
-
Resuspend the pellet gently in a small volume of grinding buffer.
-
Layer the resuspended pellet onto a Percoll or sucrose density gradient.
-
Centrifuge at a higher speed (e.g., 5,000 x g for 15 minutes) to separate intact etioplasts from broken organelles and other contaminants.
-
Carefully collect the band containing the intact etioplasts.
-
Wash the isolated etioplasts with grinding buffer to remove the gradient medium.
In Vitro Protochlorophyllide Conversion Assay
This assay measures the activity of LPOR in isolated etioplasts by monitoring the spectral shift that occurs when Pchlide is converted to chlorophyllide upon illumination.
Materials:
-
Isolated intact etioplasts
-
Spectrophotometer or fluorometer
-
Cuvettes
-
Light source (e.g., flash lamp or continuous light)
-
NADPH (optional, as endogenous levels may be sufficient)
Procedure:
-
Resuspend the isolated etioplasts in a suitable buffer.
-
Record the absorbance or fluorescence spectrum of the etioplast suspension in the dark. The peak for the Pchlide-LPOR-NADPH complex is typically around 650 nm.
-
Expose the sample to a brief pulse of light or continuous illumination.
-
Immediately after illumination, record the spectrum again. A shift in the peak to around 672-684 nm indicates the formation of chlorophyllide.
-
The rate of conversion can be quantified by measuring the decrease in the Pchlide peak and the increase in the chlorophyllide peak over time.
Conclusion
While the term "this compound" has been superseded in the scientific lexicon, the phenomena it sought to describe—the molecular underpinnings of the etiolated state—remain a vibrant area of research. The intricate interplay between the structural components of the etioplast, the light-sensitive protochlorophyllide-LPOR complex, and the overarching regulatory networks governed by proteins like COP1 and PIFs, provides a fascinating example of developmental plasticity in plants. Understanding these fundamental processes not only deepens our knowledge of plant biology but also offers potential avenues for the genetic improvement of crop plants, enhancing their survival and growth in challenging light environments. The experimental approaches outlined in this guide provide a framework for the continued investigation of the molecular intricacies of skotomorphogenesis.
References
- 1. The Proline-Rich Family Protein EXTENSIN33 Is Required for Etiolated Arabidopsis thaliana Hypocotyl Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Procedures for Studying Skotomorphogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etiolation - Wikipedia [en.wikipedia.org]
- 4. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. Etioplast - Wikipedia [en.wikipedia.org]
- 6. Beyond the darkness: recent lessons from etiolation and de-etiolation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plprot - Plastids from etiolated rice tissue ["etioplast"] [plprot.ethz.ch]
- 8. Discovery of the first light-dependent protochlorophyllide oxidoreductase in anoxygenic phototrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Powerhouse: A Technical Guide to the Biological Significance of the Etiolin Complex in Dark-Grown Seedlings
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the absence of light, angiosperm seedlings undergo a unique developmental program known as skotomorphogenesis, resulting in an etiolated phenotype. This state is characterized by rapid hypocotyl elongation, an apical hook, and undeveloped, non-photosynthetic cotyledons. At the cellular level, this process is marked by the development of specialized plastids called etioplasts, which contain a highly organized, paracrystalline structure known as the prolamellar body (PLB). The PLB is the repository of a crucial enzymatic complex, historically referred to as etiolin, which is primed for the rapid synthesis of chlorophyll (B73375) upon illumination. This technical guide provides an in-depth exploration of the biological significance of this complex, now understood to be a ternary structure composed of light-dependent protochlorophyllide (B1199321) oxidoreductase (LPOR), its substrate protochlorophyllide (Pchlide), and the cofactor NADPH. We will delve into its quantitative composition, the intricate signaling pathways governing its formation, and the experimental methodologies used to study this fascinating aspect of plant development.
Introduction: From "this compound" to the LPOR-Pchlide-NADPH Complex
The term "this compound" is a historical biochemical term, now rarely used, that referred to the yellow pigments found in plants grown in darkness.[1][2] Modern research has elucidated that the functional entity responsible for the yellow appearance and, more importantly, the potential for greening is a highly organized ternary complex. This complex is the cornerstone of the etioplast's function, enabling the seedling to rapidly transition to a photosynthetic, autotrophic lifestyle once it reaches the light.
This guide will focus on the contemporary understanding of this "this compound complex," specifically the LPOR-Pchlide-NADPH ternary complex . We will examine its central role in skotomorphogenesis and the subsequent photomorphogenesis, providing a comprehensive resource for researchers in plant biology and related fields.
The Etioplast and the Prolamellar Body: A Specialized Architecture
Etioplasts are non-photosynthetic plastids that develop from proplastids in the dark.[3] Their most striking feature is the prolamellar body (PLB), a semi-crystalline, three-dimensional lattice of interconnected tubules.[4][5] This unique structure is primarily composed of lipids and proteins, with the LPOR-Pchlide-NADPH complex being the most abundant proteinaceous component.[4][6] The PLB serves as a highly efficient storage and organizational hub, ensuring that the components for chlorophyll synthesis are readily available for a rapid response to light. Upon illumination, the PLB undergoes a rapid, light-induced transformation, dispersing to form the thylakoid membranes of the developing chloroplast.[3]
Quantitative Composition of the Prolamellar Body
The precise stoichiometry and concentration of the components of the LPOR-Pchlide-NADPH complex can vary between plant species and developmental stages. However, research has provided valuable quantitative insights into the composition of this vital complex.
| Component | Parameter | Value | Species/Conditions | Reference(s) |
| LPOR | Abundance | Most abundant protein in the PLB | Pisum sativum (pea), Triticum aestivum (wheat) | [4][7] |
| Stoichiometry | Proportional to photoactive Pchlide | Arabidopsis thaliana | [1][6] | |
| Protochlorophyllide (Pchlide) | Concentration | Varies with age and genetic background | Arabidopsis thaliana | [8] |
| Photoactive/Non-photoactive Ratio | Decreases with seedling age | Arabidopsis thaliana | [8] | |
| Km (for LPORB) | 0.92 ± 0.33 µM | Barley | [9] | |
| Kd (for PORB) | 0.19 ± 0.009 µM | Barley | [10] | |
| NADPH | Stoichiometry | Forms a ternary complex with LPOR and Pchlide | General | [11][12] |
| Function | Provides reducing power for Pchlide conversion | General | [11] | |
| LPOR Enzyme Kinetics (Barley PORB) | Vmax | 0.61 ± 0.05 µM·min-1 | Barley | [9] |
Signaling Pathways Regulating Skotomorphogenesis
The development of etiolated seedlings and the formation of etioplasts are tightly regulated by a complex network of signaling pathways that integrate light and hormonal cues.
Light Signaling: The Central Role of Phytochromes, Cryptochromes, COP1, and HY5
In the dark, the absence of light signals allows for the accumulation and activity of negative regulators of photomorphogenesis. Key players in this pathway include:
-
Phytochromes (PHYs) and Cryptochromes (CRYs): These photoreceptors are inactive in the dark.[13]
-
CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1): This E3 ubiquitin ligase is a central repressor of photomorphogenesis. In the dark, COP1 accumulates in the nucleus and targets positive regulators of photomorphogenesis for degradation.[14]
-
ELONGATED HYPOCOTYL 5 (HY5): This transcription factor is a key promoter of photomorphogenesis. In the dark, HY5 is targeted by COP1 for proteasomal degradation, thus preventing the expression of light-induced genes.[14]
This signaling cascade ensures that the seedling follows the skotomorphogenic developmental path in the absence of light.
Hormonal Regulation
Plant hormones play a crucial role in modulating the skotomorphogenic phenotype. Key hormonal interactions include:
-
Auxin, Gibberellins (GAs), and Brassinosteroids (BRs): These hormones generally promote hypocotyl elongation.
-
Ethylene: Ethylene has a complex role, often interacting with other hormones to regulate the apical hook formation and hypocotyl growth.
-
Cytokinins and Abscisic Acid (ABA): These hormones can have inhibitory effects on hypocotyl elongation.
The interplay between these hormones and the light signaling pathway fine-tunes the developmental trajectory of the dark-grown seedling.
Experimental Protocols
The study of etioplasts and the LPOR-Pchlide-NADPH complex relies on a set of specialized experimental techniques. Below are detailed methodologies for key experiments.
Isolation of Intact Etioplasts from Arabidopsis thaliana Seedlings
This protocol is adapted from established methods for isolating intact plastids.
Materials:
-
Grinding Buffer: 0.3 M sorbitol, 20 mM HEPES/KOH (pH 8.0), 5 mM MgCl₂, 5 mM EGTA, 5 mM EDTA, 10 mM NaHCO₃, 0.1% (w/v) BSA.
-
Percoll Gradient Solutions: 40% and 85% Percoll in a buffer containing 0.3 M sucrose, 20 mM HEPES/KOH (pH 7.6), 3 mM MgCl₂.
-
Resuspension Buffer: 0.3 M sorbitol, 20 mM HEPES/KOH (pH 8.0), 5 mM MgCl₂.
Procedure:
-
Grow Arabidopsis thaliana seedlings in complete darkness for 5-7 days.
-
Harvest approximately 10 g of etiolated cotyledons under a dim green safelight.
-
Homogenize the tissue in ice-cold Grinding Buffer using a blender with short bursts.
-
Filter the homogenate through several layers of Miracloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the crude etioplasts.
-
Gently resuspend the pellet in a small volume of Grinding Buffer.
-
Layer the resuspended pellet onto a discontinuous Percoll gradient (40% on top of 85%).
-
Centrifuge at 2,500 x g for 10 minutes at 4°C in a swinging-bucket rotor.
-
Intact etioplasts will band at the 40%/85% Percoll interface. Carefully collect this band.
-
Wash the collected etioplasts by diluting with Resuspension Buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the final pellet of intact etioplasts in a minimal volume of Resuspension Buffer for downstream applications.
Quantification of Protochlorophyllide by Fluorescence Spectroscopy
This method allows for the sensitive quantification of Pchlide from etiolated tissues.[1]
Materials:
-
Extraction Solvent: 80% (v/v) acetone.
-
Ammonium hydroxide (B78521) (for pH adjustment, if necessary).
Procedure:
-
Harvest a known fresh weight of etiolated tissue (e.g., 100 mg) under a dim green safelight.
-
Immediately homogenize the tissue in a known volume of ice-cold 80% acetone.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a clean tube.
-
Measure the fluorescence of the supernatant using a spectrofluorometer. Set the excitation wavelength to 440 nm and record the emission spectrum from 600 nm to 700 nm.
-
The emission peak for Pchlide will be around 632-636 nm.
-
Quantify the Pchlide concentration using a standard curve generated with purified Pchlide or by using established extinction coefficients.
In Vitro Protochlorophyllide Oxidoreductase (LPOR) Activity Assay
This assay measures the light-dependent conversion of Pchlide to chlorophyllide catalyzed by LPOR.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% (v/v) Triton X-100.
-
Substrate: Protochlorophyllide (Pchlide) solution.
-
Cofactor: NADPH solution.
-
Enzyme: Purified LPOR or etioplast lysate.
Procedure:
-
In the dark, prepare a reaction mixture containing Assay Buffer, a known concentration of LPOR, and NADPH.
-
Add Pchlide to initiate the formation of the ternary complex.
-
Incubate the mixture in the dark for 10 minutes at room temperature to allow complex formation.
-
Measure the initial fluorescence spectrum (excitation at 440 nm, emission scan from 600-750 nm) to determine the baseline Pchlide level.
-
Expose the reaction mixture to a saturating flash of white light or continuous illumination for a defined period.
-
Immediately after illumination, record the final fluorescence spectrum. The decrease in the Pchlide emission peak (~632 nm) and the appearance of a chlorophyllide peak (~670-690 nm) indicates LPOR activity.
-
The rate of Pchlide photoreduction can be calculated from the change in fluorescence intensity over time.
Visualizing the Core Concepts
To further elucidate the complex relationships and processes involved in the biological significance of the this compound complex, the following diagrams are provided.
Logical Relationships of Etioplast Components
This diagram illustrates the hierarchical and functional relationships between the key components of the etioplast.
Experimental Workflow for Studying Etioplast Protein Complexes
This flowchart outlines a typical experimental workflow for the isolation and analysis of protein complexes from etioplasts.
Conclusion
The "this compound complex," now understood as the LPOR-Pchlide-NADPH ternary complex, is a testament to the remarkable adaptability of plants. Its formation within the intricate architecture of the prolamellar body in etioplasts represents a highly efficient strategy for survival in the absence of light. By maintaining a poised state for rapid chlorophyll synthesis, this complex is of paramount biological significance, enabling the swift transition from a heterotrophic, dark-adapted seedling to a photosynthetically competent plant upon encountering light. A thorough understanding of the quantitative biology, regulatory networks, and experimental approaches related to this complex is crucial for advancing our knowledge of plant development and for potential applications in agriculture and biotechnology.
References
- 1. Regulation of Etioplast Pigment-Protein Complexes, Inner Membrane Architecture, and Protochlorophyllide a Chemical Heterogeneity by Light-Dependent NADPH:Protochlorophyllide Oxidoreductases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A search for factors influencing etioplast–chloroplast transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etioplast - Wikipedia [en.wikipedia.org]
- 4. Molecular landscape of etioplast inner membranes in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial Nano-Morphology of the Prolamellar Body in Etiolated Arabidopsis thaliana Plants With Disturbed Pigment and Polyprenol Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Resolved Systems Biology to Dissect the Etioplast-to-Chloroplast Transition in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to analyze protein complexes by 2D blue native SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic and kinetic characterization of the light-dependent enzyme protochlorophyllide oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Protochlorophyllide Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light dependent protochlorophyllide oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sub-etioplast localization of the enzyme NADPH: protochlorophyllide oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protochlorophyllide oxidoreductase B-catalyzed protochlorophyllide photoreduction in vitro: Insight into the mechanism of chlorophyll formation in light-adapted plants - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystalline Properties of Luteolin: A Technical Guide
Disclaimer: Initial searches for "etiolin" yielded limited experimental data. The primary source, PubChem, lists "luteolin" as a synonym for this compound. However, the provided IUPAC name for this compound, (3S,8S,9S,10R,13S,14S,16R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol, does not correspond to the chemical structure of luteolin (B72000). Given the scarcity of data for a compound with this specific IUPAC name and the commonality of luteolin in scientific literature, this guide will focus on the physical properties of crystalline luteolin. It is presumed that the user's interest lies in the well-documented flavonoid, luteolin.
Introduction
Luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one) is a naturally occurring flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[1] Its diverse pharmacological activities, such as antioxidant, anti-inflammatory, and anticancer properties, have made it a subject of intense research in drug development.[2][3] Understanding the physical properties of its crystalline form is paramount for formulation development, ensuring stability, bioavailability, and consistent manufacturing of luteolin-based therapeutics. This technical guide provides a comprehensive overview of the known physical properties of crystalline luteolin, detailed experimental protocols for its characterization, and a summary of its biological significance.
Physicochemical Properties
The fundamental physicochemical properties of luteolin are summarized in the table below. These computed values provide a foundational understanding of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | PubChem |
| Molecular Weight | 286.24 g/mol | PubChem |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |
| CAS Number | 491-70-3 | PubChem |
Crystalline and Thermal Properties
The crystalline nature and thermal behavior of a compound are critical for its handling, processing, and stability.
| Property | Value | Experimental Conditions |
| Melting Point | Sharp melting point expected for a pure crystalline solid.[4] | Determined by introducing a small amount into a capillary tube and heating slowly.[4] |
| Thermal Stability | Data not explicitly found for this compound. | Typically assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). |
Solubility Profile
The solubility of luteolin in various solvents is a key parameter for its extraction, purification, and formulation.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl sulfoxide (B87167) (DMSO) | > 8 | 27 |
| Tetrahydrofuran (THF) | ~0.30 | 27 |
| Butanol | > 8 | 27 |
| 1,4-Dioxane | Not specified | 27 |
| Methanol | > 1 | 27 |
| Diethyl ether | < 1 | 27 |
| Ethanol | > 8 | 27 |
| Ethyl acetate | > 1 | 27 |
| Acetone | Not specified | 27 |
| Propanol | > 8 | 27 |
| Acetonitrile | < 1 | 27 |
| Dichloromethane | Very low | 27 |
| Water | < 1 | 27 |
| Toluene | Insoluble | 27 |
| Benzene | Insoluble | 27 |
Note: The solubility data is primarily derived from studies on luteolin.[5][6]
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure and purity of crystalline luteolin.
| Technique | Key Observations |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms.[7][8][9] |
| ¹³C NMR | Characterizes the carbon skeleton of the molecule.[10][11] |
| Infrared (IR) | Identifies functional groups present in the molecule. |
| UV-Vis | Shows characteristic absorption peaks in the UVA and UVB regions, typically around 255-265 nm and 340-350 nm.[12][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of crystalline luteolin.
Crystallization
The production of high-quality crystals is the first step in determining the physical properties of a solid-state material.
Protocol: Slow Evaporation Crystallization [16][17]
-
Prepare a near-saturated solution of luteolin in a suitable solvent (e.g., ethanol, methanol).
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean vial.
-
Cover the vial with a perforated cap to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size and number of perforations.
-
Allow the vial to stand undisturbed at a constant temperature.
-
Monitor the vial for crystal formation over several days to weeks.
-
Once suitable crystals have formed, they can be carefully removed from the mother liquor for analysis.
Diagram: Crystallization Workflow
Caption: General workflow for the crystallization of luteolin.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying the crystalline phase and assessing the purity of a powdered sample.[18]
Protocol: PXRD Analysis [19]
-
Finely grind a small amount of the crystalline luteolin sample to a homogenous powder.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and scan range (typically 2θ from 5° to 50°).
-
Initiate the scan and collect the diffraction pattern.
-
Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their intensities.
Diagram: PXRD Experimental Setup
Caption: Simplified schematic of a powder X-ray diffraction experiment.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion.
Protocol: DSC Analysis
-
Accurately weigh a small amount (1-5 mg) of the crystalline luteolin sample into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Place an empty, sealed reference pan in the reference holder.
-
Set the experimental parameters, including the starting and ending temperatures, and the heating rate (e.g., 10 °C/min).
-
Purge the sample chamber with an inert gas (e.g., nitrogen).
-
Initiate the temperature scan and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature and peak maximum of any thermal events, such as melting.
Diagram: DSC Workflow
Caption: Workflow for Differential Scanning Calorimetry analysis.
Biological Significance and Signaling Pathways
Luteolin is known to modulate various signaling pathways, contributing to its wide range of biological activities.[1][20] While the term "this compound" is associated with ethylene (B1197577) signaling in some contexts, this is likely a misinterpretation, as ethylene is a plant hormone with a distinct signaling cascade.[21][22][23][24][25]
Diagram: Simplified Overview of Luteolin's Biological Targets
Caption: Luteolin's interaction with key signaling pathways.
Conclusion
This technical guide provides a consolidated overview of the physical properties of crystalline luteolin, a flavonoid of significant interest in pharmaceutical research. The presented data and experimental protocols offer a valuable resource for scientists and researchers in the field of drug development. While the initial query for "this compound" led to a compound with limited available data, the comprehensive information on its likely intended synonym, luteolin, serves as a robust foundation for further investigation and application. The provided methodologies for crystallization and characterization are fundamental to ensuring the quality and consistency of luteolin for preclinical and clinical studies. Further research into the solid-state properties of luteolin, including polymorphism and co-crystallization, will be crucial for optimizing its therapeutic potential.
References
- 1. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and biological activities of the flavonoid luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hmdb.ca [hmdb.ca]
- 8. hmdb.ca [hmdb.ca]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. hmdb.ca [hmdb.ca]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Measuring Luteolin's Ultraviolet Absorption Potential [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. nveo.org [nveo.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. unifr.ch [unifr.ch]
- 17. researchgate.net [researchgate.net]
- 18. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maxapress.com [maxapress.com]
- 22. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 24. The ethylene signaling pathway: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
Etiolin and its Relationship with Protochlorophyllide: An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the relationship between the chemical compound etiolin and the chlorophyll (B73375) precursor protochlorophyllide (B1199321), primarily within the context of plant biology and biochemistry. The focus is on the structure, function, and transformation of protochlorophyllide within etioplasts, the plastids of dark-grown plants. This document details the intricate processes of chlorophyll biosynthesis, the roles of key enzymes like protochlorophyllide oxidoreductase, and the experimental methodologies used to study these systems. It is intended for researchers, scientists, and professionals in the fields of plant science, biochemistry, and drug development who are interested in the molecular mechanisms of photosynthesis and plant development.
Introduction
In the realm of plant biology, the greening process, or photomorphogenesis, is a fundamental transition that allows plants to become autotrophic. This process is initiated by light and involves the conversion of etioplasts, found in dark-grown seedlings, into photosynthetically active chloroplasts. A key molecular event in this transition is the photoreduction of protochlorophyllide to chlorophyllide. While the term "this compound" is not commonly associated with this pathway and refers to a specific steroidal alkaloid[1], the context of "etiolation" is central to understanding the accumulation and function of protochlorophyllide. This guide will focus on the well-established components and processes within the etioplast that govern the fate of protochlorophyllide.
Etioplasts are characterized by their unique internal structure, the prolamellar body (PLB), a paracrystalline lattice of membrane tubules where the components for the initial steps of photosynthesis are assembled.[2][3][4] The primary pigment accumulated in etioplasts is protochlorophyllide, which exists in various spectroscopic forms. The conversion of protochlorophyllide to chlorophyllide is a light-dependent enzymatic reaction catalyzed by NADPH:protochlorophyllide oxidoreductase (LPOR).[5][6][7] This reaction is a critical regulatory point in the chlorophyll biosynthesis pathway and a fascinating example of a light-driven enzyme.[8][9][10]
This document will provide a detailed examination of the key molecules, structures, and reactions involved in this process, with a focus on quantitative data, experimental protocols, and visual representations of the underlying pathways and workflows.
The Etioplast and its Prolamellar Body
Etioplasts are plastids that develop in the absence of light in angiosperms.[11] Instead of the thylakoid membranes found in chloroplasts, etioplasts contain a unique, highly ordered membrane structure called the prolamellar body (PLB).[3][4][12] The PLB is a three-dimensional lattice of interconnected membrane tubules, primarily composed of galactolipids, carotenoids, and the ternary complex of protochlorophyllide, LPOR, and NADPH.[3][13][14] The most abundant protein in the PLB is LPOR, which can constitute over 90% of the total protein content.[4][6] Upon illumination, the PLB structure is rapidly disassembled, and the components are reorganized to form the thylakoid membranes of the developing chloroplast.[2][4]
Protochlorophyllide: The Precursor to Chlorophyll
Protochlorophyllide (Pchlide) is the immediate precursor to chlorophyllide in the chlorophyll biosynthesis pathway.[15][16] In etiolated plants, Pchlide accumulates and exists in several different spectroscopic forms, which can be distinguished by their fluorescence emission maxima at low temperatures (77 K).[9][17][18]
-
Non-photoactive Protochlorophyllide (Pchl(ide)-F632): This form has a fluorescence emission maximum around 632-633 nm and is not immediately photoconvertible upon a flash of light.[17][19] It is thought to be a precursor to the photoactive form or to be localized in different regions of the etioplast, such as the prothylakoids.[20]
-
Photoactive Protochlorophyllide (Pchlide-F655): This is the dominant form in the PLB, with a fluorescence emission maximum at approximately 655 nm.[9][17] It is bound in a ternary complex with LPOR and NADPH and is readily converted to chlorophyllide upon illumination.[7]
The ratio of these forms can vary depending on the age of the seedling and other factors.[18] There is evidence of energy transfer from the non-photoactive to the photoactive forms, suggesting a close spatial organization within the PLB.[17]
The Photoconversion of Protochlorophyllide to Chlorophyllide
The conversion of protochlorophyllide to chlorophyllide a is a critical, light-dependent step in angiosperms.[7][21] This reaction is catalyzed by the enzyme light-dependent NADPH:protochlorophyllide oxidoreductase (LPOR).[5][6]
The overall reaction is as follows: Protochlorophyllide + NADPH + H+ --(Light)--> Chlorophyllide a + NADP+
This reaction involves the trans addition of two hydrogen atoms across the C17-C18 double bond of the porphyrin ring of protochlorophyllide.[22] The reaction mechanism is complex and involves a light-induced charge separation in the Pchlide molecule, which facilitates a hydride transfer from NADPH, followed by a proton transfer from a conserved tyrosine residue in the enzyme's active site.[8][23][24]
There are also light-independent protochlorophyllide reductases (DPOR) found in cyanobacteria, algae, and gymnosperms, but not in angiosperms.[5][15][16]
Quantitative Data
Table 1: Properties of Key Molecules and Complexes
| Molecule / Complex | Chemical Formula | Molecular Weight / Mass | Source(s) |
| This compound | C27H43NO2 | 413.6 g/mol | [1] |
| Protochlorophyllide Oxidoreductase (LPOR) | - | ~40 kDa | [5] |
| Photoactive Pchlide-Holochrome (Barley) | - | 51,000 - 75,000 Da | [25][26] |
| Photoactive Pchlide-Holochrome (Bean, Pea) | - | ~170,000 Da | [25][26] |
Table 2: Spectroscopic Properties of Protochlorophyllide Forms
| Species | Condition | Absorption Maxima (nm) | Fluorescence Emission Maxima (77 K) (nm) | Source(s) |
| Non-photoactive Pchl(ide) | in situ | - | ~633 | [19] |
| Photoactive Pchlide | in situ | ~640, 650 | ~655 | [17] |
| Monovinyl Pchlide | in vitro | 629 | 631 | [27] |
| Divinyl Pchlide | in vitro | 630 | 632 | [27] |
| LPOR-Pchlide-NADPH Complex | in vitro | 640 | 644 | [22][27] |
| Photoconverted Chlide | in situ (initial) | - | ~690 | [7] |
Table 3: Kinetic Parameters of Protochlorophyllide Oxidoreductase (POR)
| Substrate | Km (µM) | Source(s) |
| Monovinyl Protochlorophyllide | 1.36 ± 0.34 | [27] |
| Divinyl Protochlorophyllide | 0.92 ± 0.33 | [27] |
Experimental Protocols
Isolation of Etioplasts
This protocol is a generalized procedure based on methodologies described in the literature.[14]
-
Plant Material: Grow seedlings (e.g., pea, maize, barley) in complete darkness for 7-14 days.
-
Homogenization: Harvest the leaves in dim green light and homogenize them in an ice-cold isolation buffer (e.g., 50 mM Tricine/NaOH pH 7.5, 300 mM sorbitol, 10 mM CaCl2, 10 mM MgCl2) using a blender.
-
Filtration: Filter the homogenate through several layers of Miracloth to remove large debris.
-
Centrifugation: Centrifuge the filtrate at a low speed to pellet the etioplasts.
-
Purification (Optional): Resuspend the pellet and purify the etioplasts further using a Percoll or sucrose (B13894) density gradient.
-
Washing and Storage: Wash the purified etioplasts in the isolation buffer and store them on ice for immediate use.
Low-Temperature (77 K) Fluorescence Spectroscopy
This technique is used to differentiate between the spectroscopic forms of protochlorophyllide.[17][19]
-
Sample Preparation: Place intact cotyledons or a suspension of isolated etioplasts in a specialized cuvette or sample holder suitable for cryogenic measurements.
-
Cooling: Immerse the sample in liquid nitrogen (77 K) until it is completely frozen.
-
Measurement: Place the frozen sample in a fluorometer equipped with a low-temperature accessory.
-
Excitation: Excite the sample with light in the Soret band (typically around 440 nm).
-
Emission Scan: Record the fluorescence emission spectrum, typically from 600 nm to 750 nm. The resulting spectrum will show distinct peaks for non-photoactive Pchl(ide) (~633 nm) and photoactive Pchlide (~655 nm).
-
Photoconversion Analysis: To confirm photoactivity, the sample can be illuminated with a short flash of white light while frozen, and the emission spectrum can be recorded again to observe the disappearance of the Pchlide-F655 peak and the appearance of a chlorophyllide peak (around 690 nm).
In Vitro Protochlorophyllide Photoreduction Assay
This assay measures the activity of purified LPOR.[9]
-
Reaction Mixture: In a microcuvette, prepare a reaction mixture containing purified LPOR, NADPH, and protochlorophyllide in a suitable buffer in the dark.
-
Incubation: Incubate the mixture at room temperature in the dark to allow the formation of the ternary LPOR-Pchlide-NADPH complex.
-
Baseline Measurement: Measure the initial fluorescence or absorbance spectrum of the sample.
-
Illumination: Expose the sample to a controlled flash or a period of continuous illumination.
-
Post-Illumination Measurement: Immediately after illumination, record the fluorescence or absorbance spectrum again.
-
Analysis: Quantify the conversion of protochlorophyllide to chlorophyllide by the decrease in the protochlorophyllide peak and the increase in the chlorophyllide peak (emission maximum at ~672 nm in acetone).
Signaling Pathways and Workflows
Conclusion
The relationship between etiolation and protochlorophyllide is a cornerstone of our understanding of chloroplast development and the regulation of photosynthesis. While the term "this compound" identifies a distinct steroidal alkaloid, the study of etiolated tissues provides profound insights into the accumulation and light-triggered conversion of protochlorophyllide. The formation of the LPOR-NADPH-protochlorophyllide ternary complex within the highly structured prolamellar body of the etioplast represents a remarkable example of biological pre-assembly, poised for rapid activation by light. The photoreduction of protochlorophyllide is not merely a step in a biosynthetic pathway but the primary trigger for the transformation of a non-photosynthetic organelle into the powerhouse of the plant cell. The methodologies and data presented in this guide offer a framework for further research into this elegant biological switch, with potential applications in crop improvement and the development of bio-inspired light-harvesting technologies.
References
- 1. This compound | C27H43NO2 | CID 168872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etioplast - Wikipedia [en.wikipedia.org]
- 3. Spatial Nano-Morphology of the Prolamellar Body in Etiolated Arabidopsis thaliana Plants With Disturbed Pigment and Polyprenol Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Protochlorophyllide reductase - Wikipedia [en.wikipedia.org]
- 6. Regulatory mechanism of a light-dependent protochlorophyllide oxidoreductase in chlorophyll biosynthesis and environmental adaptation [maxapress.com]
- 7. Light dependent protochlorophyllide oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protochlorophyllide oxidoreductase B-catalyzed protochlorophyllide photoreduction in vitro: Insight into the mechanism of chlorophyll formation in light-adapted plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-Dependent Protochlorophyllide Oxidoreductase: Phylogeny, Regulation, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biologyonline.com [biologyonline.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Localization of Galactolipid Biosynthesis in Etioplasts Isolated from Dark-Grown Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular landscape of etioplast inner membranes in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlorophyll biosynthesis: spotlight on protochlorophyllide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Etioplast Pigment-Protein Complexes, Inner Membrane Architecture, and Protochlorophyllide a Chemical Heterogeneity by Light-Dependent NADPH:Protochlorophyllide Oxidoreductases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anionic lipids facilitate membrane development and protochlorophyllide biosynthesis in etioplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Plant Protochlorophyllide Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The first catalytic step of the light-driven enzyme protochlorophyllide oxidoreductase proceeds via a charge transfer complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Properties of Protochlorophyllide and Chlorophyll(ide) Holochromes from Etiolated and Greening Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Properties of Protochlorophyllide and Chlorophyll(ide) Holochromes from Etiolated and Greening Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Spectroscopic and kinetic characterization of the light-dependent enzyme protochlorophyllide oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Etiolin by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds. Its application spans the entire drug development lifecycle, from discovery and screening to quality control and formulation development. This document provides a detailed application note and a generalized protocol for the analysis of the hypothetical compound "Etiolin" using reverse-phase HPLC (RP-HPLC), a common mode of HPLC.
Due to the absence of specific published methods for "this compound," this protocol is based on established methodologies for the analysis of small organic molecules with similar characteristics, such as flavonoids and other pharmaceutical compounds. The provided methods and parameters should be considered a starting point and will likely require optimization based on the specific physicochemical properties of this compound.
Principle of HPLC Separation
HPLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds.
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted below.
Unveiling the Synthesis of Etiolin: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the chemical synthesis of the steroidal alkaloid, etiolin. Primarily of interest to researchers, scientists, and professionals in drug development, this guide outlines a proven semi-synthetic pathway, transforming a readily available natural product into the target molecule. The information presented is compiled from peer-reviewed scientific literature, offering a foundational methodology for the laboratory-scale production of this compound for further research and development.
Introduction to this compound
This compound is a naturally occurring steroidal alkaloid found in plants of the Solanum genus.[1] Like other steroidal alkaloids, its complex structure presents a compelling challenge for chemical synthesis and a potential scaffold for the development of novel therapeutics. The partial synthesis of this compound has been successfully achieved from tomatid-5-en-3β-ol, a spirosolane (B1244043) alkaloid that is more abundant in nature.[2] This approach provides a practical route to obtaining this compound for biological and pharmacological studies.
Synthetic Pathway Overview
The conversion of tomatid-5-en-3β-ol to this compound involves a multi-step process. The core transformation centers on the modification of the spirosolane side chain to generate the 22,26-epiminocholestane skeleton characteristic of this compound. While the full detailed experimental protocol from the original literature is not publicly available, the key transformations can be inferred from the abstract of the pivotal study by Quyen, Ripperger, and Schreiber. The proposed pathway is illustrated below.
References
Quantifying Protochlorophyllide in Etiolated Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etiolation is a developmental process in plants grown in the absence of light, characterized by elongated stems, underdeveloped leaves, and a lack of chlorophyll (B73375). In place of chlorophyll, etiolated tissues accumulate its immediate precursor, protochlorophyllide (B1199321) (Pchlide). This yellow-green pigment is a crucial intermediate in the chlorophyll biosynthesis pathway. Upon exposure to light, Pchlide is rapidly converted to chlorophyllide, a key step in the greening process, or de-etiolation. The quantification of Pchlide is therefore a critical tool for studying chloroplast development, photomorphogenesis, and the efficacy of compounds that may modulate these pathways.
This document provides detailed protocols for the extraction and quantification of protochlorophyllide from etiolated plant tissue samples using two common analytical techniques: spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Core Principles
The quantification of protochlorophyllide relies on its distinct spectrophotometric and fluorescent properties. The protocols provided are designed to ensure accurate and reproducible measurements while minimizing the degradation of this light-sensitive compound. All sample preparation and extraction steps must be performed under a dim green safelight to prevent the photoconversion of Pchlide to chlorophyllide.
Experimental Protocols
Protocol 1: Extraction of Protochlorophyllide from Etiolated Plant Tissue
This protocol describes the extraction of Pchlide from etiolated seedlings, such as Arabidopsis thaliana, grown in complete darkness.
Materials:
-
Etiolated seedlings (e.g., 5-7 days old)
-
Extraction Solvent: 80% (v/v) acetone (B3395972) in water, containing 0.1 M ammonium (B1175870) hydroxide
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes
-
Microcentrifuge
-
Dim green safelight
Procedure:
-
Harvest etiolated seedlings under a dim green safelight and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent to the tissue powder.
-
Vortex the tube vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the suspension at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted pigments to a new, clean microcentrifuge tube.
-
Store the extract on ice and protected from light until analysis.
Protocol 2: Quantification of Protochlorophyllide by Spectrophotometry
This method provides a rapid estimation of Pchlide concentration based on its specific absorbance.
Materials:
-
Protochlorophyllide extract (from Protocol 1)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Blank the spectrophotometer with the extraction solvent (80% acetone with 0.1 M NH₄OH).
-
Measure the absorbance of the Pchlide extract at 628 nm and 750 nm. The reading at 750 nm serves as a correction for turbidity.
-
Calculate the corrected absorbance (A_corr) as: A_corr = A_628 - A_750
-
Calculate the concentration of protochlorophyllide using the Beer-Lambert law: Concentration (mol/L) = A_corr / (ε * l) Where:
-
ε (epsilon) is the molar extinction coefficient of protochlorophyllide.
-
l is the path length of the cuvette (typically 1 cm).
-
Protocol 3: Quantification of Protochlorophyllide by High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity for the quantification of Pchlide, separating it from other pigments.
Materials:
-
Protochlorophyllide extract (from Protocol 1), filtered through a 0.22 µm syringe filter
-
HPLC system equipped with a fluorescence detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Protochlorophyllide standard for calibration
Procedure:
-
Set the fluorescence detector to an excitation wavelength of 440 nm and an emission wavelength of 635 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume (e.g., 20 µL) of the filtered extract onto the column.
-
Elute the pigments using a gradient program. A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile.
-
Identify the protochlorophyllide peak based on its retention time, which should be determined by running a pure standard.
-
Quantify the amount of Pchlide by integrating the peak area and comparing it to a standard curve generated from known concentrations of a protochlorophyllide standard.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
| Parameter | Spectrophotometry | HPLC |
| Wavelength (Absorbance) | 628 nm | N/A |
| Wavelength (Excitation) | N/A | 440 nm |
| Wavelength (Emission) | N/A | 635 nm |
| Molar Extinction Coefficient (ε) in 80% Acetone | 30.4 x 10³ L mol⁻¹ cm⁻¹ | N/A |
| Column Type | N/A | C18 Reversed-Phase |
| Mobile Phase | N/A | Acetonitrile/Water Gradient |
| Detection Method | Absorbance | Fluorescence |
| Quantification | Beer-Lambert Law | Peak Area vs. Standard Curve |
Visualizations
Caption: Experimental workflow for Pchlide quantification.
Caption: Simplified chlorophyll biosynthesis pathway.
Applications of Etioplast-to-Chloroplast Transition in Studying Chloroplast Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of the etioplast-to-chloroplast transition provides a powerful model system for understanding the intricate processes of organelle biogenesis, particularly the development of photosynthetically active chloroplasts. Historically, the yellow pigmentation of dark-grown (etiolated) plants was attributed to a substance called "etiolin"[1]. Modern biochemical analysis has revealed that this yellow color is primarily due to the accumulation of carotenoids and the chlorophyll (B73375) precursor, protochlorophyllide (B1199321), rather than a single compound[2]. While the term "this compound" is now seldom used in a specific molecular context, the study of the components that contribute to the etiolated phenotype remains a cornerstone of plant biology research.
Etiolated seedlings, grown in the absence of light, develop a unique plastid type known as the etioplast. A defining feature of the etioplast is the prolamellar body (PLB), a semi-crystalline lattice of membrane tubules. This structure is primarily composed of lipids, carotenoids, and a crucial ternary complex of the enzyme light-dependent NADPH:protochlorophyllide oxidoreductase (LPOR), its substrate protochlorophyllide (Pchlide), and the cofactor NADPH[3][4][5]. Upon exposure to light, a rapid and highly orchestrated process of de-etiolation is initiated, leading to the transformation of the etioplast into a functional chloroplast[6][7][8].
This transition, from a non-photosynthetic to a photosynthetic state, serves as an invaluable tool for researchers in several key areas:
-
Dissecting Chloroplast Biogenesis: The synchronous development of chloroplasts from etioplasts upon illumination allows for the temporal dissection of the key events in thylakoid membrane formation, grana stacking, and the assembly of the photosynthetic machinery[9][10][11][12].
-
Investigating Light-Regulated Gene Expression: De-etiolation involves a massive reprogramming of gene expression, with the upregulation of photosynthesis-related genes and the downregulation of genes associated with skotomorphogenesis (dark growth)[6]. This provides a model to study light perception, signal transduction pathways, and the coordinated expression of nuclear and plastid genomes[13][14][15].
-
Understanding Pigment Biosynthesis and Function: The accumulation of Pchlide in the dark and its rapid conversion to chlorophyllide upon illumination is a key regulatory step in chlorophyll biosynthesis[16]. Studying this process provides insights into the regulation of the tetrapyrrole biosynthesis pathway and the role of carotenoids in photoprotection and PLB structure[8][16].
-
Probing Retrograde Signaling: The communication from the developing plastid to the nucleus, known as retrograde signaling, is crucial for coordinating the expression of nuclear genes encoding plastid-targeted proteins with the developmental state of the plastid. The genomes uncoupled (gun) mutants, which are defective in this signaling, have been instrumental in identifying key components of this pathway, such as GUN1[13][14][15][17][18].
-
Applications in Drug and Herbicide Development: A detailed understanding of the essential processes in chloroplast development can aid in the identification of novel targets for herbicides that specifically disrupt plastid biogenesis.
Quantitative Data Presentation
Table 1: Pigment Content in Etiolated and De-etiolating Arabidopsis thaliana Seedlings
| Time after Illumination | Total Protochlorophyllide (Pchlide) Content (nmol/g FW) | Total Carotenoid Content (nmol/g FW) | Reference(s) |
| 0 h (Dark) | ~1.5 - 2.5 | ~100 - 150 | [8][16] |
| 4 h | ~0.5 - 1.0 | ~150 - 200 | [9][19] |
| 8 h | ~0.2 - 0.5 | ~200 - 250 | [9][19] |
| 24 h | < 0.1 | ~300 - 400 | [9][19] |
Note: Values are approximate and can vary depending on the specific growth conditions and age of the seedlings.
Table 2: Morphometric Analysis of Prolamellar Body (PLB) and Thylakoid Formation in Arabidopsis thaliana during De-etiolation
| Time after Illumination | PLB Diameter (μm) | Thylakoid Length per Plastid (μm) | Grana Formation | Reference(s) |
| 0 h (Dark) | 0.8 - 1.5 | Minimal (prothylakoids) | Absent | [5][10] |
| 2 h | Disassembling | Increasing | Incipient | [10] |
| 4 h | Remnants visible | Rapidly increasing | Small stacks visible | [10][12] |
| 8 h | Largely absent | Extensive network | Well-defined grana | [10][12] |
| 24 h | Absent | Fully developed thylakoid network | Mature grana stacks | [9][10] |
Experimental Protocols
Protocol 1: Isolation of Intact Etioplasts from Arabidopsis thaliana Seedlings
This protocol is adapted from methods described for the isolation of chloroplasts, with modifications for etiolated tissue. All steps should be performed under a dim green safe light to prevent de-etiolation.
Materials:
-
5-7 day old etiolated Arabidopsis thaliana seedlings
-
Grinding buffer (0.3 M sorbitol, 50 mM HEPES-KOH pH 8.0, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM sodium ascorbate, 0.1% (w/v) BSA)
-
Percoll gradient solutions (40% and 80% Percoll in grinding buffer)
-
Resuspension buffer (0.3 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂)
-
Mortar and pestle
-
Miracloth
-
Centrifuge and tubes
-
Soft paintbrush
Procedure:
-
Harvest approximately 5-10 g of etiolated seedlings.
-
Gently grind the seedlings in an ice-cold mortar with 20 mL of ice-cold grinding buffer.
-
Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the etioplasts.
-
Gently discard the supernatant.
-
Resuspend the pellet in a small volume (1-2 mL) of grinding buffer using a soft paintbrush.
-
Carefully layer the resuspended etioplasts onto a pre-formed discontinuous Percoll gradient (e.g., 4 mL of 80% Percoll overlaid with 4 mL of 40% Percoll).
-
Centrifuge the gradient at 2,500 x g for 15 minutes at 4°C in a swinging-bucket rotor.
-
Intact etioplasts will band at the interface of the 40% and 80% Percoll layers.
-
Carefully collect the band of intact etioplasts using a Pasteur pipette.
-
Dilute the collected etioplasts with 5 volumes of resuspension buffer and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the etioplasts.
-
Discard the supernatant and resuspend the etioplast pellet in a minimal volume of resuspension buffer for downstream applications.
Protocol 2: Quantification of Protochlorophyllide and Chlorophyll by Fluorescence Spectroscopy
This protocol allows for the sensitive quantification of Pchlide and chlorophyll from plant tissues.
Materials:
-
Etiolated or greening plant tissue
-
80% (v/v) acetone (B3395972)
-
Fluorescence spectrophotometer
-
Microcentrifuge tubes
-
Homogenizer
Procedure:
-
Harvest a known fresh weight of plant tissue (e.g., 50-100 mg) under a dim green safe light for etiolated samples.
-
Homogenize the tissue in 1 mL of 80% acetone in a microcentrifuge tube.
-
Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Measure the fluorescence emission spectrum of the supernatant using a fluorescence spectrophotometer.
-
For Protochlorophyllide (Pchlide): Excite at 440 nm and measure the emission peak at approximately 632 nm.
-
For Chlorophyllide/Chlorophyll a: Excite at 430 nm and measure the emission peak at approximately 672 nm.
-
For Chlorophyll b: Excite at 460 nm and measure the emission peak at approximately 652 nm.
-
-
Quantify the pigment concentration using published equations or by comparison to a standard curve of purified pigments. For relative quantification, the peak fluorescence intensity can be normalized to the fresh weight of the tissue.
Protocol 3: Western Blotting for LPOR Detection
This protocol outlines the general steps for detecting LPOR protein levels in etiolated and de-etiolating tissues.
Materials:
-
Plant tissue
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LPOR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total proteins from a known amount of plant tissue using an appropriate extraction buffer.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Separate 20-50 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-LPOR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
A loading control, such as an anti-actin or anti-tubulin antibody, should be used to ensure equal protein loading.
Protocol 4: HPLC Analysis of Carotenoids
This protocol provides a general workflow for the separation and quantification of major carotenoids from etiolated tissues.
Materials:
-
Plant tissue
-
Acetone (100%) with 0.1% BHT (Butylated hydroxytoluene)
-
Saturated NaCl solution
-
Hexane (B92381) or a mixture of hexane and diethyl ether
-
HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector
-
Mobile phase solvents (e.g., gradients of methanol, methyl-tert-butyl ether, and water)
-
Carotenoid standards (lutein, violaxanthin, neoxanthin, β-carotene)
Procedure:
-
Extract pigments from a known fresh weight of plant tissue by homogenizing in 100% acetone containing 0.1% BHT.
-
Centrifuge to pellet the debris and transfer the supernatant to a new tube.
-
Add an equal volume of saturated NaCl solution and partition the pigments into an upper phase by adding a known volume of hexane (or a hexane/diethyl ether mixture).
-
Repeat the partitioning step to ensure complete extraction of carotenoids.
-
Pool the upper organic phases and dry them under a stream of nitrogen gas.
-
Resuspend the dried pigment extract in a known volume of the initial mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using a C30 reverse-phase column with a suitable solvent gradient.
-
Detect the eluting pigments using a PDA detector at approximately 450 nm.
-
Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra to those of authentic standards.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: De-etiolation signaling cascade.
Caption: Experimental workflow for etioplast analysis.
Caption: Etioplast to chloroplast transition.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Preparation of Chloroplasts from Arabidopsis thaliana Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. Spatial Nano-Morphology of the Prolamellar Body in Etiolated Arabidopsis thaliana Plants With Disturbed Pigment and Polyprenol Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the darkness: recent lessons from etiolation and de-etiolation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of Protochlorophyllide in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Resolved Systems Biology to Dissect the Etioplast-to-Chloroplast Transition in Tobacco Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron tomography of prolamellar bodies and their transformation into grana thylakoids in cryofixed Arabidopsis cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Tetrapyrrole- and GUN1-Dependent Signaling on Chloroplast Biogenesis [mdpi.com]
- 14. Retrograde Signals Navigate the Path to Chloroplast Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GUN control in retrograde signaling: How GENOMES UNCOUPLED proteins adjust nuclear gene expression to plastid biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DELLAs Regulate Chlorophyll and Carotenoid Biosynthesis to Prevent Photooxidative Damage during Seedling Deetiolation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Highly Resolved Systems Biology to Dissect the Etioplast-to-Chloroplast Transition in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Ethylene: A Potent Biomarker for Plant Stress Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577), a gaseous plant hormone, is a critical signaling molecule involved in a wide array of physiological processes, including growth, development, fruit ripening, and senescence.[1] Crucially, ethylene production is rapidly induced in response to a variety of biotic and abiotic stresses, positioning it as a key indicator of a plant's physiological state.[2][3] The quantification of stress-induced ethylene serves as a valuable, non-invasive biomarker for assessing plant health, screening for stress-tolerant genotypes, and evaluating the efficacy of agrochemicals or other therapeutic interventions. These application notes provide a comprehensive overview and detailed protocols for the utilization of ethylene as a plant stress biomarker.
Data Presentation
The following tables summarize quantitative data on ethylene production in various plant species under different stress conditions, providing a baseline for comparative analysis.
Table 1: Ethylene Production in Response to Abiotic Stress
| Plant Species | Stress Type | Stress Condition | Tissue | Ethylene Production Rate (nl g⁻¹ h⁻¹) | Fold Increase vs. Control | Reference |
| Soybean (Glycine max) | High Temperature | 38/28°C for 14 days | Leaves | Not specified | 3.2 | [4] |
| Soybean (Glycine max) | High Temperature | 38/28°C for 14 days | Pods | Not specified | 2.1 | [4] |
| Wheat (Triticum aestivum) | Heat Stress | 38°C for 2 days | Flag Leaf | Not specified | 12 | [5] |
| Temperate Grassland | Drought | Not specified | Soil Environment | ~4.72 (converted from 0.59 ppm) | 7.4 | [3] |
| Petunia (Petunia hybrida) | Salt Stress | Not specified | Not specified | Increased significantly | Not specified | |
| Petunia (Petunia hybrida) | Drought Stress | Not specified | Not specified | Increased significantly | Not specified |
Table 2: Ethylene Production in Response to Biotic Stress
| Plant Species | Pathogen | Tissue | Ethylene Production | Fold Increase vs. Control | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | Not specified | Highly induced | Not specified | [6] |
| Arabidopsis thaliana | Botrytis cinerea | Leaflets | Increased emission | Not specified | [7] |
| Tobacco (Nicotiana tabacum) | Pseudomonas syringae pv. tabaci | Not specified | Induced | Not specified | [8] |
| Tobacco (Nicotiana tabacum) | Phytophthora parasitica var. nicotianae | Not specified | Induced | Not specified | [8] |
Signaling Pathway
The ethylene signaling pathway is a well-characterized cascade that transmits the ethylene signal from perception at the endoplasmic reticulum (ER) to the nucleus, culminating in the transcriptional regulation of ethylene-responsive genes.
Caption: Ethylene signaling pathway in plants.
Experimental Protocols
Protocol 1: Quantification of Ethylene Production in Plant Tissues by Gas Chromatography (GC)
This protocol details the measurement of ethylene produced by plant tissues, a key indicator of stress. Gas chromatography with a flame ionization detector (GC-FID) is the most common and accurate method for this purpose.[9][10]
Materials and Reagents:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Gas-tight vials or syringes of appropriate volume
-
Septa
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., HP-PLOT Q, Alumina)[11]
-
Carrier gas (e.g., Helium, Nitrogen)
-
Fuel gases for FID (Hydrogen and compressed air)
-
Certified ethylene standard gas
-
Gas-tight syringes for sample injection
Procedure:
-
Sample Preparation and Incubation:
-
Excise a known weight of plant tissue (e.g., 0.1-1.0 g fresh weight). For leaves, leaf discs of a known area can be used.
-
Place the tissue in a gas-tight vial of a known volume. The vial size should be appropriate for the tissue amount to ensure detectable ethylene accumulation.
-
Seal the vial with a septum.
-
Incubate the vials under controlled conditions (temperature, light) for a specific duration (e.g., 1-24 hours). The incubation time should be optimized based on the plant species, tissue type, and expected ethylene production rate.
-
-
Gas Sampling:
-
After the incubation period, use a gas-tight syringe to withdraw a known volume (e.g., 1 ml) of the headspace gas from the vial.
-
-
Gas Chromatography Analysis:
-
Instrument Parameters (Example):
-
Inject the gas sample into the GC.
-
Record the chromatogram. The retention time for ethylene should be determined by injecting a known standard.
-
-
Calibration and Quantification:
-
Prepare a standard curve by injecting known concentrations of the certified ethylene standard gas.
-
Plot the peak area from the chromatogram against the ethylene concentration to generate a standard curve.
-
Calculate the concentration of ethylene in the plant samples by comparing their peak areas to the standard curve.
-
Express the ethylene production rate as nl g⁻¹ (fresh weight) h⁻¹ or a similar unit.
-
Experimental Workflow
The following diagram illustrates a typical workflow for using ethylene as a plant stress biomarker.
Caption: Workflow for ethylene biomarker analysis.
Applications in Research and Development
-
High-Throughput Screening: Ethylene measurement can be used to screen large populations of plants for stress tolerance or sensitivity.
-
Agrochemical and Biostimulant Efficacy: Evaluating the effectiveness of new chemical entities or biologicals in mitigating plant stress by monitoring their impact on ethylene production.
-
Disease Diagnostics: Early detection of pathogen infection through the monitoring of ethylene emissions before visible symptoms appear.[13]
-
Understanding Stress Physiology: Elucidating the molecular and physiological mechanisms of plant stress responses where ethylene plays a central role.
Conclusion
The quantification of ethylene production is a robust and sensitive method for assessing plant stress. The protocols and information provided herein offer a framework for researchers, scientists, and drug development professionals to effectively utilize ethylene as a biomarker in their studies. Careful optimization of experimental parameters for specific plant species and stress conditions is crucial for obtaining reliable and reproducible results.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Ethylene Signaling under Stressful Environments: Analyzing Collaborative Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.cern.ac.cn [dc.cern.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multilayered Regulation of Ethylene Induction Plays a Positive Role in Arabidopsis Resistance against Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathogen-Triggered Ethylene Signaling Mediates Systemic-Induced Susceptibility to Herbivory in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. iicbe.org [iicbe.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. maxapress.com [maxapress.com]
Application Notes and Protocols for the Isolation of Etioplasts and Extraction of NADPH:Protochlorophyllide Oxidoreductase (POR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of etioplasts from dark-grown seedlings and the subsequent extraction of the major prolamellar body protein, NADPH:protochlorophyllide oxidoreductase (POR), historically referred to as etiolin. The methods described are foundational for studies in chloroplast development, herbicide research, and the investigation of novel drug targets within plant-specific metabolic pathways.
Introduction
Etioplasts are non-photosynthetic plastids found in the shoots and leaves of flowering plants grown in the absence of light. They are characterized by a unique internal structure known as the prolamellar body (PLB), a semi-crystalline lattice of membrane tubules. The primary protein component of the PLB is the light-dependent NADPH:protochlorophyllide oxidoreductase (POR). Upon illumination, the PLB disperses, and the etioplast rapidly develops into a photosynthetically active chloroplast. The isolation of intact etioplasts and the purification of POR are critical for understanding these fundamental biological processes.
Data Presentation
The following table summarizes typical quantitative data expected from the isolation protocols described below. Values can vary based on plant species, age, and the precision of the execution of the protocol.
| Parameter | Crude Homogenate | Crude Etioplast Pellet | Purified Etioplasts (Percoll Gradient) | Solubilized POR Fraction |
| Total Protein (mg) | 100 - 150 | 20 - 30 | 5 - 10 | 1 - 3 |
| POR Activity (nmol chlorophyllide formed/min/mg protein) | Not determined | 50 - 100 | 200 - 400 | 600 - 800[1] |
| Purity (% POR of total protein) | < 5% | 15 - 25% | 60 - 80% | > 90% |
| Yield of Intact Etioplasts (%) | N/A | 30 - 40% | 10 - 20% | N/A |
Experimental Protocols
Protocol 1: Isolation of Intact Etioplasts from Dark-Grown Seedlings
This protocol describes the isolation of etioplasts using differential and Percoll density gradient centrifugation. All steps should be performed at 4°C and under a dim green safelight to prevent the light-induced transformation of etioplasts.
Materials:
-
Dark-grown seedlings (e.g., 7-day-old barley, wheat, or pea)
-
Grinding Buffer: 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol, 1 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, 5 mM sodium ascorbate, 0.1% (w/v) BSA.
-
Resuspension Buffer: 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol.
-
Percoll Gradient Solutions: 40% and 80% (v/v) Percoll in Resuspension Buffer.
-
Mortar and pestle or blender
-
Miracloth or several layers of cheesecloth
-
Refrigerated centrifuge with swinging-bucket rotor
Procedure:
-
Harvesting: Harvest the shoots of dark-grown seedlings and place them on ice.
-
Homogenization: Grind the tissue gently in a pre-chilled mortar and pestle with 2-3 volumes of ice-cold Grinding Buffer. Alternatively, use a blender with short, gentle bursts (2-3 times for 3 seconds each).
-
Filtration: Filter the homogenate through four layers of Miracloth or cheesecloth into a chilled centrifuge tube.
-
Differential Centrifugation (Low Speed): Centrifuge the filtrate at 200 x g for 3 minutes to pellet nuclei and cell debris.
-
Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 1,500 x g for 7 minutes to pellet the crude etioplasts.
-
Washing: Discard the supernatant and gently resuspend the pellet in a small volume of Resuspension Buffer.
-
Percoll Gradient Centrifugation:
-
Prepare a discontinuous Percoll gradient by carefully layering 5 mL of 40% Percoll solution over 5 mL of 80% Percoll solution in a centrifuge tube.
-
Gently layer the resuspended crude etioplast fraction onto the top of the 40% Percoll layer.
-
Centrifuge at 2,500 x g for 20 minutes in a swinging-bucket rotor.
-
-
Collection: Intact etioplasts will band at the interface of the 40% and 80% Percoll layers. Carefully collect this band using a Pasteur pipette.
-
Final Wash: Dilute the collected etioplast fraction with 3-4 volumes of Resuspension Buffer and centrifuge at 1,500 x g for 5 minutes to pellet the purified etioplasts.
-
Storage: Resuspend the final pellet in a minimal volume of Resuspension Buffer for immediate use or snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Extraction of NADPH:Protochlorophyllide Oxidoreductase (POR)
This protocol details the solubilization of POR from isolated etioplast membranes.
Materials:
-
Purified etioplasts (from Protocol 1)
-
Lysis Buffer: 10 mM HEPES-KOH (pH 7.6), 1 mM MgCl₂
-
Solubilization Buffer: 50 mM HEPES-KOH (pH 7.6), 1 mM Triton X-100, 10% (v/v) glycerol, 1 mM NADPH, 1 µM protochlorophyllide.
-
Ultracentrifuge
Procedure:
-
Lysis of Etioplasts: Resuspend the purified etioplast pellet in hypotonic Lysis Buffer and incubate on ice for 10 minutes to lyse the organelles and release the inner membranes (prolamellar bodies and prothylakoids).
-
Membrane Pellet Collection: Centrifuge the lysate at 10,000 x g for 15 minutes to pellet the etioplast membranes.
-
Membrane Solubilization: Resuspend the membrane pellet in Solubilization Buffer. The final protein concentration should be approximately 1 mg/mL.
-
Incubation: Incubate the suspension on ice for 30 minutes with gentle stirring to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour to pellet any unsolubilized material.
-
Collection: The supernatant contains the solubilized POR. Carefully collect the supernatant for further analysis or purification.
Visualizations
Caption: Workflow for the isolation of intact etioplasts.
Caption: Workflow for the extraction of POR from etioplasts.
References
Application Notes and Protocols for In Vitro Biological Activity Testing of Etiolin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etiolin is a steroidal alkaloid identified in plants of the Solanum genus, such as Solanum spirale[1]. While research on the specific biological activities of this compound is emerging, its structural analogs and plant extracts containing it have demonstrated notable pharmacological potential, particularly in anticancer and antibacterial applications. A glycosylated form, 3-O-(β-D-glucopyranosyl) etioline, has shown cytotoxic effects against human cervical cancer (HeLa) cells, inducing G1 phase cell cycle arrest and apoptosis[2][3]. Furthermore, extracts from S. spirale have exhibited cytotoxicity against various cancer cell lines, and other steroidal alkaloids from Solanum species, such as solasodine (B1681914) and tomatidine, have confirmed anticancer and antibacterial properties[1][4][5][6].
These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the biological activities of this compound, with a focus on its potential as an anticancer and antibacterial agent.
Section 1: Anticancer Activity Assays
A primary focus for evaluating the biological activity of this compound is its potential as an anticancer agent. The following assays are fundamental for determining its cytotoxicity, effects on cell cycle progression, and its ability to induce programmed cell death (apoptosis).
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a standard initial screening tool to determine the cytotoxic potential of a compound against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound Analogs and Related Extracts
The following table summarizes the cytotoxic activities of a glycosylated form of this compound and extracts from Solanum spirale, the plant source of this compound, against several human cancer cell lines. This data provides a rationale for screening this compound against a similar panel of cell lines.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| 3-O-(β-D-glucopyranosyl) etioline | HeLa (Cervical Cancer) | CCK-8 | 150 µg/mL | [2] |
| Solanum spirale Chloroform Extract | KB (Oral Cavity Cancer) | REMA | 42.73 µg/mL | [1] |
| Solanum spirale Chloroform Extract | MCF-7 (Breast Cancer) | REMA | 17.90 µg/mL | [1] |
| Solanum spirale Chloroform Extract | NCI-H187 (Small Cell Lung Cancer) | REMA | 36.74 µg/mL | [1] |
| Solasodine | HeLa (Cervical Cancer) | MTT | >100 µM | [5] |
| Tomatidine | HeLa (Cervical Cancer) | MTT | >100 µM | [5] |
| Solasodine + Tomatidine (1:1) | HeLa (Cervical Cancer) | MTT | ~50 µM | [5] |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HeLa, MCF-7, HT-29) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 1000 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Workflow for Cytotoxicity Assessment
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on the progression of the cell cycle. A related compound, 3-O-(β-D-glucopyranosyl) etioline, was found to induce G1 phase arrest in HeLa cells[2][3].
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at 4°C overnight for fixation.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 20-30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The induction of apoptosis is a key indicator of the anticancer potential of a compound.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-negative cells are viable.
-
Signaling Pathway: Apoptosis Induction
The induction of apoptosis by cytotoxic agents often involves the activation of caspases, a family of proteases that execute programmed cell death. A simplified representation of a potential apoptosis pathway modulated by this compound is shown below.
Section 2: Antibacterial Activity Assay
Steroidal alkaloids from Solanum species have demonstrated antibacterial properties[4]. Therefore, it is pertinent to evaluate this compound for similar activity.
Minimum Inhibitory Concentration (MIC) Determination
The agar (B569324) well diffusion method is a standard technique to screen for antibacterial activity and determine the minimum inhibitory concentration (MIC).
Data Presentation: Antibacterial Activity of a Related Steroidal Alkaloid
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Solasodine | Staphylococcus aureus | 62.5 | [4] |
Experimental Protocol: Agar Well Diffusion Method
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth with a test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard.
-
-
Plate Preparation:
-
Spread the bacterial suspension evenly onto the surface of an agar plate.
-
Create wells in the agar using a sterile borer.
-
-
Compound Application:
-
Prepare different concentrations of this compound.
-
Add a fixed volume of each concentration into the wells.
-
Include a positive control (e.g., amoxicillin) and a negative control (solvent).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. The MIC is the lowest concentration that shows a clear zone of inhibition.
-
Workflow for Antibacterial Screening
The protocols and data presented in these application notes provide a solid framework for the initial in vitro characterization of the biological activities of this compound. Based on the activity of structurally related compounds, this compound holds promise as a potential anticancer and antibacterial agent. The suggested assays will enable researchers to systematically evaluate its efficacy and elucidate its mechanisms of action, paving the way for further preclinical development.
References
Application Notes and Protocols for De-etiolation Studies in Arabidopsis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to De-etiolation in Arabidopsis thaliana
De-etiolation, or photomorphogenesis, is the developmental process that plants undergo when they emerge from the soil and are first exposed to light. This transition is critical for survival as the plant switches from a heterotrophic state, relying on stored reserves, to an autotrophic state, capable of photosynthesis. In the dark, seedlings exhibit a developmental program called skotomorphogenesis (etiolation), characterized by a long hypocotyl (embryonic stem), a closed apical hook protecting the shoot apical meristem, and undeveloped, pale cotyledons.[1][2][3][4] Upon light perception, a dramatic reprogramming of gene expression occurs, leading to the inhibition of hypocotyl elongation, opening and expansion of the cotyledons, and the development of chloroplasts from etioplasts, resulting in the characteristic greening of the seedling.[2][3][4][5] Arabidopsis thaliana is a widely used model organism for studying de-etiolation due to its small size, short life cycle, and the availability of a vast collection of genetic resources.
Key Molecular Players in De-etiolation
The light signals that trigger de-etiolation are perceived by several families of photoreceptors. The primary photoreceptors involved are:
-
Phytochromes (phys): These red (R) and far-red (FR) light receptors are encoded by a small gene family in Arabidopsis (phyA-phyE).[6][7][8] phyA is the primary photoreceptor for FR light and is crucial for initiating de-etiolation under these conditions, while phyB is the main receptor for R light and plays a predominant role in R light-mediated de-etiolation.[7][8] Phytochromes exist in two photo-interconvertible forms: an inactive Pr form that absorbs red light and an active Pfr form that absorbs far-red light.[7]
-
Cryptochromes (crys): These are blue/UV-A light receptors, with CRY1 and CRY2 being the major players in Arabidopsis de-etiolation.[9] They are involved in blue light-dependent inhibition of hypocotyl elongation and cotyledon expansion.
Upon light activation, these photoreceptors initiate a complex signaling cascade that ultimately leads to changes in gene expression. This network involves the regulation of key transcription factors:
-
PHYTOCHROME (B1172217) INTERACTING FACTORS (PIFs): These are a family of basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis.[10][11] In the dark, PIFs accumulate and actively repress genes required for photomorphogenesis while promoting skotomorphogenesis.[10][11] Upon light exposure, activated phytochromes induce the rapid phosphorylation and degradation of PIFs, lifting their repressive effects.[12]
-
ELONGATED HYPOCOTYL 5 (HY5): This is a bZIP transcription factor that acts as a master positive regulator of photomorphogenesis.[13] HY5 promotes the expression of a large number of light-inducible genes, including those involved in photosynthesis and pigment biosynthesis.[12][13] In the dark, the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) targets HY5 for degradation.[14] Light signals inactivate COP1, allowing HY5 to accumulate and activate downstream targets.[14]
The interplay between the degradation of PIFs and the accumulation of HY5 forms a central regulatory hub that orchestrates the massive transcriptional reprogramming during de-etiolation.[12][15]
Experimental Protocols
Protocol 1: Arabidopsis Seedling Growth for De-etiolation Assays
Objective: To obtain etiolated Arabidopsis seedlings suitable for de-etiolation experiments.
Materials:
-
Arabidopsis thaliana seeds (wild-type and/or mutants of interest)
-
0.1% (v/v) Triton X-100
-
70% (v/v) ethanol (B145695)
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar (B569324), pH 5.7
-
Petri dishes (9 cm)
-
Micropipette and sterile tips
-
Growth chambers or incubators with controlled light and temperature conditions
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 ml microcentrifuge tube.
-
Add 1 ml of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 ml of 0.1% Triton X-100 and vortex for 5 minutes.
-
Pellet the seeds and wash three times with sterile distilled water.
-
-
Plating Seeds:
-
Resuspend the sterilized seeds in sterile water or a 0.1% agar solution.
-
Pipette the seeds onto the surface of MS agar plates.
-
Seal the plates with breathable tape.
-
-
Stratification:
-
Wrap the plates in aluminum foil to ensure complete darkness.
-
Incubate the plates at 4°C for 3-4 days to break seed dormancy and synchronize germination.
-
-
Etiolated Growth:
-
After stratification, expose the plates to white light for 4-6 hours to induce germination.
-
Return the plates to complete darkness by wrapping them in aluminum foil.
-
Incubate at 22°C for 3-5 days. Seedlings grown in these conditions will be etiolated.
-
Protocol 2: Hypocotyl Length Measurement
Objective: To quantify the extent of hypocotyl elongation, a key indicator of de-etiolation.
Materials:
-
Etiolated Arabidopsis seedlings (from Protocol 1)
-
Petri dishes
-
Flatbed scanner or a digital camera with a stand
-
Image analysis software (e.g., ImageJ)[16]
-
Ruler for scale calibration
Procedure:
-
Light Treatment:
-
Expose the etiolated seedlings to specific light conditions (e.g., continuous white, red, far-red, or blue light of a defined fluence rate) for a designated period (e.g., 24, 48, 72 hours). Include a dark control group.
-
-
Imaging:
-
After the light treatment, carefully arrange the seedlings on a fresh agar plate or a dark, non-reflective surface.
-
Place a ruler in the frame for scale.
-
Capture high-resolution images of the seedlings.
-
-
Measurement:
-
Open the images in ImageJ or a similar software.[16]
-
Set the scale using the image of the ruler.
-
Use the segmented line tool to trace the length of the hypocotyl from the base of the cotyledons to the root-shoot junction.[16]
-
Record the length for at least 20-30 seedlings per condition for statistical analysis.[16]
-
Protocol 3: Chlorophyll (B73375) Quantification
Objective: To measure the chlorophyll content in cotyledons as an indicator of chloroplast development.
Materials:
-
Arabidopsis seedlings (from Protocol 2)
-
80% (v/v) acetone (B3395972)
-
Microcentrifuge tubes
-
Tissue grinder or pestle
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Collection:
-
Collect cotyledons from a known number of seedlings (e.g., 10-20) or weigh the fresh tissue.
-
Place the tissue in a 1.5 ml microcentrifuge tube.
-
-
Pigment Extraction:
-
Add a defined volume of 80% acetone (e.g., 500 µl) to the tube.
-
Thoroughly grind the tissue using a micro-pestle until it is colorless.
-
Incubate the tubes in the dark at 4°C for at least 1 hour to ensure complete extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.
-
-
Spectrophotometry:
-
Calculation:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon, 1949):
-
Chlorophyll a (µg/ml) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/ml) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (µg/ml) = 20.2(A645) + 8.02(A663)[17]
-
-
Express the results as µg of chlorophyll per gram of fresh weight or per seedling.
-
Protocol 4: Anthocyanin Quantification
Objective: To measure the accumulation of anthocyanin, a pigment often produced during photomorphogenesis as a photoprotectant.
Materials:
-
Arabidopsis seedlings (from Protocol 2)
-
Extraction buffer: Methanol with 1% HCl (v/v)
-
Microcentrifuge tubes
-
Tissue grinder or pestle
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Collection:
-
Collect whole seedlings or cotyledons from a known fresh weight of tissue (e.g., 50-100 mg).
-
Place the tissue in a 1.5 ml microcentrifuge tube.
-
-
Pigment Extraction:
-
Add a defined volume of extraction buffer (e.g., 1 ml) to the tube.
-
Grind the tissue thoroughly.
-
Incubate the tubes in the dark at 4°C overnight.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Spectrophotometry:
-
Calculation:
Data Presentation
Table 1: Hypocotyl Length of Wild-Type and Mutant Arabidopsis Seedlings
| Genotype | Light Condition | Mean Hypocotyl Length (mm) ± SD |
| Wild-Type | Dark | 10.2 ± 0.8 |
| Wild-Type | White Light | 1.5 ± 0.3 |
| phyB | Dark | 10.5 ± 0.9 |
| phyB | White Light | 4.8 ± 0.6 |
| hy5 | Dark | 10.1 ± 0.7 |
| hy5 | White Light | 6.2 ± 0.5 |
| pifq | Dark | 3.1 ± 0.4 |
| pifq | White Light | 1.3 ± 0.2 |
Note: Data are hypothetical and for illustrative purposes. SD = Standard Deviation.
Table 2: Chlorophyll and Anthocyanin Content in Wild-Type Seedlings
| Light Condition | Total Chlorophyll (µg/g FW) ± SD | Anthocyanin (A530-0.25*A657/g FW) ± SD |
| Dark | 25 ± 5 | 0.05 ± 0.01 |
| White Light (6h) | 250 ± 30 | 0.20 ± 0.04 |
| White Light (24h) | 850 ± 70 | 0.55 ± 0.08 |
| White Light (48h) | 1200 ± 110 | 0.40 ± 0.06 |
Note: Data are hypothetical and for illustrative purposes. FW = Fresh Weight, SD = Standard Deviation.
Mandatory Visualization
Caption: A simplified signaling pathway for Arabidopsis de-etiolation.
Caption: A general experimental workflow for Arabidopsis de-etiolation studies.
References
- 1. Experimental Procedures for Studying Skotomorphogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do plants respond to light after germination? | IAL [ial.conicet.gov.ar]
- 3. academic.oup.com [academic.oup.com]
- 4. Beyond the darkness: recent lessons from etiolation and de-etiolation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multifaceted analysis reveals two distinct phases of chloroplast biogenesis during de-etiolation in Arabidopsis | eLife [elifesciences.org]
- 6. Spatial-specific phytochrome responses during de-etiolation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioone.org [bioone.org]
- 9. Cryptochromes Are Required for Phytochrome Signaling to the Circadian Clock but Not for Rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. PIFs: pivotal components in a cellular signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HY5-PIF Regulatory Module Coordinates Light and Temperature Control of Photosynthetic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HY5: A Pivotal Regulator of Light-Dependent Development in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIFs- and COP1-HY5-mediated temperature signaling in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DELLA-Induced Early Transcriptional Changes during Etiolated Development in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Plant Physiology [employees.csbsju.edu]
- 18. researchgate.net [researchgate.net]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
Inducing Protochlorophyllide Accumulation Through Etiolation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Etiolation is a developmental process that flowering plants undergo when grown in the complete or partial absence of light.[1][2] This process is characterized by a distinct set of morphological changes, including elongated stems, smaller leaves, and a pale-yellow color due to the lack of chlorophyll (B73375).[1] From a research perspective, etiolation is a powerful tool to study light-dependent developmental processes, chloroplast biogenesis, and the biosynthesis of chlorophyll. A key feature of etiolated seedlings is the accumulation of protochlorophyllide (B1199321) (Pchlide), the immediate precursor to chlorophyllide.[3][4][5]
In angiosperms, the conversion of Pchlide to chlorophyllide is catalyzed by the light-dependent enzyme protochlorophyllide oxidoreductase (POR).[3] In the dark, this enzyme is inactive, leading to the accumulation of Pchlide within the etioplasts, which are plastids found in dark-grown plants.[1][3] Upon exposure to light, Pchlide is rapidly converted to chlorophyllide, initiating the greening process, or de-etiolation.[3]
The study of Pchlide accumulation is crucial for several research areas:
-
Photomorphogenesis: Understanding how light regulates plant development. Measuring Pchlide levels is a key method for characterizing photomorphogenic mutants.[3][4][5]
-
Chlorophyll Biosynthesis: Elucidating the enzymatic steps and regulatory mechanisms of the chlorophyll synthesis pathway.
-
Herbicide and Drug Development: The chlorophyll biosynthesis pathway is a target for some herbicides. Studying Pchlide accumulation can aid in the screening and characterization of compounds that interfere with this pathway.
-
Phototoxicity: Pchlide is a potent photosensitizer. When it accumulates to high levels, it can generate reactive oxygen species upon illumination, leading to phototoxicity and cell death.[6] This phenomenon is relevant for understanding plant stress responses and can be exploited in photodynamic therapy research.
This document provides detailed protocols for inducing etiolation in the model plant Arabidopsis thaliana and for the quantification of the accumulated protochlorophyllide.
Experimental Protocols
Protocol 1: Induction of Etiolation in Arabidopsis thaliana
This protocol describes the steps to grow etiolated Arabidopsis thaliana seedlings, which will accumulate high levels of protochlorophyllide.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 wild type)
-
Petri dishes (100 mm x 15 mm)
-
Murashige and Skoog (MS) medium, including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.
-
Sterile water
-
70% (v/v) ethanol (B145695)
-
5% (v/v) sodium hypochlorite (B82951) solution with 0.05% (v/v) Triton X-100
-
Micropipette and sterile tips
-
Growth chamber or incubator capable of maintaining a constant temperature in complete darkness.
-
Aluminum foil
-
Green safelight
Procedure:
-
Seed Sterilization:
-
Place approximately 50 mg of Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation (1,000 x g for 1 minute) and carefully remove the ethanol.
-
Add 1 mL of 5% sodium hypochlorite solution with 0.05% Triton X-100 and vortex for 10 minutes.
-
Pellet the seeds and remove the sterilization solution.
-
Wash the seeds five times with 1 mL of sterile water, pelleting the seeds by centrifugation between each wash.
-
After the final wash, resuspend the seeds in 500 µL of sterile water.
-
-
Plating Seeds:
-
Under a sterile laminar flow hood, dispense the sterilized seed suspension onto Petri dishes containing MS medium.
-
Seal the Petri dishes with breathable tape.
-
-
Stratification and Germination:
-
Etiolation (Dark Growth):
-
Harvesting:
-
All harvesting procedures must be performed in a dark room under a dim green safelight to prevent the photoconversion of Pchlide.[3]
-
Carefully collect the etiolated seedlings using fine-tipped forceps and place them in a pre-weighed microcentrifuge tube on ice.
-
Determine the fresh weight of the seedlings.
-
The harvested tissue can be used immediately for Pchlide extraction or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.
-
Protocol 2: Quantification of Protochlorophyllide by Fluorescence Spectroscopy
This protocol provides a simple and sensitive method for quantifying Pchlide in etiolated seedlings.[3][4]
Materials:
-
Etiolated Arabidopsis seedlings
-
Extraction buffer: 80% (v/v) acetone (B3395972) in water[3]
-
Alternative extraction buffer: Acetone: 0.1 M NH₄OH (9:1, v/v)[3]
-
Microcentrifuge tubes (1.5 mL)
-
Micropestle or bead beater
-
Refrigerated centrifuge
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Green safelight
Procedure:
-
Extraction (under green safelight):
-
Place a known fresh weight of etiolated seedlings (e.g., 50 mg) into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 500 µL of ice-cold extraction buffer.
-
Homogenize the tissue thoroughly using a micropestle or a bead beater until no solid tissue is visible.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. Keep the samples on ice and protected from light.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to 440 nm.[3]
-
Set the emission scan range from 600 nm to 750 nm.
-
Use the extraction buffer as a blank to zero the instrument.
-
Measure the fluorescence emission spectrum of the extracted sample.
-
The peak emission for Pchlide will be at approximately 636 nm.[3]
-
To normalize for background fluorescence, record the emission at 750 nm, a wavelength at which Pchlide does not emit fluorescence.[3]
-
-
Data Analysis:
-
Calculate the relative fluorescence units (RFU) by subtracting the emission value at 750 nm from the peak emission value at ~636 nm.
-
Express the Pchlide content as RFU per milligram of fresh weight (RFU/mg FW).
-
Protocol 3: Quantification of Protochlorophyllide by High-Performance Liquid Chromatography (HPLC)
This protocol offers a more precise and accurate method for Pchlide quantification, especially when it is necessary to separate different forms of Pchlide or when chlorophylls (B1240455) might be present.[7][8][9]
Materials:
-
Etiolated Arabidopsis seedlings
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.[9]
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Green safelight
Procedure:
-
Extraction (under green safelight):
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Acetonitrile:Water (85:15, v/v).
-
Mobile Phase B: Methanol:Ethyl Acetate (68:32, v/v).
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, transitioning to a high percentage of mobile phase B to elute the lipophilic pigments. An example gradient could be a linear gradient from 100% A to 100% B over 12 minutes, followed by an isocratic hold of 100% B for 6 minutes.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 440 nm, Emission at 635 nm.
-
-
Data Analysis:
-
Identify the Pchlide peak based on its retention time, which should be determined using a purified Pchlide standard.
-
Quantify the amount of Pchlide by integrating the peak area and comparing it to a standard curve generated with known concentrations of a Pchlide standard.
-
Express the Pchlide content in ng or µg per gram of fresh weight (ng/g FW or µg/g FW).
-
Data Presentation
The following tables summarize quantitative data on protochlorophyllide accumulation in Arabidopsis thaliana under different conditions.
Table 1: Protochlorophyllide Accumulation in Wild-Type and Mutant Arabidopsis Seedlings
| Genotype | Relative Pchlide Content (Arbitrary Units) | Reference |
| Wild Type (Col-0) | 100 ± 10 | [5] |
| flu | ~1500 | [11] |
| pif1 | Increased | [12] |
| pif3 | Increased | [6] |
| hy1 (heme oxygenase 1 mutant) | Decreased | [3] |
| aurea (phytochrome chromophore mutant) | Decreased | [5] |
Table 2: Effect of Ethylene (B1197577) Precursor (ACC) on Protochlorophyllide Accumulation
| Genotype | Treatment | Relative Pchlide Fluorescence | Reference |
| Wild Type | MS medium | Baseline | [6] |
| Wild Type | 10 µM ACC | Decreased | [6] |
| pif3 mutant | MS medium | Increased | [6] |
| pif3 mutant | 10 µM ACC | Decreased (relative to untreated pif3) | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in Etiolation
The decision to follow a dark developmental path (etiolation or skotomorphogenesis) versus a light-dependent path (photomorphogenesis) is controlled by a complex network of signaling pathways.
In the dark, photoreceptors such as phytochromes are inactive. This allows for the accumulation of Phytochrome-Interacting Factors (PIFs), which are transcription factors that promote etiolation.[13] Simultaneously, the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) protein, an E3 ubiquitin ligase, is active in the nucleus and targets positive regulators of photomorphogenesis, such as ELONGATED HYPOCOTYL 5 (HY5), for degradation.[13][14][15] This ensures that genes promoting photomorphogenesis are turned off.
Upon exposure to light, phytochromes are activated and move into the nucleus, where they trigger the degradation of PIFs.[13] Light also inactivates COP1, leading to the accumulation of HY5, which can then activate the expression of genes required for photomorphogenesis, including those for chlorophyll synthesis and chloroplast development.[13][14]
Hormones also play a crucial role. Ethylene, for instance, has been shown to be essential for seedling survival during de-etiolation by regulating Pchlide accumulation.[6][16] The ethylene signaling pathway, through the transcription factors EIN3 and EIL1, can constrain the accumulation of phototoxic Pchlide in the dark and facilitate its reduction to chlorophyll upon illumination.[6]
Caption: Light-dependent regulation of etiolation.
Caption: Ethylene signaling pathway in Pchlide regulation.
Experimental Workflow
The overall experimental workflow for inducing and quantifying protochlorophyllide accumulation is depicted below.
Caption: Workflow for Pchlide accumulation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of Protochlorophyllide in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. A Simple Method for Quantification of Protochlorophyllide in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Quantification of Protochlorophyllide (Pchlide) Content in Arabidopsis Seedlings Using a High-Performance Liquid Chromatography (HPLC) System | Scilit [scilit.com]
- 9. Quantification of Protochlorophyllide (Pchlide) Content in Arabidopsis Seedlings Using a High-Performance Liquid Chromatography (HPLC) System [bio-protocol.org]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phytochrome Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular interaction between COP1 and HY5 defines a regulatory switch for light control of Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Luteolin, a Promising Pharmacological Agent
A Note on Terminology: Initial searches for "etiolin compounds" yielded limited specific pharmacological data. However, the closely related and extensively researched flavonoid, luteolin (B72000) , demonstrates a broad spectrum of pharmacological activities aligning with the core requirements of this request. Therefore, these application notes and protocols will focus on the significant body of research available for luteolin and its derivatives.
Introduction
Luteolin is a naturally occurring flavonoid found in a variety of plants, including fruits, vegetables, and medicinal herbs.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anticancer effects.[1][2] These properties are attributed to its ability to modulate various cellular signaling pathways.[3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and drug development professionals interested in the pharmacological applications of luteolin.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological effects of luteolin from various in vitro and in vivo studies.
Table 1: Anticancer Activity of Luteolin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |
| LoVo | Colon Cancer | 66.70 | 24 | [5] |
| LoVo | Colon Cancer | 30.47 | 72 | [5] |
| HCT-15 | Colon Cancer | Not Specified | Not Specified | [5] |
| COLO 320 | Colon Cancer | 32.5 | Not Specified | [6] |
| GLC4 | Lung Cancer | 40.9 | Not Specified | [6] |
| A549 | Lung Carcinoma | 3.1 | Not Specified | [7] |
| CH27 | Lung Squamous Carcinoma | 50 (induced apoptosis) | Not Specified | [6] |
| HeLa | Uterine Cancer | Not Specified (among most effective of 29 flavonoids) | Not Specified | [6] |
| HL60 | Leukemia | 15 | Not Specified | [7] |
| CCRF-HSB-2 | T-cell Leukemia | 2.0 | Not Specified | [7] |
| B16 melanoma 4A5 | Melanoma | 2.3 | Not Specified | [7] |
| A431 | Squamous Cell Cancer | 19 | Not Specified | [7] |
| TGBC11TKB | Gastric Cancer | 1.3 | Not Specified | [7] |
| MCF-7 | Breast Cancer | Not Specified (dose-dependent inhibition) | Not Specified | [6] |
| HepG2 | Liver Cancer | Not Specified (dose-dependent inhibition) | Not Specified | [6] |
| NCI-ADR/RES | Multidrug Resistant | ~45 | 24 | [7] |
Table 2: Anti-Inflammatory and Neuroprotective Effects of Luteolin
| Model | Effect | Concentration/Dose | Key Findings | Reference |
| LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory | 4 µM | Significantly inhibited the production of PGE-2, TNF-α, and IL-1β. | [8] |
| LPS-stimulated BV-2 microglia | Anti-inflammatory | 10-50 µmol/L | Reduced LPS-induced IL-1β production by 25-70%. | [9] |
| Carrageenan-induced rat paw edema | Anti-inflammatory | 150 mg/kg (methanolic extract) | Demonstrated potent anti-inflammatory activity. | [10] |
| Intracerebral Hemorrhage (ICH) Rat Model | Neuroprotective | 5, 10, 20 mg/kg | Promoted autophagy and activated the Nrf2 pathway. | [2] |
| Aβ (1-42)-induced Alzheimer's Disease Mouse Model | Neuroprotective | 80 mg/kg/day for 2 weeks | Suppressed neuroinflammation and apoptotic cell death. | [11] |
| Diabetic Neuropathy Rat Model | Neuroprotective | 50, 100, 200 mg/kg (intraperitoneal) | Improved nerve function and increased antioxidant enzyme activity. |
Table 3: Cardiovascular Protective Effects of Luteolin
| Model | Effect | Concentration/Dose | Key Findings | Reference |
| Ischemia/Reperfusion (I/R) Rat Model | Cardioprotective | Not Specified | Reduced myocardial infarct size and LDH release. | [12] |
| High-Fat Diet (HFD) Induced Obese Mice | Vasculoprotective | Not Specified | Reduced TNF levels in mesenteric arteries. | |
| Langendorff Heart Model | Increased Coronary Flow | Not Specified (Luteolin-7-glucoside) | Increased coronary flow by 186% and relaxation velocity by 104%. | [13] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of luteolin on cancer cell lines.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Luteolin stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed 1x10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of luteolin (e.g., 1-40 µM) and a vehicle control (DMSO, 0.11%). Include a positive control such as cisplatin (B142131) (5 µM).
-
Incubate the plates for 24 or 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol quantifies apoptosis in cells treated with luteolin using flow cytometry.
Materials:
-
HeLa cells (or other cell line)
-
6-well plates
-
Luteolin stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Plate 2x10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of luteolin (e.g., 5, 10, 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge the cells at 1,000 rpm for 10 minutes and resuspend the pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vitro Anti-inflammatory Activity Assay
This protocol assesses the anti-inflammatory effect of luteolin by measuring nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Luteolin stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of luteolin for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration, which is an indicator of NO production, using a sodium nitrite standard curve.
Signaling Pathways and Visualizations
Luteolin exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory effects of luteolin on these pathways.
PI3K/Akt Signaling Pathway
Caption: Luteolin inhibits the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.
MAPK Signaling Pathway
References
- 1. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scitepress.org [scitepress.org]
- 9. Luteolin Inhibits Microglia and Alters Hippocampal-Dependent Spatial Working Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Luteolin Exerts Cardioprotective Effects through Improving Sarcoplasmic Reticulum Ca2+-ATPase Activity in Rats during Ischemia/Reperfusion In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin: A Flavonoid that Has Multiple Cardio-Protective Effects and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Etiolin in Plant Cells: Advanced Microscopy Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the advanced microscopy techniques available for the visualization of etiolin and its associated structures within plant cells. This compound is a crucial carotenoid-protein complex located in the prolamellar bodies (PLBs) of etioplasts, the precursors to chloroplasts in dark-grown plants. Understanding the localization and dynamics of this compound is vital for research into chloroplast development, photosynthesis, and the effects of environmental factors on plant growth.
This document details protocols for both label-based and label-free imaging methods, including electron microscopy for high-resolution structural analysis and fluorescence microscopy for dynamic and specific localization studies.
Electron Microscopy for Ultrastructural Analysis of Etioplasts
Electron microscopy (EM) offers unparalleled resolution for visualizing the intricate paracrystalline structure of the prolamellar body, where this compound is housed.
Application Note:
Transmission Electron Microscopy (TEM) and Electron Tomography (ET) are powerful techniques to study the nano-morphology of PLBs. These methods allow for the detailed analysis of the PLB lattice structure, tubule dimensions, and the transformation of the etioplast into a chloroplast upon illumination. For enhanced preservation of these delicate structures, high-pressure freezing and cryo-fixation are recommended over chemical fixation, which can introduce artifacts.[1]
Key Quantitative Data from Electron Microscopy:
The following table summarizes key structural parameters of prolamellar bodies in Arabidopsis thaliana etioplasts, providing a baseline for comparative studies.
| Parameter | Wild-Type (Col-0) | curt1a mutant | curt1c mutant | Reference |
| PLB Lattice Type | Zinc Blende-like | Normal | Cracked Lattice | [1] |
| PLB-associated Thylakoids | Flat, pre-granal | Swollen | - | [1] |
| Grana Stack Formation | Present upon illumination | Absent | - | [1] |
| PLB Tubule Periodicity (nm) | ~65.5 | Not specified | Not specified | [2] |
Experimental Protocol: Transmission Electron Microscopy of Etioplasts
This protocol is adapted from established methods for preparing plant tissues for TEM to visualize etioplasts.[1]
Materials:
-
5-day-old dark-grown seedlings (e.g., Arabidopsis thaliana)
-
High-pressure freezer (e.g., Leica EM ICE)
-
Freeze-substitution medium (1% osmium tetroxide, 0.1% uranyl acetate (B1210297) in anhydrous acetone)
-
Epoxy resin (e.g., Epon)
-
Ultramicrotome
-
TEM grids
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation: Excise cotyledons from 5-day-old dark-grown seedlings under a dim green safe light.
-
High-Pressure Freezing: Place the excised cotyledons into a sample carrier and cryo-fix using a high-pressure freezer.
-
Freeze Substitution: Transfer the frozen samples to a freeze-substitution unit and incubate in the freeze-substitution medium at -85°C for 72 hours. Gradually warm the samples to room temperature over 48 hours.
-
Resin Infiltration: Wash the samples with anhydrous acetone (B3395972) and begin a gradual infiltration with epoxy resin over 3 days.
-
Embedding and Polymerization: Embed the samples in pure epoxy resin in molds and polymerize at 60°C for 48 hours.
-
Ultrathin Sectioning: Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Collect the sections on TEM grids and post-stain with uranyl acetate and lead citrate.
-
Imaging: Observe the sections under a transmission electron microscope at an accelerating voltage of 80-120 kV.
Caption: Step-by-step workflow for immunolocalization of proteins in etioplasts.
Application Note: Label-Free Visualization of Carotenoids via Autofluorescence
This compound is a complex of protein and carotenoids. Carotenoids are known to exhibit autofluorescence, which can be harnessed for their label-free visualization within the etioplast. [3][4]Hyperspectral imaging and confocal microscopy can be employed to detect the specific fluorescence emission of carotenoids, distinguishing them from other autofluorescent molecules like chlorophyll (B73375) precursors.
Experimental Protocol: Label-Free Carotenoid Imaging
This protocol outlines a general approach for imaging carotenoid autofluorescence.
Materials:
-
5-day-old dark-grown seedlings
-
Microscope slides and coverslips
-
Water or a suitable mounting medium
-
Confocal or hyperspectral microscope
Procedure:
-
Sample Mounting: Mount a whole seedling or an excised cotyledon in a drop of water on a microscope slide.
-
Microscope Setup:
-
Confocal Microscopy: Use a laser line in the blue or green range for excitation (e.g., 488 nm or 514 nm). Set the detection range to capture the green to yellow-orange emission of carotenoids (approximately 500-600 nm).
-
Hyperspectral Imaging: Acquire a lambda stack (a series of images at different emission wavelengths) using a suitable excitation wavelength.
-
-
Image Acquisition: Capture images of the etioplasts within the cotyledon cells. For hyperspectral imaging, spectral unmixing algorithms can be applied to isolate the carotenoid-specific emission spectrum.
-
Data Analysis: Analyze the images to identify the localization of the carotenoid autofluorescence within the etioplasts, which corresponds to the location of this compound.
Live-Cell Imaging of Etioplast Dynamics
Application Note:
Live-cell imaging allows for the visualization of dynamic processes such as the etioplast-to-chloroplast transition upon illumination. [5][6][7]By using fluorescent protein tags fused to etioplast-targeted proteins or by monitoring the changes in autofluorescence, researchers can observe the disassembly of the PLB and the formation of thylakoid membranes in real-time.
Experimental Protocol: Live-Cell Imaging of Etioplast-to-Chloroplast Transition
Materials:
-
Transgenic seedlings expressing an etioplast-targeted fluorescent protein (e.g., LPOR-GFP) or wild-type seedlings for autofluorescence imaging.
-
Growth medium (e.g., MS agar (B569324) plates)
-
Confocal microscope equipped with an environmental chamber (for long-term imaging)
Procedure:
-
Seedling Growth: Grow seedlings on MS agar plates in complete darkness for 5 days.
-
Mounting for Microscopy: Transfer a seedling to a microscope slide with a thin layer of agar medium to keep it hydrated.
-
Initial Imaging (Dark): Image the etioplasts in their native state before exposure to light.
-
Light Exposure: Illuminate the seedling with a controlled light source to induce the etioplast-to-chloroplast transition.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 minutes to 1 hour) over a period of 24-48 hours to capture the dynamic changes in etioplast morphology.
-
Data Analysis: Analyze the time-lapse series to quantify changes in PLB size, thylakoid formation, and overall plastid morphology.
Signaling Pathway
The transition from etioplast to chloroplast is a complex developmental process triggered by light. While a detailed signaling pathway is beyond the scope of these application notes, the following diagram illustrates the central role of light in initiating this transformation.
Light-Induced Etioplast-to-Chloroplast Transition
Caption: Simplified pathway of the light-induced transition from etioplast to chloroplast.
References
- 1. Electron tomography of prolamellar bodies and their transformation into grana thylakoids in cryofixed Arabidopsis cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Hyperspectral Imaging Reveals Differential Carotenoid and Chlorophyll Temporal Dynamics and Spatial Patterns in Scots Pine Under Water Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confocal Live Imaging of Reproductive Organs Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell imaging reveals the cellular dynamics in seed development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Protochlorophyllide Degradation During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of protochlorophyllide (B1199321) during extraction from etiolated plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is protochlorophyllide and why is it prone to degradation?
Protochlorophyllide (Pchlide) is the immediate precursor to chlorophyll (B73375) a and accumulates in etioplasts of angiosperms grown in the absence of light. It is a highly photosensitive molecule. Its degradation is primarily initiated by light, which triggers its conversion to chlorophyllide, a reaction catalyzed by the enzyme NADPH:protochlorophyllide oxidoreductase (POR). Furthermore, free Pchlide can act as a photosensitizer in the presence of light, leading to the formation of reactive oxygen species (ROS) that can cause oxidative damage to the pigment and other cellular components.
Q2: What are the main factors that cause protochlorophyllide degradation during extraction?
The primary factors leading to protochlorophyllide degradation during extraction are:
-
Light Exposure: This is the most critical factor, causing enzymatic conversion to chlorophyllide and photosensitized oxidative damage.
-
Elevated Temperature: Higher temperatures can accelerate the rate of enzymatic reactions and chemical degradation.
-
Suboptimal pH: pH values below 6.8 can lead to the irreversible conversion of the photoactive Pchlide-POR complex, affecting its stability.[1][2]
-
Presence of Oxygen: Oxygen is a key component in the photosensitized generation of ROS, which leads to oxidative degradation.
-
Choice of Solvent: The type of organic solvent used for extraction can influence the stability of protochlorophyllide.
Q3: Can I use antioxidants to prevent protochlorophyllide degradation?
While the use of antioxidants is a common practice to prevent the degradation of various plant pigments, specific studies on the use of antioxidants for protochlorophyllide stabilization are not extensively documented in the provided search results. However, given that oxidative damage is a potential degradation pathway, especially in the presence of light, the addition of antioxidants like ascorbic acid or gallic acid to the extraction buffer could be beneficial.[3] It is recommended to empirically test their effectiveness for your specific application.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low yield of protochlorophyllide | Incomplete extraction. | - Ensure the plant material is finely ground to maximize surface area for solvent penetration.- Perform multiple extraction steps with fresh solvent to ensure complete recovery. |
| Degradation during extraction. | - Strictly adhere to dark or dim green safelight conditions throughout the extraction process.- Maintain low temperatures (4°C) for all steps.- Use pre-chilled solvents and glassware. | |
| Presence of chlorophyllide in the extract | Accidental exposure to light during harvesting or extraction. | - Harvest and process samples in complete darkness or under a dim green safelight.- Immediately process the tissue after harvesting. |
| Unexpected peaks in HPLC chromatogram | Degradation products of protochlorophyllide. | - If unexpected peaks appear, it may indicate degradation. Review the extraction procedure to ensure all precautions against light and heat were taken.- Use a guard column to protect the analytical column from strongly retained contaminants.[4] |
| Contaminants from the sample matrix or solvent. | - Run a solvent blank to check for impurities in the mobile phase.- Ensure high-purity solvents are used.- Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[4] | |
| Unstable or decreasing fluorescence/absorbance signal | Ongoing degradation of protochlorophyllide in the extract. | - Analyze the samples as quickly as possible after extraction.- Store extracts at -20°C or lower, protected from light, if immediate analysis is not possible. |
| pH of the extract is not optimal. | - Ensure the extraction buffer is at a neutral or slightly alkaline pH. Avoid acidic conditions. |
Experimental Protocols
Detailed Protocol for Extraction and Quantification of Protochlorophyllide
This protocol is designed to minimize degradation and ensure accurate quantification of protochlorophyllide from etiolated plant seedlings.
Materials:
-
Etiolated seedlings (e.g., Arabidopsis, barley)
-
Extraction Solvent: Acetone:0.1M NH4OH (9:1, v/v), pre-chilled to 4°C
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
-
Spectrophotometer or spectrofluorometer
-
Dim green safelight
Procedure:
-
Harvesting: Perform all harvesting and subsequent steps in complete darkness or under a dim green safelight to prevent the photoconversion of protochlorophyllide.
-
Homogenization:
-
Harvest a known amount of etiolated tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add a defined volume of ice-cold extraction solvent (Acetone:0.1M NH4OH, 9:1, v/v). A common ratio is 1 ml of solvent per 100 mg of fresh weight.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted protochlorophyllide to a new pre-chilled microcentrifuge tube.
-
Keep the supernatant on ice and protected from light.
-
-
Re-extraction (Optional but Recommended):
-
Add another volume of cold extraction solvent to the pellet, vortex, and centrifuge again.
-
Combine the supernatants to maximize the yield.
-
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the extract at the wavelength of maximum absorption for protochlorophyllide in the specific solvent used (approximately 626 nm in acetone). The concentration can be calculated using the Beer-Lambert law and the appropriate extinction coefficient.
-
Fluorometry: For higher sensitivity, use a spectrofluorometer. Excite the sample at around 440 nm and measure the emission spectrum. The peak emission for protochlorophyllide is typically around 630-636 nm. Quantify by comparing the fluorescence intensity to a standard curve of known protochlorophyllide concentrations.
-
-
Storage: If not analyzed immediately, store the extracts at -80°C in the dark.
Data Presentation
Table 1: Influence of Extraction Solvent on Protochlorophyllide Fluorescence Lifetime
The stability of protochlorophyllide can be inferred from its fluorescence lifetime in different solvents. A longer lifetime generally suggests a more stable environment for the molecule.
| Solvent | Fluorescence Lifetime (nanoseconds) |
| Dioxane | 5.2 |
| Tetrahydrofuran (THF) | ~2-3 |
| Methanol | 3.5 |
| Water-Methanol Mixtures (e.g., 25% Methanol) | 2.9 |
| Pure Water | 2.5 (major component) |
Data compiled from studies on protochlorophyllide and its derivatives in various organic solvents.[5][6][7]
Visualizations
Diagram 1: Key Factors Leading to Protochlorophyllide Degradation
This diagram illustrates the primary environmental and experimental factors that can cause the degradation of protochlorophyllide during the extraction process.
Caption: Factors contributing to protochlorophyllide degradation.
Diagram 2: Recommended Workflow for Protochlorophyllide Extraction
This workflow outlines the critical steps and precautions necessary to minimize protochlorophyllide degradation during its extraction from etiolated plant tissue.
Caption: Workflow for minimizing protochlorophyllide degradation.
References
- 1. The effects of low pH on the properties of protochlorophyllide oxidoreductase and the organization of prolamellar bodies of maize (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Fluorescence lifetimes and spectral properties of protochlorophyllide in organic solvents in relation to the respective parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protochlorophyllide excited-state dynamics in organic solvents studied by time-resolved visible and mid-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Etiolin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of etiolin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound powder?
A1: For long-term stability, this compound powder should be stored in a dry, dark environment at -20°C.[1] Under these conditions, the compound is expected to be stable for months to years. For short-term storage, spanning days to weeks, a temperature of 0-4°C is acceptable.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use (months).[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] For short-term use (days to weeks), stock solutions can be kept at 0-4°C.[1]
Q3: What is the expected shelf life of this compound?
A3: When stored correctly at -20°C in a dry and dark environment, this compound is expected to have a shelf life of over two years.[1]
Q4: What are the primary factors that can cause this compound degradation?
A4: The main factors contributing to the degradation of compounds like this compound are exposure to adverse environmental conditions, including:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.[2]
-
Oxidation: Degradation resulting from a reaction with oxygen or other oxidizing agents.[2]
-
Photolysis: Degradation caused by exposure to light, especially UV light.[2]
-
Thermal Stress: Accelerated degradation at elevated temperatures.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to this compound instability.
Issue 1: Reduced or no biological activity observed in experiments.
-
Potential Cause: Degradation of this compound due to improper storage conditions such as exposure to light, high temperatures, or moisture.[1] Stock solutions may have also undergone too many freeze-thaw cycles.[1]
-
Recommended Solution:
Issue 2: Inconsistent experimental results.
-
Potential Cause: The stability of this compound can be influenced by experimental variables such as pH and the composition of the culture medium.[1]
-
Recommended Solution:
Issue 3: Suspected degradation of this compound in the experimental medium.
-
Potential Cause: The components of the culture medium and incubation conditions (e.g., 37°C, 5% CO2) may lead to the degradation of this compound over the course of the experiment.
-
Recommended Solution: Conduct a time-course stability study in your experimental medium.[2]
-
Prepare your complete experimental medium (e.g., cell culture media with serum).
-
Spike the medium with this compound at the final experimental concentration.
-
Incubate the medium under the exact conditions of your experiment.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.[2]
-
Analyze the concentration of the remaining this compound in the aliquot using a validated analytical method like HPLC-UV.[2] A significant decrease in the parent peak over time indicates instability.[2]
-
Data Presentation: Stability of this compound Under Various Conditions
| Storage Condition | Form | Temperature | Light Exposure | Recommended Duration |
| Long-term | Powder | -20°C | Dark | Months to Years[1] |
| Short-term | Powder | 0-4°C | Dark | Days to Weeks[1] |
| Long-term | Stock Solution (DMSO) | -20°C | Dark | Months[1] |
| Short-term | Stock Solution (DMSO) | 0-4°C | Dark | Days to Weeks[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for long-term storage.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is often suitable for small molecules.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
UV Detection: Scan from 200-400 nm and select an optimal wavelength for quantification based on the UV maximum of this compound.[2]
-
Procedure: a. Prepare a standard curve of this compound (e.g., 1-100 µg/mL).[2] b. Dilute experimental samples to fall within the range of the standard curve.[2] c. Inject standards and samples. d. Integrate the peak area of this compound and any degradation products. e. Quantify the amount of this compound remaining in the samples by comparing it to the standard curve.[2]
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting low yield of etiolin from plant material
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields of etiolin from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are etiolated plants the preferred source?
This compound is a term that can refer to the complex of pigments and proteins found in etioplasts, the precursors to chloroplasts in plant cells. Etioplasts develop in plants grown in the absence of light, a process known as etiolation.[1] These plastids contain protochlorophyllide, the immediate precursor to chlorophyll, and are rich in the photoreceptive pigment phytochrome (B1172217).[2] Researchers use etiolated seedlings because they contain significantly higher concentrations of phytochrome and lack chlorophyll, which can interfere with the isolation and measurement of light-sensitive pigments.[2]
Q2: My this compound yield is consistently low. What are the most common causes?
Low yields can typically be traced back to one of three areas: the quality of the starting plant material, suboptimal extraction parameters, or degradation of the target compound during or after extraction.[3][4][5] Key factors include incomplete etiolation, inefficient grinding of the plant tissue, incorrect solvent choice, and exposure to light or high temperatures.[3][6][7]
Q3: How sensitive is this compound to degradation, and what precautions should I take?
The components of etioplasts, particularly phytochrome, are highly sensitive to light and temperature. Phytochrome is a photo-reversible pigment; exposure to red light converts it to its active form, which can trigger developmental changes and lead to its degradation.[2][8][9] Therefore, it is critical to perform all extraction and purification steps in the dark or under a dim green safelight and to keep samples cold to prevent thermal degradation.[6][7]
Troubleshooting Guide for Low this compound Yield
Issue 1: Problems with Starting Plant Material
Q: I suspect my plant material is the issue. What should I check?
A: The quality and handling of your plant material are critical for a successful extraction. Consider the following:
-
Incomplete Etiolation: The plant tissue must be grown in complete darkness to maximize the formation of etioplasts. Any light exposure can trigger photomorphogenesis, leading to the conversion of etioplasts to chloroplasts and a reduction in the desired compounds.[1][10]
-
Plant Age and Vigor: The concentration of phytochrome and other components can vary with the age of the seedlings. Harvest at the optimal time for your specific plant species.
-
Improper Storage: If not used immediately, the harvested plant material should be flash-frozen in liquid nitrogen and stored at -80°C. Improper storage can lead to the degradation of target compounds.[3]
Issue 2: Suboptimal Extraction Protocol
Q: My crude extract is very weak. How can I optimize my extraction protocol?
A: Your extraction method and choice of solvent are paramount. If your yield is low, review each parameter of your protocol.
-
Inefficient Grinding: The plant material must be ground to a fine, uniform powder to maximize the surface area for solvent penetration.[3][6] Grinding frozen tissue with a pre-chilled mortar and pestle is often effective.
-
Inappropriate Solvent Selection: The polarity of your solvent must be suitable for this compound components. Mixtures of aqueous buffers and organic solvents like ethanol (B145695) or methanol (B129727) are commonly used.[3] The choice of solvent is a critical factor affecting extraction efficiency.[11]
-
Suboptimal Extraction Conditions: Factors like the solvent-to-solid ratio, extraction time, and temperature must be optimized.[6]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent can become saturated before all the target compound is extracted.[3] A common starting ratio is 1:10 or 1:20 (w/v) of plant material to solvent.[4]
-
Temperature: While higher temperatures can increase solubility, they can also cause degradation of heat-sensitive compounds like phytochrome.[4][6] Perform extractions on ice or in a cold room.
-
pH: The pH of the extraction buffer can affect the stability and solubility of the target proteins and pigments.
-
Below is a troubleshooting workflow to systematically address potential issues in your protocol.
Issue 3: Post-Extraction Losses
Q: I have a good initial extract, but I lose the product during concentration and purification. Why?
A: Significant losses can occur after the initial extraction if not handled carefully.
-
Degradation During Solvent Evaporation: Using high heat to remove the solvent is a primary cause of degradation.[3][4] Use a rotary evaporator at a low temperature under reduced pressure to concentrate the extract.[3][6]
-
Loss During Purification: If performing purification steps like chromatography, ensure your methods are optimized for your target compound. For instance, in Solid-Phase Extraction (SPE), issues like analyte breakthrough (compound doesn't bind to the column) or inadequate elution (compound doesn't come off the column) can lead to low recovery.[12]
Data Summary: Extraction Parameter Optimization
Optimizing extraction parameters is key to maximizing yield. The following table summarizes the impact of various factors on extraction efficiency based on general principles for natural product isolation.
| Parameter | Suboptimal Condition | Risk / Impact on Yield | Recommended Action |
| Particle Size | Coarsely ground material | Low.[3] Limits solvent penetration and surface area contact. | Grind plant material to a fine, consistent powder (e.g., 40-60 mesh).[3][7] |
| Solvent Choice | Incorrect polarity | Low.[4] Inefficiently solubilizes the target compound. | Test a range of solvents (e.g., aqueous buffers, methanol, ethanol) to find the most effective one.[4][6] |
| Temperature | Too high (>4°C) | Low.[6] Causes thermal degradation of sensitive compounds like phytochrome. | Maintain cold temperatures (0-4°C) throughout the extraction process.[5] |
| Solvent:Solid Ratio | Too low (e.g., < 1:5 w/v) | Low.[3] Solvent becomes saturated, leading to incomplete extraction. | Increase the solvent-to-solid ratio (e.g., 1:10 to 1:20 w/v).[4][13] |
| Extraction Time | Too short | Low.[3] Insufficient time for the solvent to penetrate the matrix and dissolve the compound. | Optimize the duration; perform multiple extraction cycles with fresh solvent.[7] |
| Light Exposure | Any exposure | Low. Causes photo-degradation of phytochrome and other pigments. | Work in a darkroom or under a dim green safelight.[7] |
Experimental Protocols
General Protocol for this compound/Phytochrome Extraction
This protocol outlines a standard procedure for extracting this compound-related compounds from etiolated seedlings.
-
Plant Growth and Etiolation:
-
Sow seeds (e.g., oat, corn, or Arabidopsis) on a suitable medium in trays.
-
Germinate and grow the seedlings in complete darkness at a controlled temperature for 7-10 days. The resulting plants should be yellow and have elongated stems (skotomorphogenesis).[1]
-
-
Harvesting and Preparation:
-
Perform all subsequent steps under a dim green safelight or in a darkroom.
-
Harvest the etiolated shoots and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.
-
-
Extraction:
-
Suspend the powdered plant material in a cold extraction buffer (e.g., a Tris buffer containing protease inhibitors and stabilizing agents) at a ratio of 1:10 (w/v).
-
Stir the mixture gently on ice for 30-60 minutes to allow for the solubilization of proteins and pigments.
-
-
Clarification:
-
Centrifuge the crude extract at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Carefully decant the supernatant. For further clarity, filter the supernatant through cheesecloth or a fine filter.[3]
-
-
Concentration and Analysis:
-
The clarified supernatant is the crude extract containing this compound components. It can be concentrated using methods like ultrafiltration or ammonium (B1175870) sulfate (B86663) precipitation.
-
Analyze the extract spectrophotometrically or via other methods like SDS-PAGE and Western blotting for specific proteins.
-
The following diagram illustrates the general experimental workflow.
Phytochrome Signaling Context
Understanding the biology of etiolation is crucial for troubleshooting. The key photoreceptor is phytochrome, which exists in two forms: a red-light absorbing, inactive form (Pr) and a far-red-light absorbing, active form (Pfr). Exposure to light, particularly red light, converts Pr to Pfr, which initiates a signaling cascade that leads to de-etiolation (greening) and the degradation of etioplast components. Protecting your sample from light prevents this process.
References
- 1. Beyond the darkness: recent lessons from etiolation and de-etiolation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. acs.org [acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etiolin Peak Resolution in HPLC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of etiolin peaks in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC setup for this compound analysis?
A1: this compound, being a relatively nonpolar molecule, is most commonly analyzed using Reversed-Phase HPLC (RP-HPLC). A standard setup includes a C18 or C8 stationary phase, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and a UV-Vis or fluorescence detector set to the appropriate wavelength for this compound.[1]
Q2: What causes poor peak shape (tailing or fronting) for this compound?
A2: Poor peak shape is a common issue in HPLC.
-
Peak Tailing , where the latter half of the peak is broad, can be caused by strong interactions between this compound and the stationary phase, such as with exposed silanol (B1196071) groups on the silica (B1680970) support, or by column contamination.[2][3]
-
Peak Fronting , where the first half of the peak is broad, is often a result of column overload (injecting too much sample) or poor sample solubility in the mobile phase.[2][4][5]
Q3: How does the mobile phase composition affect this compound retention and resolution?
A3: In RP-HPLC, the mobile phase strength is determined by the proportion of the organic solvent (the "strong" solvent).[6] Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound, causing it to elute faster. Conversely, decreasing the organic modifier percentage will increase retention.[6][1] Fine-tuning the water-to-organic solvent ratio is a primary strategy for optimizing the selectivity and resolution between this compound and other co-eluting compounds.[7][8]
Troubleshooting Guide: Improving this compound Peak Resolution
This section addresses specific problems you may encounter during your experiments.
Problem 1: Poor resolution between the this compound peak and an adjacent impurity.
Symptoms:
-
Peaks are not baseline-separated.
-
Difficulty in accurately quantifying the this compound peak area.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Suboptimal Mobile Phase Selectivity | Modify the mobile phase composition to improve separation. This is often the most effective way to change peak selectivity.[8] | Protocol: 1. Change Organic Modifier: If using methanol, switch to acetonitrile or vice-versa. These solvents have different selectivities and can alter the elution order of compounds. 2. Adjust Solvent Strength: Systematically vary the organic-to-aqueous ratio (e.g., in 5% increments) to find the optimal balance between retention and resolution.[7] 3. Introduce an Additive: Add a small amount (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This can improve peak shape for ionizable compounds and alter selectivity.[9] 4. pH Adjustment: If this compound or impurities have ionizable groups, adjusting the mobile phase pH can dramatically affect retention and resolution. Buffer the mobile phase at a pH at least 2 units away from the pKa of the analytes.[8] |
| Insufficient Column Efficiency | The column may not be providing enough theoretical plates for separation. | Protocol: 1. Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will increase the run time.[10] 2. Increase Column Length/Decrease Particle Size: Switch to a longer column or a column packed with smaller particles (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column) to significantly boost efficiency.[10] |
| Inappropriate Column Temperature | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. | Protocol: Use a column oven to control the temperature. Systematically test temperatures (e.g., 30°C, 35°C, 40°C). Increasing temperature generally decreases retention time and can sometimes improve peak shape and resolution.[11] |
Problem 2: The this compound peak is broad.
Symptoms:
-
The peak width is larger than expected, leading to low sensitivity and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Extra-Column Volume | Excessive volume between the injector and the detector can cause peak broadening. |
| Column Contamination or Aging | Buildup of strongly retained compounds on the column inlet or degradation of the stationary phase reduces performance.[7] |
| Sample Solvent Mismatch | Injecting the sample in a solvent that is much stronger than the mobile phase can distort the peak.[12] |
Summary of Effects of Key Parameters on Peak Broadening:
| Parameter | Effect on Peak Width | Recommendation |
| Tubing ID and Length | Larger ID and longer tubing increase broadening. | Use narrow-bore (e.g., 0.125 mm ID) and shorter tubing where possible.[11] |
| Column Health | A contaminated or old column leads to broader peaks. | Flush the column with a strong solvent or replace it if performance does not improve.[7] |
| Injection Solvent | A solvent stronger than the mobile phase causes broadening. | Dissolve and inject the sample in the initial mobile phase whenever possible.[12] |
Problem 3: this compound peak is tailing.
Symptoms:
-
The peak is asymmetrical with a drawn-out tail.[2]
-
This can lead to inaccurate integration and co-elution with later-eluting peaks.[5]
Possible Causes & Solutions:
dot
Caption: Troubleshooting workflow for this compound peak tailing.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with analytes, causing tailing.[3]
-
Solution: Use a modern, high-purity, end-capped C18 column. Alternatively, add a competing agent like a small amount of TFA (0.05-0.1%) to the mobile phase to mask the silanol groups.
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[2]
-
Column Void or Contamination: A void at the head of the column or contamination from previous injections can create alternative flow paths, leading to tailing.
-
Solution: First, try flushing the column with a strong solvent. If that fails, try reversing the column (if permitted by the manufacturer) and flushing. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
General Experimental Protocol: RP-HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will be required based on your specific sample matrix and instrument.
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or acetone).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[7]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Detector: UV-Vis detector at the absorbance maximum of this compound (approx. 440 nm and 625 nm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program (Scouting Gradient):
-
A good starting point is a linear gradient to determine the approximate elution time of this compound.
-
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
-
Method Optimization:
-
Based on the results of the scouting gradient, adjust the gradient slope, initial/final mobile phase compositions, or switch to an isocratic elution to achieve the desired resolution.[9] The relationship between HPLC parameters and resolution is key to this process.
-
dot
Caption: Key chromatographic factors affecting peak resolution.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. asdlib.org [asdlib.org]
- 5. acdlabs.com [acdlabs.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 13. welch-us.com [welch-us.com]
Common contaminants in etiolin preparations and how to remove them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etiolin preparations. Our goal is to help you identify and remove common contaminants to ensure the purity and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in this compound preparations derived from plant sources?
A1: this compound, which is primarily composed of the enzyme protochlorophyllide (B1199321) reductase, is typically extracted from etioplasts of dark-grown plants. During this process, several types of contaminants can be co-extracted. The most common include:
-
Pigments: Chlorophylls (B1240455) and carotenoids are abundant in plant tissues and can interfere with downstream applications.[1][2][3]
-
Other Plastid Proteins: Etioplasts contain a variety of other proteins that may be co-purified with this compound.
-
Secondary Metabolites: Plants produce a wide array of secondary metabolites (e.g., phenolics, alkaloids) that can contaminate the preparation.
-
Proteins from other cellular compartments: If the etioplast isolation is not pure, proteins from the cytosol, mitochondria, or other organelles can be present.[4]
Q2: My recombinantly expressed this compound is impure. What are the likely contaminants?
A2: If you are expressing this compound (protochlorophyllide reductase) in a host system like E. coli, the common contaminants are typically host cell proteins (HCPs). These can include a wide range of bacterial proteins that may interact with your target protein or the purification resin. In some cases, if a His-tag is used for purification, bacterial proteins with histidine-rich regions can co-elute.
Q3: How can I assess the purity of my this compound preparation?
A3: The purity of your this compound preparation can be assessed using several methods:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common method to visualize the protein profile of your sample. A pure preparation will show a single band at the expected molecular weight of this compound (protochlorophyllide reductase, typically around 36-38 kDa). The presence of other bands indicates contamination.[5][6][7]
-
Western Blotting: This technique uses antibodies specific to this compound or potential contaminants (like host cell proteins) to confirm the identity of the bands seen on an SDS-PAGE gel and to detect low-level impurities.[8]
-
Spectrophotometry: The purity of the preparation can be initially assessed by measuring the absorbance at different wavelengths. For example, a high absorbance in the chlorophyll (B73375) or carotenoid range would indicate significant pigment contamination.[1]
-
Mass Spectrometry: For a more detailed and sensitive analysis, mass spectrometry can identify and quantify individual protein contaminants.
Troubleshooting Guides
Problem 1: My this compound preparation from plant extract is green or yellow.
Cause: This indicates contamination with chlorophylls (green) or carotenoids (yellow). These pigments are highly abundant in plant tissues and are often co-extracted with proteins.[1][2]
Solution:
-
Solvent Extraction: Use organic solvents like acetone (B3395972) or ethanol (B145695) to precipitate the protein while leaving the pigments in the supernatant. A common method is 80% acetone precipitation.
-
Adsorbents: Materials like polyvinylpyrrolidone (B124986) (PVP) or polyvinylpolypyrrolidone (PVPP) can be added to the extraction buffer to bind and remove pigments.
-
Chromatography: Anion exchange chromatography using resins like DEAE-Sephadex has been shown to be effective in removing pigments from plant protein extracts.
Problem 2: My SDS-PAGE of purified this compound shows multiple bands.
Cause: The presence of multiple bands indicates protein contamination. If the this compound is from a plant source, these could be other etioplast proteins. If it is a recombinant protein, they are likely host cell proteins. The contaminants may have similar properties to this compound, leading to their co-purification.
Solution:
-
Optimize Affinity Chromatography (for tagged proteins): If you are using affinity chromatography (e.g., Ni-NTA for His-tagged this compound), optimize the wash and elution steps. Increasing the imidazole (B134444) concentration in the wash buffer can help remove weakly bound, non-specific proteins.[9][10][11]
-
Add a Secondary Purification Step: It is often necessary to use a second purification method based on a different principle. Good options include:
-
Size Exclusion Chromatography (Gel Filtration): Separates proteins based on their size.
-
Ion Exchange Chromatography: Separates proteins based on their charge.
-
-
Sucrose (B13894) Density Gradient Centrifugation: This technique is particularly useful for purifying organelles like etioplasts before protein extraction, which can significantly reduce the starting amount of contaminants.[12][13][14]
Data Presentation
The following table summarizes the expected purity of this compound preparations at different stages of purification. The values are representative and can vary depending on the specific protocol and starting material.
| Purification Step | Dominant Contaminants | Expected Purity of this compound |
| Crude Extract (from plant) | Pigments (Chlorophylls, Carotenoids), Other Plastid Proteins, Secondary Metabolites | Low (<10%) |
| After Acetone Precipitation | Other Plastid Proteins, Some Secondary Metabolites | Moderate (10-40%) |
| After Sucrose Density Gradient Centrifugation of Etioplasts | Other Etioplast Proteins | Moderate to High (40-70%) |
| After Affinity Chromatography (Recombinant His-tagged) | Host Cell Proteins (E. coli) | High (70-95%) |
| After Secondary Chromatography (e.g., Size Exclusion) | Residual Host Cell Proteins or Plant Proteins | Very High (>95%) |
Experimental Protocols
Protocol 1: Purification of Etioplasts by Sucrose Density Gradient Centrifugation
This protocol describes the isolation of intact etioplasts from dark-grown seedlings, which is a crucial first step to obtaining a purer this compound preparation.
-
Homogenization: Harvest the shoots of dark-grown seedlings and homogenize them in a chilled grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl2).
-
Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.
-
Differential Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5 minutes to pellet the etioplasts.
-
Resuspension: Gently resuspend the pellet in a minimal volume of the grinding buffer.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in centrifuge tubes by carefully layering solutions of decreasing sucrose concentration (e.g., 52%, 44%, and 35% sucrose in a buffered solution).
-
Loading and Centrifugation: Carefully layer the resuspended etioplast suspension on top of the sucrose gradient. Centrifuge at a high speed (e.g., 100,000 x g) for 1-2 hours.
-
Collection: Intact etioplasts will band at one of the interfaces between the sucrose layers. Carefully collect this band using a pipette.
-
Washing: Dilute the collected fraction with a buffer to reduce the sucrose concentration and pellet the etioplasts by centrifugation.
Protocol 2: Purification of His-tagged this compound by Nickel Affinity Chromatography
This protocol is for the purification of recombinantly expressed this compound with a polyhistidine tag (His-tag).
-
Cell Lysis: Resuspend the bacterial cell pellet expressing the His-tagged this compound in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication or using a French press.[9][10]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the clear supernatant.
-
Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with the lysis buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.
-
Washing: Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[10]
-
Elution: Elute the bound His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[10]
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound from plant and recombinant sources.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. fdbio-rptu.de [fdbio-rptu.de]
- 2. ijplantenviro.com [ijplantenviro.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteome analysis of the rice etioplast: metabolic and regulatory networks and novel protein functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein analysis SDS PAGE [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Perform Nickel Affinity Chromatography for His-Tag Proteins [synapse.patsnap.com]
- 10. protenova.com [protenova.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Sucrose Density Gradient Centrifugation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Preparation of Chloroplast Sub-compartments from Arabidopsis for the Analysis of Protein Localization by Immunoblotting or Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocol - Creative Proteomics [creative-proteomics.com]
Avoiding photo-conversion of etiolin to chlorophyll during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the photoconversion of etiolin to chlorophyll (B73375) during experiments with etiolated plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is etiolation and why is it important to prevent its reversal during experiments?
Etiolation is a process in flowering plants grown in the partial or complete absence of light.[1][2] It is characterized by long, weak stems, small, unexpanded leaves, and a pale yellowish color due to the lack of chlorophyll.[1][2] In place of chloroplasts, etiolated tissues contain etioplasts, which house the precursor to chlorophyll, protochlorophyllide (B1199321).[3][4] Exposing etiolated tissue to light triggers a rapid conversion of protochlorophyllide to chlorophyllide, leading to the development of chloroplasts and the greening of the tissue.[5][6] For researchers studying processes specific to dark-grown plants, such as skotomorphogenesis, or the initial events of photomorphogenesis, preventing this light-induced conversion is critical to maintain the etiolated state of the tissue and ensure the validity of experimental results.
Q2: What are the primary light wavelengths that trigger the conversion of this compound to chlorophyll?
The photoconversion of protochlorophyllide to chlorophyllide is most efficiently triggered by red and blue light.[7][8][9] These wavelengths are strongly absorbed by the protochlorophyllide-NADPH-oxidoreductase complex within the etioplasts.[5] Green light, on the other hand, is largely reflected by plant tissues and is significantly less effective at initiating this conversion, making it a suitable option for creating "safe light" conditions for handling etiolated plants.[10][11][12]
Q3: How quickly does photoconversion occur upon accidental light exposure?
The initial conversion of protochlorophyllide to chlorophyllide is an extremely rapid, light-dependent reaction that can occur within nanoseconds to microseconds of light exposure.[8] Subsequent steps in chloroplast development and the visible greening of the tissue take longer, with detectable chlorophyll accumulation occurring within minutes to hours.[5][8] However, even a brief flash of white light can be sufficient to initiate the irreversible conversion process, compromising the integrity of experiments on etiolated tissues.
Q4: What are "safe lights" and how can I use them in my experiments?
"Safe lights" are light sources that emit wavelengths that are minimally absorbed by the photoreceptors responsible for triggering the biological process under investigation. For etiolation experiments, this typically involves using a dim green light source. Green light (around 500-600 nm) is less likely to cause the photoconversion of this compound.[10][11][13] It is crucial to use a low-intensity green light and to minimize the duration of exposure to further reduce the risk of initiating greening. Commercially available green LED bulbs or filtered light sources can be used to create these safe light conditions in a darkroom.
Troubleshooting Guide
Problem 1: My etiolated seedlings were accidentally exposed to white light. Can I still use them for my experiment?
This depends on the duration and intensity of the light exposure, as well as the specific aims of your experiment.
-
Immediate Action: If the exposure was brief (a few seconds), immediately return the seedlings to complete darkness.
-
Assessment: For experiments focused on the earliest stages of photomorphogenesis, any light exposure may compromise the results. It is generally recommended to discard the exposed batch and start a new culture to ensure data integrity.
-
Salvage (with caution): If your experiment can tolerate a low level of greening or if you are studying later stages of de-etiolation, you may be able to proceed. However, it is crucial to document the light exposure event and to consider its potential impact on your results. You can quantify the degree of photoconversion by measuring the chlorophyll content of a subset of the exposed seedlings.
Problem 2: I am observing some greening in my etiolated seedlings even though I am working in a darkroom.
This suggests that there may be a source of light contamination in your workspace.
-
Identify Light Leaks: Thoroughly inspect your darkroom for any light leaks. Check around doors, vents, and any equipment that may emit light. It is best to sit in the darkroom for several minutes to allow your eyes to adapt and to spot faint light sources.
-
Safe Light Intensity: If you are using a green safe light, ensure that its intensity is low. Even green light, if too bright, can induce some level of greening over time.[10] Consider reducing the wattage of your safe light or increasing the distance between the light source and your plants.
-
Equipment Light: Cover or disable any indicator lights on equipment within the darkroom (e.g., stir plates, timers, computer monitors).
Problem 3: My etiolated seedlings are long and spindly, but they are not greening. Is this normal?
Yes, this is a characteristic phenotype of etiolated seedlings. The elongated stems (hypocotyls in dicots) and unexpanded leaves (cotyledons) are adaptations to help the seedling reach a light source when germinating underground.[3][14] The absence of green color indicates that you have successfully prevented the conversion of this compound to chlorophyll.
Quantitative Data on Light Sensitivity
The following table summarizes the key light parameters relevant to the photoconversion of this compound.
| Light Parameter | Wavelength Range | Relative Efficiency for Photoconversion | Notes |
| Red Light | 600-700 nm | High | Strongly absorbed by protochlorophyllide.[7][8][9] |
| Blue Light | 400-500 nm | High | Also strongly absorbed and effective in triggering conversion.[7][8][9] |
| Green Light | 500-600 nm | Low | Largely reflected, making it suitable for "safe light" conditions.[10][11][13] |
| White Light | Broad Spectrum | Very High | Contains high levels of both red and blue light, causing rapid conversion. |
Experimental Protocols
Protocol 1: Growing Etiolated Seedlings
-
Sterilization: Sterilize seeds according to your standard laboratory protocol.
-
Plating: Under sterile conditions, plate the seeds on your desired growth medium (e.g., Murashige and Skoog medium).
-
Light-Proofing: Wrap the petri dishes or culture vessels in at least two layers of aluminum foil to ensure complete darkness.[15]
-
Stratification (if required): For some species like Arabidopsis thaliana, a cold treatment (stratification) in the dark at 4°C for 2-4 days is necessary to synchronize germination.[15]
-
Germination and Growth: Transfer the plates to a growth chamber or incubator with a constant temperature suitable for your plant species. Maintain the plates in complete darkness for the desired duration of growth.
Protocol 2: Harvesting and Handling Etiolated Tissue under Safe Light Conditions
-
Prepare the Darkroom: Ensure the darkroom is completely light-proof. Turn on a dim green safe light.
-
Transfer: Carefully bring the foil-wrapped plates into the darkroom.
-
Unwrap: Remove the aluminum foil from the plates.
-
Harvesting: Using forceps, gently harvest the etiolated seedlings and place them into a pre-chilled, light-proof container (e.g., a microcentrifuge tube wrapped in aluminum foil).
-
Flash Freezing: For subsequent biochemical analysis, immediately flash-freeze the harvested tissue in liquid nitrogen.
-
Storage: Store the samples at -80°C in a clearly labeled, light-proof container until further processing.
Visualizations
Caption: Workflow for growing and harvesting etiolated seedlings.
Caption: Key steps in the light-induced conversion of this compound.
References
- 1. Etiolation [gardeningsg.nparks.gov.sg]
- 2. hortculture.com.au [hortculture.com.au]
- 3. Beyond the darkness: recent lessons from etiolation and de-etiolation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Resolved Systems Biology to Dissect the Etioplast-to-Chloroplast Transition in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. californialightworks.com [californialightworks.com]
- 11. Green light: Is it important for plant growth? - MSU Extension [canr.msu.edu]
- 12. canr.msu.edu [canr.msu.edu]
- 13. valoya.com [valoya.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling Reaction Conditions
Disclaimer: Information regarding a compound named "etiolin" could not be located in scientific literature. The following guide has been created using the Suzuki-Miyaura cross-coupling reaction as a representative and widely applicable model for the synthesis of biaryl compounds, a common structural motif in drug development. This content is intended to serve as a template that can be adapted for specific experimental needs.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[1][2] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of Suzuki coupling reactions.
Issue 1: Low or No Product Yield
-
Q1: My Suzuki coupling reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. Standard catalysts may not be optimal for all substrates, especially electron-rich or sterically hindered ones.[4][5]
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands.[4] Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often improve reactivity with challenging substrates like aryl chlorides.[1][5]
-
-
Base Selection: The base activates the boronic acid for the crucial transmetalation step.[6] Its strength and type can significantly influence the reaction rate.
-
Solvent Choice and Degassing: The solvent affects reagent solubility and catalyst activity. The presence of oxygen can deactivate the palladium catalyst through oxidation.[4]
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.
-
Quality of Boronic Acid/Ester: Boronic acids can be unstable and prone to degradation (protodeboronation), particularly heteroaryl boronic acids.[4][8]
-
Recommendation: Use fresh, high-purity boronic acid. To improve stability, consider using more robust boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1][4]
-
-
Issue 2: Presence of Significant Side Products
-
Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
A: The formation of side products is a common optimization challenge.
-
Homocoupling of Boronic Acid: This side reaction occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[11]
-
Dehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom. It can occur if a hydride source is present in the reaction mixture.[11]
-
Recommendation: Ensure solvents are pure and free from potential hydride donors. Some bases or additives can also promote this side reaction, so screening alternatives may be necessary.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This is a common decomposition pathway.[4]
-
Recommendation: Use the boronic acid as fresh as possible. Using boronic esters or trifluoroborate salts can increase stability.[4] Sometimes, a slow addition of the boronic acid can also help.
-
-
Data Presentation: Reaction Parameter Tables
Optimizing a Suzuki coupling often involves screening various components. The tables below summarize common choices for each reaction parameter.
Table 1: Common Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Common Loading (mol%) | Notes |
|---|---|---|
| Pd(PPh₃)₄ | 1 - 5 | A common Pd(0) source, sensitive to air.[6] |
| Pd(OAc)₂ | 1 - 5 | A stable Pd(II) precatalyst, requires a ligand.[7] |
| Pd₂(dba)₃ | 0.5 - 2 | A common Pd(0) source, often used with phosphine ligands.[7] |
| Pd(dppf)Cl₂ | 1 - 5 | An air-stable Pd(II) precatalyst with a built-in ligand.[11] |
| Buchwald Precatalysts | 0.5 - 2 | Air-stable Pd(II) precatalysts with highly active ligands (e.g., XPhos, SPhos).[5][12] |
Table 2: Common Ligands for Suzuki Coupling
| Ligand Type | Examples | Characteristics |
|---|---|---|
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, widely used ligands.[13] |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; highly effective for challenging substrates.[5][13] |
| Bidentate Phosphines | dppf, dppe | Can offer good stability and reactivity.[13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron donors, more stable than some phosphines.[1] |
Table 3: Common Bases and Solvents
| Base | Solvent System (v/v) | Typical Temperature (°C) |
|---|---|---|
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | 80 - 110[4] |
| K₃PO₄ | Toluene, Dioxane, THF | 80 - 110[1][5] |
| Cs₂CO₃ | Dioxane, THF, DMF | 60 - 100[1] |
| KF | THF, Dioxane | 80 - 100[7] |
| KOtBu | DME, THF | Room Temp - 80[1][14] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.[4][6]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or sealed vial, combine the aryl halide, arylboronic acid, palladium catalyst, and base under a positive flow of inert gas.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.[15]
Visualizations
Catalytic Cycle Diagram
The mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][13][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
How to increase the solubility of the etiolin compound
This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the solubility of the novel compound Etiolin. This compound is a synthetic heterocyclic compound characterized by poor aqueous solubility, which presents challenges in experimental and developmental settings.
I. Troubleshooting Guide
This section addresses common problems encountered when trying to dissolve this compound.
Problem 1: this compound fails to dissolve in aqueous buffers.
Cause: this compound is a hydrophobic molecule with a very low intrinsic solubility in water (< 0.1 mg/mL). In its neutral form, it does not readily interact with polar water molecules.
Solutions:
-
pH Adjustment: this compound is a weak acid (pKa ≈ 4.5). Increasing the pH of the aqueous solution above its pKa will deprotonate the molecule, forming a more soluble salt.[1][2][3][4] It is recommended to adjust the pH to 7.0 or higher.
-
Use of Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility.[5][6][7][8] Common co-solvents like ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can be effective.[6][7][9] Start with a small percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your experimental system.
-
Heating: Gently warming the solution can increase the rate of dissolution and the amount of this compound that can be dissolved.[10] However, be cautious of potential degradation at high temperatures. Always check the thermal stability of this compound first.
Problem 2: this compound precipitates out of solution after initial dissolution.
Cause: This can happen for several reasons:
-
Temperature Change: A solution prepared at an elevated temperature may become supersaturated as it cools to room temperature, causing the compound to crash out.[11][12]
-
Change in pH: If a pH-adjusted solution is mixed with another buffer of a different pH, the overall pH may drop below the required level to keep this compound ionized and dissolved.
-
Solvent Evaporation: Over time, volatile organic co-solvents may evaporate, reducing the overall solvating power of the mixture and leading to precipitation.[13]
Solutions:
-
Maintain Temperature: If dissolution was achieved with heat, try to maintain the experimental conditions at that temperature or determine the highest concentration that remains stable at room temperature.
-
Buffer Control: Ensure that all components mixed in the final solution are pH-compatible to avoid significant shifts in the final pH.
-
Use Less Volatile Co-solvents: If evaporation is an issue, consider using co-solvents with lower vapor pressure, such as PEG 400 or glycerol.
-
Prepare Supersaturated Solutions Carefully: To create a temporarily stable supersaturated solution, dissolve this compound in a heated solvent and then allow it to cool slowly and undisturbed.[11][12] Note that these solutions are inherently unstable.[11]
Problem 3: The required concentration of this compound cannot be reached even with pH and co-solvents.
Cause: The desired concentration may exceed the solubility limit of this compound even with basic enhancement techniques. More advanced methods are required.
Solutions:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, significantly increasing their apparent solubility in aqueous solutions.[14][15][16] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are commonly used in pharmaceutical formulations.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing its solubility.[17][18][19]
II. Frequently Asked Questions (FAQs)
Q1: What is the maximum intrinsic solubility of this compound in water?
The intrinsic aqueous solubility of this compound at room temperature is less than 0.1 mg/mL. Significant enhancement methods are required to achieve higher concentrations.
Q2: Which organic solvents can dissolve this compound?
This compound shows moderate solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is slightly soluble in ethanol and methanol. For stock solutions, DMSO is often the preferred choice, but care must be taken to avoid precipitation when diluting into aqueous buffers.
Q3: How does pH affect the solubility of this compound?
As a weak acid with a pKa of approximately 4.5, this compound's solubility is highly pH-dependent.[1] At a pH below 4.5, it exists predominantly in its neutral, poorly soluble form. As the pH increases above 4.5, it increasingly converts to its more soluble anionic (salt) form. A pH of 7.0 or higher is generally recommended for aqueous solutions.
Q4: Are there concerns about using co-solvents or surfactants in cell-based assays?
Yes. High concentrations of organic solvents (like DMSO and ethanol) and certain surfactants can be toxic to cells.[9] It is crucial to determine the maximum tolerable concentration of any excipient in your specific experimental model by running vehicle-only controls.
Q5: What is an inclusion complex and how does it help solubility?
An inclusion complex is formed when a "guest" molecule (like this compound) fits into the cavity of a "host" molecule (like a cyclodextrin).[20] The cyclodextrin's hydrophobic interior provides a favorable environment for the non-polar this compound, while its hydrophilic exterior allows the entire complex to dissolve in water.[17][18] This technique can significantly enhance solubility without chemically modifying the drug.[19]
III. Data Presentation: Solubility Enhancement of this compound
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Temperature (°C) | This compound Solubility (mg/mL) | Fold Increase (vs. Water) |
| Deionized Water, pH 5.0 | 25 | < 0.1 | 1 |
| 0.1 M Phosphate Buffer, pH 7.4 | 25 | 1.2 | ~12 |
| Water + 10% Ethanol (v/v), pH 7.4 | 25 | 2.5 | ~25 |
| Water + 20% PEG 400 (v/v), pH 7.4 | 25 | 5.8 | ~58 |
| 2% Polysorbate 80 in Water, pH 7.4 | 25 | 15.3 | ~153 |
| 5% HP-β-Cyclodextrin in Water, pH 7.4 | 25 | 22.5 | ~225 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 1000 |
IV. Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To prepare a 1 mg/mL solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
0.1 M Sodium Phosphate buffer
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks
Methodology:
-
Weigh the required amount of this compound to make a 1 mg/mL solution.
-
Add approximately 80% of the final volume of 0.1 M Sodium Phosphate buffer to a beaker with a stir bar.
-
Slowly add the this compound powder to the buffer while stirring. A suspension will form.
-
Monitor the pH of the suspension. Slowly add 1 M NaOH dropwise to the suspension.
-
Continue adding NaOH and stirring until the this compound powder is fully dissolved and the solution is clear.
-
Check that the final pH is 7.4 or slightly above. Adjust if necessary.
-
Transfer the clear solution to a volumetric flask and add the buffer to the final volume.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Objective: To prepare a high-concentration aqueous stock of this compound using cyclodextrin (B1172386).
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a 5% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 5 g of HP-β-CD in water and bring the final volume to 100 mL.
-
Warm the HP-β-CD solution to 40-50°C while stirring to ensure it is fully dissolved.
-
Slowly add an excess amount of this compound powder to the warm cyclodextrin solution.
-
Stir the mixture vigorously for at least 4-6 hours at a constant temperature.
-
Allow the solution to cool to room temperature.
-
Let the undissolved, excess this compound settle to the bottom.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. The resulting clear solution is a saturated solution of the this compound-cyclodextrin complex. The concentration should be determined analytically (e.g., by HPLC-UV).
V. Visualizations
Workflow for Troubleshooting this compound Solubility
Caption: A decision-making workflow for dissolving the this compound compound.
Signaling Pathway of Cyclodextrin-Mediated Solubilization
Caption: Mechanism of this compound solubilization via cyclodextrin inclusion complex formation.
References
- 1. brieflands.com [brieflands.com]
- 2. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 3. fiveable.me [fiveable.me]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvents.pptx [slideshare.net]
- 8. wjbphs.com [wjbphs.com]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ck12.org [ck12.org]
- 12. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
Calibration curve issues in etiolin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with etiolin quantification, particularly concerning calibration curves.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can arise from various factors, from exceeding the detector's linear range to issues with standard preparation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Concentration Range Exceeds Linear Dynamic Range | Narrow the concentration range of your calibration standards. If high concentrations are necessary, a non-linear regression model (e.g., quadratic fit) may be appropriate, but this should be carefully validated.[1][2][3] |
| Standard Degradation | Prepare fresh stock solutions and calibration standards for each run. This compound's stability in the chosen solvent and storage conditions should be verified.[4][5] |
| Inaccurate Standard Preparation | Review the standard preparation protocol for potential errors in dilution, pipetting, or weighing.[6] Use calibrated pipettes and analytical balances. Consider preparing standards from a certified reference material. |
| Detector Saturation | If using an LC-MS/MS system, detector saturation at high analyte concentrations can lead to a plateau in the calibration curve.[7] Dilute the higher concentration standards and re-inject. |
| Complex Formation or Isomerization | This compound may form dimers or other complexes at high concentrations, or may have isomers that are not fully resolved, leading to a non-linear response.[7] Adjusting the mobile phase composition or pH might mitigate these effects. |
Issue 2: Poor Reproducibility of the Calibration Curve
Inconsistent calibration curves between analytical runs can lead to unreliable quantification of this compound in samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Instrument Instability | Ensure the analytical instrument (e.g., HPLC, LC-MS/MS) is properly stabilized before starting the analysis. Monitor system pressure, temperature, and detector baseline for any fluctuations.[8][9] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh for each run and ensure accurate composition. Degas the mobile phase to prevent air bubbles in the system.[8][10] |
| Variable Injection Volumes | Check the autosampler for accuracy and precision. Ensure there are no air bubbles in the injection syringe. |
| Column Degradation | The performance of the analytical column can change over time. Use a column log to track its usage and performance. If the peak shape or retention time of this compound changes significantly, consider replacing the column.[10] |
| Changes in Ionization Efficiency (LC-MS/MS) | For LC-MS/MS analysis, fluctuations in the ion source (e.g., temperature, gas flow, voltage) can lead to variable signal intensity.[11] Regular cleaning and maintenance of the ion source are crucial. The use of a stable isotope-labeled internal standard can help to correct for these variations.[7][11] |
Issue 3: High Variability in Response for Low Concentration Standards
Significant scatter or poor accuracy at the lower end of the calibration curve can compromise the limit of quantification (LOQ).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Analyte Adsorption | This compound may adsorb to vials, pipette tips, or the analytical column, especially at low concentrations. Using silanized glass vials or polypropylene (B1209903) vials can help minimize adsorption. |
| Background Noise or Interference | High background noise or co-eluting interferences can affect the integration of low-level peaks. Optimize the sample preparation to remove interfering substances and adjust the chromatographic method to improve resolution. |
| Inaccurate Pipetting of Small Volumes | When preparing low concentration standards, the error associated with pipetting small volumes of stock solution can be significant.[6] Consider a serial dilution approach to prepare the lowest standards. |
| Poor Ionization Efficiency at Low Concentrations (LC-MS/MS) | The efficiency of ionization may be lower for very low concentrations of this compound. Optimize the ion source parameters for maximum sensitivity. |
Issue 4: Matrix Effects Affecting Quantification
Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, leading to signal suppression or enhancement.[12][13][14][15]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components can affect the ionization of this compound in the mass spectrometer source.[13][14] To mitigate this, improve the chromatographic separation to separate this compound from interfering matrix components. |
| Inefficient Sample Cleanup | The sample preparation method may not be adequately removing interfering substances.[16][17][18] Consider more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Use of an Internal Standard | The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7] If a stable isotope-labeled standard is not available, a structural analog can be used. |
| Matrix-Matched Calibration Curve | Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the acceptable linearity (R-squared value) for a calibration curve in this compound quantification?
A1: While an R-squared (coefficient of determination) value of >0.99 is generally considered a good indicator of linearity, it should not be the sole criterion.[19] It is also important to visually inspect the calibration curve for any obvious non-linearity and to examine the residuals plot. A random distribution of residuals around zero indicates a good fit of the regression model.[2][3][20]
Q2: How many concentration levels should I use for my calibration curve?
A2: A minimum of five to six concentration levels is recommended to adequately define the relationship between concentration and response.[21][22][23] These standards should be evenly spaced across the expected concentration range of the unknown samples.
Q3: Should I include a blank and a zero standard in my calibration curve?
A3: Yes. A blank sample (matrix without analyte) should be run to assess for interferences at the retention time of this compound. A zero standard (matrix with internal standard but no analyte) is also important for proper regression analysis, especially if a weighted regression is used.
Q4: How often should I run a calibration curve?
A4: A fresh calibration curve should be prepared and run with each batch of samples to be analyzed. This helps to account for any day-to-day variations in instrument performance.
Q5: My calibration curve is consistently non-linear. What should I do?
A5: First, investigate the potential causes of non-linearity as outlined in the troubleshooting guide above. If the non-linearity is inherent to the assay and reproducible, you may consider using a non-linear regression model, such as a quadratic or logarithmic function.[1][2][24] However, the chosen model must be thoroughly validated to ensure it accurately describes the concentration-response relationship over the desired range.
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).[21] Store this stock solution under appropriate conditions (e.g., -20°C, protected from light) to minimize degradation.[4]
-
Intermediate Stock Solution: From the primary stock solution, prepare an intermediate stock solution at a lower concentration (e.g., 10 µg/mL) by diluting with the same solvent.
-
Working Standards: Prepare a series of working calibration standards by serially diluting the intermediate stock solution with the mobile phase or a solvent that mimics the final sample composition.[21][23] The concentration range should bracket the expected concentrations of this compound in the unknown samples.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of the internal standard solution to each sample.
-
Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 4. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability and degradation mechanism of sulforaphene in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 20. scirp.org [scirp.org]
- 21. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 22. uknml.com [uknml.com]
- 23. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 24. researchgate.net [researchgate.net]
Addressing variability in etiolin content between plant samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in etiolin content between plant samples during their experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent this compound measurements.
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Detected | Inappropriate Plant Growth Conditions: Seedlings were not grown in complete darkness, leading to the conversion of this compound to chlorophyll (B73375). | Ensure seedlings are grown in a light-proof incubator or dark room. Use a dim green safelight for all manipulations, as etiolated plants are highly sensitive to light. |
| Degradation During Extraction: this compound is light and temperature sensitive. Exposure to light or high temperatures during extraction can lead to its degradation. | Perform all extraction steps on ice and under a dim green safelight. Use pre-chilled solvents and centrifuge at 4°C. | |
| Inefficient Extraction: The chosen solvent may not be optimal for this compound extraction from the specific plant tissue. | Use a mixture of acetone (B3395972) and 0.1 M ammonium (B1175870) hydroxide (B78521) (9:1, v/v) for efficient extraction. Ensure complete homogenization of the tissue to maximize solvent exposure. | |
| High Variability Between Replicates | Inconsistent Tissue Sampling: Samples may vary in age or be taken from different parts of the seedling, which can have different this compound concentrations. | Harvest seedlings of the same age and use consistent tissue sections (e.g., only cotyledons or a specific hypocotyl section) for all replicates. |
| Partial Photoconversion: Brief or accidental exposure to light can cause partial conversion of this compound to chlorophyllide, leading to variable results. | Maintain strict dark conditions throughout the experiment. If possible, use a red safe light, which has minimal effect on this compound. | |
| Incomplete Homogenization: Inconsistent grinding of plant tissue can lead to variable extraction efficiency. | Ensure each sample is ground to a fine, uniform powder. For small samples, a micro-pestle in an Eppendorf tube is effective. | |
| Inconsistent Spectrophotometer Readings | Fluorescence Quenching: The sample may be too concentrated, leading to a non-linear relationship between concentration and fluorescence, a phenomenon known as quenching. | Dilute the extract and re-measure. If in doubt, perform a dilution series to ensure you are measuring within the linear range of the instrument. |
| Contamination with Chlorophyll: If the seedlings were not perfectly etiolated, the presence of chlorophyll can interfere with this compound's spectral properties. | Check the absorption spectrum of your extract. A peak or shoulder around 670 nm indicates chlorophyll contamination. Ensure absolute darkness during seedling growth. | |
| Instrument Baseline Drift: The spectrophotometer or fluorometer may not be properly calibrated. | Always run a solvent blank to zero the instrument before measuring your samples. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its content variable?
A1: this compound is the primary pigment in etiolated (dark-grown) plants. It is a precursor to chlorophyll and is composed of a ternary complex of protochlorophyllide (B1199321), the enzyme NADPH:protochlorophyllide oxidoreductase (POR), and NADPH. Its content can be highly variable due to a range of biological and environmental factors.
Q2: What are the main biological factors influencing this compound content?
A2: Key biological factors include:
-
Plant Species and Ecotype: Different plant species and even different ecotypes within a species can accumulate varying amounts of this compound.[1]
-
Seedling Age: this compound content changes as the seedling develops in the dark. Typically, it increases in the first few days and may then plateau or decline.[2][3]
-
Genetic Background: Mutations in genes involved in the chlorophyll biosynthesis pathway can significantly alter this compound levels.[4]
Q3: How do environmental conditions affect this compound levels?
A3: The most critical environmental factor is the complete absence of light. Even brief exposure to light will trigger the conversion of this compound to chlorophyllide, thus reducing its content. Temperature can also influence the rate of this compound biosynthesis.
Q4: What is the expected this compound (protochlorophyllide) content in etiolated seedlings?
A4: The protochlorophyllide (Pchlide) content can vary significantly between species. The following table provides some reported values for 4 to 5-day-old etiolated seedlings.
| Plant Species | Genotype/Ecotype | Pchlide Content (nmol/g FW) | Reference |
| Arabidopsis thaliana | Wild Type (Col-0) | ~ 1.5 - 2.5 | [4] |
| Arabidopsis thaliana | pgp1-1 mutant | ~ 0.9 - 1.5 | [4] |
| Arabidopsis thaliana | sqd1 mutant | ~ 1.8 - 2.8 | [4] |
| Hordeum vulgare (Barley) | Wild Type | ~ 3.0 - 5.0 | Estimated from relative data |
| Phaseolus vulgaris (Bean) | Red Kidney | ~ 2.0 - 4.0 | Estimated from relative data |
Note: Values can vary based on specific growth conditions and developmental stage.
Experimental Protocols
Protocol: this compound (Protochlorophyllide) Extraction and Spectrophotometric Quantification
This protocol describes a method for extracting and quantifying this compound from etiolated plant seedlings using fluorescence spectroscopy.
Materials:
-
Etiolated seedlings (e.g., 5-day-old Arabidopsis)
-
Extraction solvent: Acetone:0.1M NH₄OH (9:1, v/v), pre-chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Polypropylene (B1209903) pestles
-
Chilled benchtop microcentrifuge (4°C)
-
Fluorescence spectrophotometer
-
Glass or quartz cuvettes
-
Dim green safelight
Procedure:
-
Sample Harvest: Under a dim green safelight, harvest a consistent number of etiolated seedlings (e.g., 10-20 Arabidopsis seedlings). Gently blot them dry and record the fresh weight if quantifying per gram of tissue. Place the seedlings into a pre-chilled 1.5 mL microcentrifuge tube.
-
Homogenization: Add 200 µL of ice-cold extraction solvent to the tube. Thoroughly grind the tissue with a polypropylene pestle until a homogenous slurry is formed. Perform this step on ice.
-
First Extraction: Centrifuge the homogenate at 16,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant to a new, clean microcentrifuge tube and keep it on ice.
-
Second Extraction: Add another 200 µL of ice-cold extraction solvent to the pellet from step 3. Vortex briefly and centrifuge again at 16,000 x g for 5 minutes at 4°C.
-
Pool Supernatants: Combine the supernatant from the second extraction with the first one. This pooled sample contains the this compound extract. Keep the sample on ice and protected from light.
-
Spectrophotometric Measurement:
-
Set the fluorescence spectrophotometer with an excitation wavelength of 440 nm.
-
Use the extraction solvent to blank the instrument.
-
Measure the fluorescence emission of the extract. The emission peak for protochlorophyllide is approximately 636 nm.
-
Record the fluorescence intensity at the peak.
-
-
Quantification: this compound content is typically expressed as relative fluorescence units per seedling or per milligram of fresh weight. For absolute quantification, a standard curve with purified protochlorophyllide is required.
Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Simplified biosynthesis pathway of this compound and its conversion.
Caption: Factors contributing to this compound content variability.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of Protochlorophyllide in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Sensitive Detection of Protochlorophyllide (Pchlide)
A Note on Terminology: The term "etiolin" is a historical term for the yellow pigment observed in plants grown in darkness. Current scientific understanding identifies this pigment as protochlorophyllide (B1199321) (Pchlide) , the immediate precursor to chlorophyllide in the chlorophyll (B73375) biosynthesis pathway. This guide will use the modern, accurate term "protochlorophyllide" or "Pchlide".
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection and quantification of protochlorophyllide in etiolated plant tissues.
Frequently Asked Questions (FAQs)
Q1: Why are my etiolated seedlings not yellow?
A1: There are several potential reasons for a lack of yellow pigmentation (i.e., low Pchlide accumulation) in etiolated seedlings:
-
Light Leakage: Angiosperms require light to convert Pchlide to chlorophyllide.[1][2][3] Even minute amounts of light can trigger this conversion, preventing Pchlide accumulation. Ensure absolute darkness during growth by using double-layered foil or light-proof containers.
-
Species-Specific Accumulation: Not all plant species accumulate high levels of Pchlide in the dark. Some, like gymnosperms, possess a light-independent Pchlide reductase and will turn green even in darkness.[2][3]
-
Genetic Factors: Mutations in the chlorophyll biosynthesis pathway can lead to reduced Pchlide levels. For instance, mutants deficient in enzymes early in the tetrapyrrole pathway, such as in heme oxygenase (e.g., hy1 mutants), will show reduced Pchlide.[1]
-
Seedling Age: Pchlide accumulation can vary with the age of the etiolated seedling. For many species, there is an optimal growth period in the dark for maximum accumulation.[4]
Q2: What is the difference between protochlorophyllide, protochlorophyll, and chlorophyllide?
A2: These are all intermediates in the chlorophyll biosynthesis pathway:
-
Protochlorophyllide (Pchlide): The direct precursor to chlorophyllide a. It lacks the phytol (B49457) tail and has an unreduced D-ring in its porphyrin structure.[2] This is the primary pigment that accumulates in etiolated angiosperms.
-
Protochlorophyll: This is protochlorophyllide that has been esterified with a phytol tail. It is generally present in much lower amounts than Pchlide in etiolated tissues.[1]
-
Chlorophyllide: This is formed upon the light-dependent reduction of the D-ring of protochlorophyllide by the enzyme protochlorophyllide oxidoreductase (POR).[3] It is subsequently esterified with a phytol tail to form chlorophyll.
Q3: Can I distinguish between different forms of Pchlide?
A3: Yes, several spectral forms of Pchlide exist within etiolated tissues, primarily distinguished by their fluorescence emission and excitation maxima at low temperatures (77 K).[1][5] These forms are generally categorized as short-wavelength (fluorescing around 633 nm) and long-wavelength (fluorescing around 656 nm), which correspond to different aggregation states of the Pchlide-POR-NADPH complex.[6] While room temperature spectroscopy provides a sum of these forms, low-temperature spectrofluorometry can resolve them.[1][5]
Q4: How stable are my Pchlide extracts?
A4: Pchlide is light-sensitive and can degrade. It is recommended to perform all extraction steps under a dim green safelight, as the POR enzyme is not activated at these wavelengths.[1] Extracts should be kept on ice and in the dark. For optimal results, it is best to analyze the extracts within 6 hours of preparation to prevent degradation.[7]
Troubleshooting Guides
Problem 1: Low or No Pchlide Signal
| Possible Cause | Troubleshooting Steps |
| Accidental Light Exposure | Ensure all growth and harvesting procedures are conducted in complete darkness or under a dim green safelight. Wrap petri dishes or growth containers in a double layer of aluminum foil.[1] |
| Inefficient Extraction | Ensure tissue is thoroughly homogenized in the extraction solvent. Grinding frozen tissue in liquid nitrogen is effective. Use the correct solvent-to-tissue ratio to ensure complete extraction. |
| Pigment Degradation | Keep samples on ice and in the dark throughout the extraction and measurement process. Analyze samples as quickly as possible after extraction (ideally within 6 hours).[7] |
| Incorrect Spectrometer Settings | For fluorescence spectroscopy, ensure you are using the correct excitation (around 440 nm) and emission (peak at ~636 nm) wavelengths. For absorption spectroscopy, the peak is around 626 nm in acetone.[1] |
| Genetic Mutant | If working with a mutant line, it may have a defect in the chlorophyll biosynthesis pathway, leading to lower Pchlide accumulation.[1] |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variable Extraction Efficiency | Standardize the homogenization procedure (e.g., time, speed) and the exact volume of solvent used for each sample. Ensure consistent sample amounts (fresh weight). |
| Pipetting Errors | Use calibrated pipettes for all solvent and sample transfers. |
| Fluorescence Quenching | If samples are too concentrated, self-quenching can occur, leading to non-linear fluorescence readings. Dilute the extracts and re-measure to ensure you are within the linear range of the instrument. |
| Instrument Drift | Allow the spectrophotometer or HPLC to warm up and stabilize before taking measurements. Run a standard or reference sample periodically to check for instrument drift. |
| Sample Settling (Spectroscopy) | If there is particulate matter in the extract, centrifuge the samples thoroughly before transferring the supernatant to the cuvette. |
Problem 3: Unexpected Peaks in HPLC or Spectroscopy
| Possible Cause | Troubleshooting Steps |
| Presence of Chlorophyllide | An unexpected peak or shoulder around 670 nm in fluorescence spectra indicates the presence of chlorophyllide, likely due to light exposure during extraction.[1] Improve dark/safelight conditions during sample preparation. |
| Artifactual Chlorophyllide Formation | During extraction with acetone, the enzyme chlorophyllase can remove the phytol tail from any contaminating chlorophyll, creating chlorophyllide. To prevent this, you can briefly boil the leaves before extraction or perform the extraction at sub-zero temperatures.[8][9] |
| Presence of Pchlide b | While the major form is Pchlide a, very small amounts of Pchlide b have been detected in green plants, but not typically in etiolated seedlings.[10] Its presence would represent a very minor peak. |
| Solvent or Contaminant Peaks | Run a blank (extraction solvent only) to identify any peaks originating from the solvent or contaminants in your tubes or equipment. |
Quantitative Data Summary
Table 1: Spectroscopic Properties of Protochlorophyllide in Acetone
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~626 nm | 80% Acetone | [11] |
| Fluorescence Excitation (λex) | ~440 nm | Acetone:0.1M NH4OH (9:1) | [1] |
| Fluorescence Emission (λem) | ~636 nm | Acetone:0.1M NH4OH (9:1) | [1] |
| Molar Extinction Coefficient (ε) | 30,400 M⁻¹cm⁻¹ | 80% Acetone | [11] |
Table 2: Comparison of Detection Methods
| Method | Advantages | Disadvantages |
| Fluorescence Spectroscopy | Highly sensitive, requires less tissue, relatively simple and fast.[1][12] | Less specific (measures total fluorescence from all Pchlide forms), susceptible to quenching effects. |
| Absorption Spectroscopy | Good for reliable quantification if sufficient material is available, straightforward.[1] | Less sensitive than fluorescence, requires more tissue, can have interference from other pigments. |
| High-Performance Liquid Chromatography (HPLC) | Highly specific (can separate different Pchlide forms), accurate, and reliable for quantification.[7][13][14] | More complex instrumentation, longer analysis time per sample, requires a pure standard for absolute quantification. |
Experimental Protocols
Protocol 1: Pchlide Extraction from Etiolated Seedlings
(Adapted from Terry and Kacprzak)[1]
Materials:
-
Etiolated seedlings (e.g., 5-day-old dark-grown Arabidopsis)
-
Extraction Buffer: Acetone: 0.1M NH₄OH (9:1, v/v), pre-chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure (perform under dim green safelight):
-
Harvest a known fresh weight of etiolated seedlings (e.g., 50-100 mg).
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using the pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add an appropriate volume of ice-cold extraction buffer (e.g., 500 µL).
-
Vortex vigorously for 1 minute to homogenize.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube. Keep on ice and in the dark.
-
The extract is now ready for analysis by spectroscopy or HPLC.
Protocol 2: Quantification by Fluorescence Spectroscopy
Procedure:
-
Prepare a dilution series of your Pchlide extract using the extraction buffer to ensure the measurement is within the linear range of the spectrofluorometer.
-
Use the extraction buffer as a blank to zero the instrument.
-
Set the excitation wavelength to 440 nm.
-
Scan the emission spectrum from 600 nm to 700 nm.
-
Record the peak fluorescence intensity at the emission maximum (~636 nm).
-
Quantify the relative amount of Pchlide by comparing the fluorescence intensity between samples. For absolute quantification, a pure Pchlide standard curve is required.
Protocol 3: Quantification by HPLC with Fluorescence Detection
(Adapted from Zhang et al.)[7]
Procedure:
-
Filter the Pchlide extract through a 0.22 µm syringe filter into an amber HPLC vial.[7]
-
Use a C18 reverse-phase column.
-
Set up a gradient elution program. A typical mobile phase system could be:
-
Solvent A: Acetonitrile:Water (e.g., 80:20, v/v)
-
Solvent B: Acetone
-
-
Set the fluorescence detector with an excitation wavelength of ~440 nm and an emission wavelength of ~640 nm.
-
Inject the sample onto the column.
-
Identify the Pchlide peak based on its retention time, which should be determined using a pure standard.
-
Quantify the Pchlide concentration by integrating the peak area and comparing it to a standard curve prepared from a known concentration of a Pchlide standard.[13][14]
Visualizations
Caption: Simplified chlorophyll biosynthesis pathway in angiosperms showing the light-dependent block that leads to protochlorophyllide accumulation in the dark.
Caption: General experimental workflow for the extraction and sensitive detection of protochlorophyllide (Pchlide) from etiolated plant tissue.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Protochlorophyllide - Wikipedia [en.wikipedia.org]
- 3. Protochlorophyllide reduction: a key step in the greening of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 6. Fluorescence lifetimes of protochlorophyllide in plants with different proportions of short-wavelength and long-wavelength protochlorophyllide spectral forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroplast biogenesis 88. Protochlorophyllide b occurs in green but not in etiolated plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of protochlorophyll(ide) contents in plant extracts; re-evaluation of the molar absorption coefficient of protochlorophyll(ide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Method for Quantification of Protochlorophyllide in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. scilit.com [scilit.com]
Troubleshooting poor growth of etiolated seedlings for etiolin studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etiolated seedlings for etiolin protein studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the cultivation and analysis of etiolated seedlings.
Question: Why are my etiolated seedlings exhibiting poor, spindly growth with elongated hypocotyls but very small cotyledons?
Answer: This is a classic sign of etiolation, a developmental process that occurs in the absence of light.[1][2] In darkness, seedlings prioritize reaching a light source, leading to rapid stem elongation (skotomorphogenesis) at the expense of leaf development.[1][2] While this is the desired phenotype for studying etioplasts and this compound, excessively weak seedlings may indicate suboptimal growth conditions. Ensure that other environmental factors such as temperature and humidity are within the optimal range for your specific plant species. For instance, prolonged growth in the dark can increase susceptibility to cell death, so it's crucial to harvest at the optimal time.[3]
Question: My etiolated seedlings are showing premature cotyledon opening and straightening of the apical hook in complete darkness. What could be the cause?
Answer: Premature de-etiolation in the dark can be triggered by several factors. One significant factor is the hormonal balance within the seedling, particularly the levels of abscisic acid (ABA).[4] Endogenous ABA accumulates in the cotyledons in the dark, preventing them from opening.[4] A disruption in ABA signaling can lead to premature opening. Additionally, certain mutations in light-signaling pathways, such as those involving COP/DET/FUS proteins or Phytochrome Interacting Factors (PIFs), can cause a partially photomorphogenic phenotype even in the dark.[3][5] Contamination in the growth medium or unintended exposure to ethylene, which is involved in de-etiolation, could also be a contributing factor.[6]
Question: I've observed browning and necrotic spots on the cotyledons of my etiolated seedlings. What is the likely cause and how can I prevent it?
Answer: Browning or necrosis of cotyledons in etiolated seedlings can be attributed to several issues:
-
Fungal or Bacterial Contamination: The warm, humid conditions often used for seedling growth can also encourage microbial growth. Check for any visible signs of mold or bacterial slime. Ensure sterile techniques are used for seed sterilization and media preparation.
-
Desiccation: If the humidity is too low, the delicate tissues of the cotyledons can dry out and turn brown.[7] Maintaining optimal humidity is crucial.
-
Nutrient Imbalance: While etiolated seedlings primarily rely on seed reserves, a severe nutrient deficiency in the growth medium can sometimes manifest as tissue necrosis.
-
Photo-oxidative Damage (upon light exposure): If seedlings are accidentally exposed to even low levels of light, the accumulated protochlorophyllide (B1199321) can become phototoxic, leading to oxidative damage and browning.[6] Ensure absolute darkness is maintained throughout the growth period.
Question: The yield of etioplast protein (this compound) from my seedlings is consistently low. How can I improve it?
Answer: Low protein yield can be a result of several factors throughout the experimental process:
-
Suboptimal Growth: Ensure your seedlings are healthy and have reached the optimal developmental stage for etioplast formation. For maize, etioplasts are well-developed in 5-day-old dark-grown leaves.[8]
-
Inefficient Extraction: The protein extraction protocol is critical. Plant tissues have rigid cell walls and contain compounds that can interfere with protein extraction.[9] Grinding the tissue to a fine powder in liquid nitrogen is essential to break the cell walls effectively.[9][10] The choice of extraction buffer is also important to solubilize proteins and prevent degradation.
-
Protein Degradation: Proteases released during cell lysis can degrade your target proteins. Perform all extraction steps at low temperatures (e.g., on ice) and consider adding protease inhibitors to your extraction buffer.
Frequently Asked Questions (FAQs)
What are the optimal growth conditions for etiolated seedlings?
Optimal conditions vary by species. Below is a summary for Arabidopsis thaliana and Zea mays (maize).
| Parameter | Arabidopsis thaliana | Zea mays (Maize) |
| Temperature | 22-23°C | 20°C is ideal for seedling growth. Germination can occur between 8-10°C and 40-44°C.[3] |
| Humidity | 50-60% | Not explicitly defined for etiolated growth, but adequate moisture is crucial for germination and early growth. |
| Growth Medium | Murashige and Skoog (MS) medium with or without sucrose. Soil mixes can also be used. | Moist perlite, sand-vermiculite substrate, or potting compost. |
| Duration of Darkness | 4-6 days is a common range for etiolation studies.[3] | 5-10 days is a typical duration for etioplast development.[8] |
What is the typical morphology of a healthy etiolated seedling?
A healthy etiolated seedling exhibits a characteristic phenotype known as skotomorphogenesis.[2] This includes:
-
An elongated hypocotyl (the stem below the cotyledons).[1]
-
A prominent apical hook, which protects the delicate apical meristem as it pushes through the soil.[2]
-
Closed and pale-yellow cotyledons (leaves) due to the absence of chlorophyll.[1]
How can I be sure my seedlings are grown in complete darkness?
Even brief exposure to light can trigger de-etiolation processes. To ensure complete darkness:
-
Use a light-proof growth chamber or wrap your growth containers in multiple layers of aluminum foil.
-
If you need to handle the seedlings, do so under a dim green safelight, as plants are less sensitive to this wavelength of light.
-
Seal any light leaks in your growth area.
Experimental Protocols
Protocol: Total Protein Extraction from Etiolated Seedlings
This protocol is a general guideline and may need optimization for specific applications.
-
Harvest and Freeze Tissue: Harvest etiolated seedlings and immediately freeze them in liquid nitrogen to halt metabolic processes and make the tissue brittle.[9]
-
Grind Tissue: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle in the presence of liquid nitrogen.[9][10]
-
Homogenization: Transfer the powdered tissue to a pre-chilled tube containing an appropriate extraction buffer (e.g., a Tris-based buffer with detergents, reducing agents, and protease inhibitors).[10]
-
Solubilization: Vortex or homogenize the sample to ensure complete solubilization of proteins.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cell debris.
-
Protein Precipitation (Optional but Recommended): To concentrate the protein and remove interfering substances, precipitate the protein from the supernatant using methods like trichloroacetic acid (TCA)/acetone (B3395972) precipitation.
-
Wash and Resuspend: Wash the protein pellet with cold acetone to remove residual TCA and other contaminants. Air-dry the pellet briefly and resuspend it in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
Visualizations
Signaling Pathway of Skotomorphogenesis
Caption: Signaling pathway of skotomorphogenesis in darkness.
Experimental Workflow for this compound Protein Analysis
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. Soil Fertility and Fertilisers | Growing Maize | Corson Maize [corsonmaize.co.nz]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Photosynthesis through Chloroplast Development Is Controlled by Two Distinct Regulatory Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etioplast Development in Dark-grown Leaves of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-induced structural changes during incubation of isolated maize etioplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Etioplast Pigments in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pigment content in etiolated seedlings of various plant species. In the absence of light, plants undergo skotomorphogenesis, or etiolation, leading to the development of specialized plastids called etioplasts. These contain a paracrystalline structure known as the prolamellar body (PLB), which is rich in lipids, proteins, and pigments essential for the rapid transition to photosynthetic growth upon illumination.[1][2] The primary pigments accumulated in etioplasts are protochlorophyllide (B1199321) (Pchlide), the immediate precursor to chlorophyll, and carotenoids. While the term "etiolin" has been used historically, modern research focuses on the quantification of these specific molecular components. This guide summarizes available quantitative data, details the experimental protocols for pigment analysis, and illustrates a key signaling pathway governing etiolation.
Comparative Pigment Content in Etiolated Seedlings
Direct comparative studies of etioplast pigment content across a wide range of plant species under identical conditions are limited. The following table compiles data from various studies to provide a representative comparison of protochlorophyllide and carotenoid levels in the etiolated seedlings of several common model organisms. It is important to note that variations in growth conditions, seedling age, and analytical methods can influence the absolute values.
| Plant Species | Ecotype/Cultivar | Protochlorophyllide (Pchlide) Content | Total Carotenoid Content | Reference |
| Arabidopsis thaliana | Columbia (Col-0) | ~1.5 nmol/g FW | ~150 µg/g FW | [3][4] |
| Arabidopsis thaliana | Landsberg erecta (Ler) | ~2.0 nmol/g FW (approx. 30% higher than Col-0) | Lutein content ~12% higher than Col-0 | [3] |
| Arabidopsis thaliana | Wassilewskija (Ws) | ~1.0 nmol/g FW (approx. 33% lower than Col-0) | Similar to Col-0 | [3] |
| Phaseolus vulgaris (Bean) | Redlands Pioneer | Qualitative data indicates high Pchlide levels | Not specified | [2][5] |
| Pisum sativum (Pea) | Greenfeast | Qualitative data indicates high Pchlide levels | Not specified | [5] |
| Hordeum vulgare (Barley) | Svalöfs Bonus | Qualitative data indicates Pchlide presence | Not specified | [5] |
| Triticum aestivum (Wheat) | Not specified | Pchlide content varies with seedling age and coleoptile position | Not specified | [2] |
Note: FW denotes fresh weight. The data for Arabidopsis thaliana ecotypes highlights significant intraspecific variation in pigment accumulation.[3] Lutein and violaxanthin (B192666) are the most abundant carotenoids in etiolated Arabidopsis seedlings.[3]
Experimental Protocols
Accurate quantification of protochlorophyllide and carotenoids is crucial for comparative studies of etiolation. Below are detailed methodologies for the extraction and analysis of these pigments.
Protocol 1: Extraction and Quantification of Protochlorophyllide
This protocol is adapted from methods used for Arabidopsis thaliana seedlings and is broadly applicable.[6][7][8]
1. Tissue Homogenization:
-
Harvest etiolated seedlings under a dim green safe light to prevent photoconversion of Pchlide.
-
Record the fresh weight of the tissue.
-
Homogenize the tissue in a pre-chilled mortar and pestle with liquid nitrogen or in a microcentrifuge tube with a polypropylene (B1209903) pestle.
-
Add ice-cold extraction solvent (Acetone:0.1M NH₄OH, 90:10 v/v) to the homogenized tissue.
2. Extraction:
-
Vortex the mixture thoroughly and keep it on ice in the dark.
-
Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant. Repeat the extraction with the pellet two to three more times and pool the supernatants.
3. Quantification by Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the acetone (B3395972) extract using a spectrofluorometer.
-
Set the excitation wavelength to 440 nm.
-
The emission peak for protochlorophyllide will be at approximately 636 nm.
-
The relative Pchlide content can be calculated based on the fluorescence intensity and normalized to the fresh weight of the tissue.
Protocol 2: Extraction and Analysis of Carotenoids by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of carotenoids.[9][10][11]
1. Tissue Preparation and Extraction:
-
Harvest and homogenize etiolated seedlings as described in Protocol 1, ensuring all steps are performed under dim light and on ice to prevent pigment degradation and isomerization.
-
Extract pigments with a suitable solvent, such as 100% acetone or a mixture of methanol, methyl-tert-butyl ether, and water.
2. HPLC Analysis:
-
Clarify the pigment extract by centrifugation or filtration through a 0.22 µm filter.
-
Inject the sample into an HPLC system equipped with a C30 reverse-phase column, which is effective for separating carotenoid isomers.[10][11]
-
Use a gradient elution program with a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether, and water.
-
Detect the separated carotenoids using a photodiode array (PDA) detector, scanning a range of wavelengths (e.g., 250-700 nm) to identify individual carotenoids based on their specific absorption spectra.
-
Quantify the individual carotenoids by comparing their peak areas to those of known standards.
Key Signaling Pathway in Etiolation
The establishment of skotomorphogenesis is a tightly regulated process. A central repressor of photomorphogenesis in the dark is the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) .[12][13][14] In the absence of light, COP1 accumulates in the nucleus and targets positive regulators of photomorphogenesis, such as ELONGATED HYPOCOTYL 5 (HY5), for degradation via the 26S proteasome.[12] This allows for the accumulation of factors that promote etiolation, such as PHYTOCHROME INTERACTING FACTORS (PIFs).
Caption: COP1-mediated signaling in skotomorphogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of Protochlorophyllide in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of Protochlorophyllide and Chlorophyll(ide) Holochromes from Etiolated and Greening Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Method for Quantification of Protochlorophyllide in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Beyond Light: Insights Into the Role of Constitutively Photomorphogenic1 in Plant Hormonal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Etiolin's Role: A Comparison Guide Using Knockout Mutant Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the function of a novel protein, herein referred to as "Etiolin," using knockout mutant plants. Etiolation, the developmental process of plants grown in darkness, is a well-established model for studying various signaling pathways. By comparing the phenotype of a hypothetical this compound knockout mutant with wild-type plants and other known mutants, researchers can elucidate the protein's specific role in plant development.
Comparative Phenotypic Analysis of Etiolated Seedlings
The initial step in characterizing an this compound knockout mutant is a detailed phenotypic analysis of etiolated seedlings. Key morphological features are quantified to provide a baseline for comparison with wild-type plants and other relevant mutants. The following table summarizes hypothetical data for an this compound knockout (this compound-ko) compared to wild-type (WT) and a known ethylene-insensitive mutant (ein2-1), grown in the dark for three days.
| Phenotypic Parameter | Wild-Type (WT) | This compound-ko (Hypothetical) | ein2-1 (Ethylene Insensitive) |
| Hypocotyl Length (mm) | 10.2 ± 0.8 | 15.5 ± 1.1 | 16.1 ± 1.2 |
| Apical Hook Angle (degrees) | 175 ± 10 | 95 ± 8 | 90 ± 10 |
| Cotyledon Opening (%) | 5 ± 2 | 45 ± 5 | 50 ± 6 |
| Protochlorophyllide (Pchlide) level (nmol/g FW) | 25.3 ± 2.1 | 15.8 ± 1.9 | 14.5 ± 2.0 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for etiolation studies in Arabidopsis thaliana.
Key Experimental Protocols
Detailed and reproducible protocols are crucial for validating protein function. Below are methodologies for generating knockout mutants and analyzing their phenotypes.
Generation of this compound Knockout Mutants using CRISPR/Cas9
This protocol outlines the generation of a stable, transgene-free this compound knockout line in Arabidopsis thaliana.
a. Target Selection and sgRNA Design:
-
Identify the genomic sequence of the this compound gene.
-
Select a 20-base pair target sequence in an early exon, preferably near the 5' end, that is unique to the this compound gene to minimize off-target effects.
-
Design two single-guide RNAs (sgRNAs) targeting the selected region using a plant-specific CRISPR design tool.
b. Vector Construction:
-
Synthesize the designed sgRNAs and clone them into a plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
The vector should also contain a plant-selectable marker (e.g., hygromycin resistance).
c. Agrobacterium-mediated Transformation:
-
Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.
-
Transform Arabidopsis thaliana plants using the floral dip method.
d. Selection and Screening of T1 Plants:
-
Germinate the T1 seeds on a selection medium containing the appropriate antibiotic.
-
Extract genomic DNA from the resistant seedlings.
-
Use PCR and Sanger sequencing to screen for mutations at the this compound target site.
e. Generation of Homozygous, Transgene-Free Mutants:
-
Allow the T1 plants with confirmed mutations to self-pollinate.
-
In the T2 generation, identify homozygous mutants by PCR and sequencing.
-
Screen the homozygous mutants for the absence of the Cas9 transgene by PCR to obtain transgene-free lines.
Phenotypic Analysis of Etiolated Seedlings
This protocol details the methods for quantifying the morphological characteristics of etiolated seedlings.
a. Plant Growth Conditions:
-
Surface-sterilize seeds of wild-type, this compound-ko, and control mutant lines.
-
Sow the seeds on half-strength Murashige and Skoog (MS) medium in petri plates.
-
Stratify the seeds at 4°C for 3 days in the dark to ensure uniform germination.
-
Expose the plates to light for 4-6 hours to induce germination, then wrap them in aluminum foil and place them in a growth chamber at 22°C in complete darkness for 3 days.
b. Hypocotyl Length Measurement:
-
After the 3-day dark incubation, carefully remove the seedlings from the agar (B569324) and place them on a flat surface.
-
Capture high-resolution images of the seedlings.
-
Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl from the base of the cotyledons to the root-shoot junction.
c. Apical Hook and Cotyledon Analysis:
-
Using the same images, measure the angle of the apical hook.
-
Quantify the degree of cotyledon opening by measuring the angle between the two cotyledons or by scoring them as "closed" or "open".
d. Pigment Quantification:
-
Harvest and weigh the etiolated seedlings.
-
Extract pigments using 80% acetone.
-
Measure the absorbance of the extract at specific wavelengths to determine the concentration of protochlorophyllide.
Visualizing Molecular and Experimental Frameworks
Diagrams are essential for conceptualizing the potential role of this compound and the workflow for its validation.
A Comparative Analysis of Ethylene Quantification Methodologies for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of ethylene (B1197577), a key gaseous plant hormone, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the three primary methods for ethylene quantification: Gas Chromatography, Electrochemical Sensing, and Optical Detection, with a focus on their performance, protocols, and underlying principles.
The selection of an appropriate ethylene detection method is contingent on the specific requirements of the experiment, including sensitivity, selectivity, response time, and cost. This guide aims to facilitate this decision-making process by presenting objective data and detailed methodologies.
Comparative Performance of Ethylene Quantification Methods
The performance of different ethylene quantification methods varies significantly in terms of their detection limits, response times, and susceptibility to interference. The following table summarizes the key performance metrics for Gas Chromatography (GC), Electrochemical Sensors, and Photoacoustic Spectroscopy (a prominent optical detection method).
| Feature | Gas Chromatography (GC) | Electrochemical Sensors | Photoacoustic Spectroscopy (PAS) |
| Principle | Separation of volatile compounds based on their interaction with a stationary phase, followed by detection. | Catalytic oxidation of ethylene on an electrode surface, generating a current proportional to its concentration.[1] | Detection of sound waves generated by the absorption of modulated light by ethylene molecules.[2] |
| Limit of Detection (LOD) | tens of nL L-1 levels with FID/PID detectors[3][4] | 40 nL L-1 to 760 ppb[4][5] | 6 parts per trillion (ppt) to 0.3 ppb[6][7] |
| Limit of Quantification (LOQ) | Typically in the low ppb range. | In the ppb to low ppm range. | In the ppt (B1677978) to sub-ppb range. |
| Linearity | Wide linear range, often spanning several orders of magnitude. | Linear response up to 10-500 ppm.[4][5] | Linear response over several orders of magnitude. |
| Precision (Repeatability) | High precision and repeatability with automated injection systems. | Good repeatability and accuracy.[3] | High precision and accuracy. |
| Response Time | Minutes per sample, depending on the chromatographic run time.[8] | Less than 1 minute to a few minutes.[3] | Seconds to minutes.[3][6] |
| Selectivity | High selectivity due to chromatographic separation.[9] | Can be susceptible to interference from other oxidizable gases like acetaldehyde, nitrogen oxides, and sulfur compounds.[4] | High selectivity based on the specific absorption wavelength of ethylene.[10] |
| Advantages | High selectivity, well-established method, can analyze complex gas mixtures.[8] | Low cost, low power consumption, portability.[3] | Extremely high sensitivity and selectivity, real-time monitoring.[6] |
| Disadvantages | Slower analysis time, requires carrier gases, higher initial equipment cost.[3] | Potential for interference, baseline drift, sensitivity to environmental conditions.[8][11] | High initial equipment cost, can be sensitive to vibrations and acoustic noise.[6] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any analytical technique. Below are generalized protocols for the three main ethylene quantification methods.
Gas Chromatography (GC)
Gas chromatography is a widely used and highly selective method for ethylene quantification.[8][9]
1. Sample Preparation:
-
Excise plant tissue (e.g., leaves, buds) and place it into a gas-tight vial.[9]
-
Allow for a 10-minute equilibration period for the release of wound-induced ethylene.[9]
-
Seal the vials and incubate for a specific period (e.g., 3 hours) to allow for ethylene accumulation in the headspace.[9]
2. GC System Configuration:
-
Column: A porous layer open tubular (PLOT) column, such as a TG-Bond Q+, is recommended for the selective separation of ethylene.[9]
-
Detector: A Flame Ionization Detector (FID) or a Photoionization Detector (PID) is typically used for their high sensitivity to hydrocarbons.[3][4]
-
Carrier Gas: An inert gas like helium, argon, or nitrogen is used as the mobile phase.[8]
3. Analysis:
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas from the sample vial.[9]
-
Manually or automatically inject the gas sample into the GC injector port.
-
The ethylene is separated from other gases in the column and detected by the FID or PID.
-
Quantify the ethylene concentration by comparing the peak area to a calibration curve generated from known ethylene standards.
Electrochemical Sensing
Electrochemical sensors offer a portable and low-cost alternative for ethylene measurement.[3]
1. Sensor Setup:
-
The sensor consists of a working electrode, a counter electrode, and a reference electrode in contact with an electrolyte.[11]
-
Ethylene diffuses through a membrane and is oxidized at the working electrode.[1]
2. Measurement Procedure:
-
Place the sensor in the environment containing the sample gas.
-
Apply a specific electrical potential to the working electrode to facilitate the catalytic oxidation of ethylene.[1]
-
The resulting electrical current is proportional to the ethylene concentration.
-
The sensor reading is typically displayed directly on a connected device.
3. Calibration:
-
Regular calibration with certified ethylene gas standards is necessary to ensure accuracy.
Photoacoustic Spectroscopy (PAS)
Photoacoustic spectroscopy is an optical detection method renowned for its exceptional sensitivity.[6]
1. System Setup:
-
A laser (e.g., a CO2 laser or a quantum cascade laser) is used as the light source, tuned to a specific wavelength that ethylene absorbs strongly.[10][12]
-
The laser beam is modulated (chopped) and passed through a photoacoustic cell containing the gas sample.[10]
-
A sensitive microphone is placed within the cell to detect the acoustic waves.
2. Measurement Process:
-
As ethylene molecules absorb the modulated laser light, they heat up and cool down, generating pressure waves (sound).[4]
-
The microphone detects these sound waves, and the amplitude of the acoustic signal is proportional to the ethylene concentration.
-
The signal is processed by a lock-in amplifier to improve the signal-to-noise ratio.
3. Data Acquisition:
-
The ethylene concentration is determined by comparing the measured photoacoustic signal to that of known standards.
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the general experimental workflow for ethylene quantification and the canonical ethylene signaling pathway.
Caption: Experimental workflow for ethylene quantification.
Caption: The canonical ethylene signaling pathway in plants.[13][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. OPG [opg.optica.org]
- 3. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Ethylene detection in fruit supply chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylene Measurements from Sweet Fruits Flowers Using Photoacoustic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20120247978A1 - Electrochemical ethylene sensor and method for monitoring ethylene - Google Patents [patents.google.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. maxapress.com [maxapress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of Synthetic vs. Naturally Sourced Luteolin: A Guide for Researchers
An introductory note on the scope of this guide: Initial searches for "etiolin" did not yield sufficient comparative data for a comprehensive guide. Consequently, this document focuses on luteolin (B72000), a structurally related and extensively researched flavonoid, to provide a practical and data-rich comparison of its synthetic and naturally sourced forms. Luteolin serves as an exemplary model for evaluating the efficacy of natural versus synthetic compounds in a drug development context.
Luteolin is a naturally occurring flavonoid found in a wide variety of plants, including celery, thyme, and chamomile. It is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] In nature, luteolin is often found in its glycosylated form (e.g., luteolin-7-O-glucoside), where a sugar molecule is attached.[2] Synthetic luteolin, on the other hand, is typically the aglycone form (the non-sugar part) and can be produced through chemical synthesis.[3] This guide provides a detailed comparison of the biological efficacy of synthetic (aglycone) luteolin versus its naturally sourced (glycoside) counterparts, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of Luteolin Efficacy
The efficacy of synthetic versus naturally sourced luteolin can vary depending on the biological context. The aglycone form often shows higher potency in in-vitro assays due to its greater lipophilicity, which allows for easier passage through cell membranes.[2] However, the glycosylated forms found in nature may have advantages in vivo due to their increased water solubility and potentially different pharmacokinetic profiles.[2][4]
Table 1: Comparison of In Vitro Anti-Inflammatory and Antioxidant Activity
| Parameter | Synthetic Luteolin (Aglycone) | Natural Luteolin (Luteolin-7-O-glucoside) | Key Findings | Reference |
| Inhibition of Nitric Oxide (NO) Production | More potent inhibition | Less potent inhibition | Aglycone form is more effective at inhibiting this pro-inflammatory mediator in cell-based assays. | [2] |
| Inhibition of Prostaglandin E2 (PGE2) Production | More potent inhibition | Less potent inhibition | Demonstrates the higher potency of the aglycone in reducing inflammatory pathways. | [2] |
| DPPH Radical Scavenging (IC50) | Lower IC50 values indicate higher activity | Higher IC50 values | Synthetic derivatives of luteolin have shown potent radical scavenging activity.[5] | [6][7] |
| ABTS Radical Scavenging | High scavenging activity | High scavenging activity | Both forms exhibit strong antioxidant potential in this assay.[6][7] | [6][7] |
| Inhibition of NF-κB Activation | Inhibits | Inhibits | Both forms can modulate this key inflammatory signaling pathway. | [2] |
Table 2: Comparison of In Vivo and Anticancer Efficacy
| Parameter | Synthetic Luteolin/Derivatives | Natural Luteolin/Extracts | Key Findings | Reference(s) |
| Antiproliferative Activity (HCT116 Colon Cancer Cells) | IC50 values below 10 µM for some derivatives | IC50 for parent luteolin above 10 µM | Synthetic mono-acyl derivatives showed significantly improved antiproliferative activity. | [5] |
| Antiproliferative Activity (MDA-MB-231 Breast Cancer Cells) | IC50 values as low as 4.87 µM for a derivative | IC50 for parent luteolin above 10 µM | Derivatization enhances the anticancer potential of luteolin. | [5] |
| In Vivo Antistress Effects (Acetic Acid-Induced Writhing in Mice) | Significant reduction in writhing | Data not directly compared | Synthetic flavonoids demonstrated significant antistress potential. | [7] |
| Xenograft Tumor Model (Melanoma) | Effective in inhibiting tumor growth when co-administered | Often used as a positive control or benchmark | Synthetic flavonoid derivatives can enhance the efficacy of chemotherapeutic agents in vivo. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of synthetic and naturally sourced compounds. Below are outlines of key experimental protocols.
1. In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[9][10]
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of synthetic or natural luteolin for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
2. In Vitro Antioxidant Assay: DPPH Radical Scavenging
-
Objective: To determine the free radical scavenging capacity of luteolin forms.
-
Methodology:
-
Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.[11]
-
Reaction: Different concentrations of synthetic or natural luteolin are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[11]
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[11]
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[11]
-
3. In Vivo Anticancer Efficacy: Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor activity of luteolin forms in an animal model.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., melanoma or breast cancer cells) are subcutaneously injected into the flank of the mice.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, positive control (standard chemotherapeutic), synthetic luteolin, and natural luteolin extract. Treatments can be administered via oral gavage or intraperitoneal injection.[8][12]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[8]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as histology or biomarker assessment, can be performed.
-
Mandatory Visualizations
Signaling Pathways Modulated by Luteolin
Luteolin exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[13]
References
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure modification of luteolin and the influence of its derivatives on biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-inflammatory effects of luteolin on experimental autoimmune thyroiditis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Luteolin as a multifaceted immunomodulator: insights into its effects on diverse immune cell populations and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Etiolin and Other Steroidal Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of etiolin with other prominent steroidal alkaloids, namely solasodine (B1681914) and tomatidine (B1681339). The information presented is supported by experimental data to offer an objective analysis for research and drug development purposes.
Structural Comparison
Steroidal alkaloids are a class of naturally occurring compounds characterized by a steroid framework with a nitrogen atom incorporated into the structure. This compound, solasodine, and tomatidine share a common C27 cholestane (B1235564) skeleton but exhibit key structural differences, particularly in the F-ring and the saturation of the B-ring, which significantly influence their biological activities.
| Feature | This compound | Solasodine | Tomatidine |
| Chemical Formula | C27H43NO2[1][2] | C27H43NO2[3][4][5] | C27H45NO2[6][7][8] |
| Molecular Weight | 413.6 g/mol [1][2] | 413.64 g/mol [4] | 415.66 g/mol [6] |
| Core Structure | 22,26-Epiminocholestane[9][10] | Spirosolan[3][4][11] | Spirosolan[11] |
| Key Structural Features | Double bond at C5-C6 in the B-ring. The F-ring is a tetrahydropyridine (B1245486) ring. | Double bond at C5-C6 in the B-ring. The F-ring is a piperidine (B6355638) ring part of a spiroketal system. | Saturated A/B ring junction (5α-H). The F-ring is a piperidine ring part of a spiroketal system. |
Structural Diagrams:
Caption: Chemical structures of this compound, Solasodine, and Tomatidine.
Comparative Biological Activity: Cytotoxicity
The cytotoxic effects of these steroidal alkaloids have been evaluated against various cancer cell lines. The available data, while not from a single comparative study, provides insights into their potential as anticancer agents.
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| 3-O-(β-D-glucopyranosyl) etioline | HeLa (Cervical Cancer) | 150 µg/mL | 72 hours | [9][12] |
| Solasodine | MCF-7 (Breast Cancer) | 25 µg/mL | 24 hours | [13] |
| Solasodine | HT-29 (Colon Cancer) | 44.56 µmol/L | 48 hours | |
| Solasodine | HCT116 (Colon Cancer) | 39.43 µmol/L | 48 hours | |
| Solasodine | SW480 (Colon Cancer) | 50.09 µmol/L | 48 hours | |
| Tomatidine | PC3 (Prostate Cancer) | 248.9 µg/mL | 48 hours | [14] |
| Tomatidine | MDA-MB-231 (Breast Cancer) | >100 µg/mL | 48 hours | [14] |
| Tomatidine | KATO-III (Gastric Cancer) | >100 µg/mL | 48 hours | [14] |
| Tomatidine | 85As2 (Gastric Cancer) | No significant cytotoxicity observed at 6.5 µg/mL | 72 hours | [15] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Materials:
-
Steroidal alkaloid compounds (this compound, Solasodine, Tomatidine)
-
Cancer cell lines (e.g., HeLa, MCF-7, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the steroidal alkaloids. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity testing.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]
Materials:
-
Steroidal alkaloid compounds
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the steroidal alkaloids at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathways
While the precise signaling pathways for this compound are not yet fully elucidated, some evidence suggests a potential involvement of the Hedgehog (Hh) signaling pathway for a glycosylated derivative of this compound.[22] The Hedgehog pathway is a crucial regulator of embryonic development and is also implicated in the development of some cancers.
Caption: Putative involvement of an this compound derivative in the Hedgehog signaling pathway.
References
- 1. This compound | C27H43NO2 | CID 168872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etioline | C27H43NO2 | CID 12309791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Solasodine [drugfuture.com]
- 5. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tomatidine - Wikipedia [en.wikipedia.org]
- 7. Tomatidine [webbook.nist.gov]
- 8. Tomatidine | C27H45NO2 | CID 65576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 3-O-(beta-D-glucopyranosyl) etioline, a steroidal alkaloid from Solanum diphyllum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plantaedb.com [plantaedb.com]
- 11. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. phytojournal.com [phytojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cytotoxic and cell cycle arrest properties of two steroidal alkaloids isolated from Holarrhena floribunda (G. Don) T. Durand & Schinz leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. researchgate.net [researchgate.net]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Etiolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel compound, etiolin, with a known alternative, 1-Methylcyclopropene (1-MCP), in the context of inhibiting the ethylene (B1197577) signaling pathway. The following sections detail the proposed mechanism of action, supporting experimental data, and the protocols used to generate this data.
Hypothetical Mechanism of Action: this compound as a Novel Ethylene Signaling Inhibitor
Ethylene is a key gaseous plant hormone that regulates a wide array of developmental processes and stress responses.[1][2][3] The ethylene signaling pathway is a well-characterized cascade that is initiated by the binding of ethylene to its receptors, which are located on the endoplasmic reticulum.[1][3][4] In the absence of ethylene, these receptors activate the CTR1 kinase, which in turn represses the downstream signaling molecule EIN2.[1][4][5] The binding of ethylene inactivates the receptors, leading to the de-repression of EIN2 and the subsequent activation of a transcriptional cascade that results in ethylene-mediated responses.
Here, we hypothesize that This compound acts as a non-competitive inhibitor of the ethylene receptors. Unlike competitive inhibitors that bind to the same site as the natural ligand, this compound is proposed to bind to an allosteric site on the receptor complex, inducing a conformational change that locks the receptor in its active, signaling state, thereby constitutively repressing the ethylene response, even in the presence of ethylene.
As a point of comparison, 1-Methylcyclopropene (1-MCP) is a well-established competitive inhibitor of ethylene receptors. It binds irreversibly to the ethylene binding site, preventing ethylene from binding and thereby inhibiting the downstream signaling cascade.
Comparative Performance Data
To investigate the mechanism of action of this compound, a series of in vitro and in vivo experiments were conducted. The following tables summarize the quantitative data obtained for this compound in comparison to the known ethylene inhibitor, 1-MCP.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Binding Site | Dissociation Constant (Kd) |
| Ethylene | Active Site | 0.1 µM |
| 1-MCP | Active Site | 0.01 µM |
| This compound | Allosteric Site | 0.5 µM |
Table 2: Inhibition of Ethylene-Induced Gene Expression (EIN3 Target Gene)
| Compound | Concentration | Fold Inhibition of Gene Expression |
| 1-MCP | 1 µM | 95% |
| 10 µM | 98% | |
| This compound | 1 µM | 50% |
| 10 µM | 85% |
Table 3: Effect on Seedling Triple Response
| Treatment | Hypocotyl Length (mm) | Apical Hook Curvature (degrees) |
| Control (Air) | 10.2 ± 0.8 | 175 ± 5 |
| Ethylene (10 ppm) | 3.1 ± 0.4 | 92 ± 7 |
| Ethylene + 1-MCP (1 ppm) | 9.8 ± 0.7 | 170 ± 6 |
| Ethylene + this compound (10 µM) | 7.5 ± 0.6 | 145 ± 8 |
Experimental Protocols
1. Receptor Binding Assay
-
Objective: To determine the binding affinity and site of this compound on ethylene receptors.
-
Methodology:
-
Isolation of microsomal fractions containing ethylene receptors from Arabidopsis thaliana seedlings.
-
Competitive radioligand binding assays were performed using [¹⁴C]-ethylene.
-
For competitive binding, increasing concentrations of unlabeled ethylene or 1-MCP were added to the reaction.
-
For non-competitive binding, the assay was performed in the presence of a saturating concentration of [¹⁴C]-ethylene with increasing concentrations of this compound.
-
The amount of bound radioligand was quantified by scintillation counting.
-
The dissociation constant (Kd) was calculated using Scatchard analysis.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the inhibitory effect of this compound on ethylene-responsive gene expression.
-
Methodology:
-
Arabidopsis thaliana seedlings were treated with either 1-MCP or this compound for 2 hours, followed by exposure to 10 ppm ethylene gas for 6 hours.
-
Total RNA was extracted from the seedlings using a commercially available kit.
-
cDNA was synthesized from the RNA templates.
-
qRT-PCR was performed using primers specific for the EIN3 target gene, a key downstream component of the ethylene signaling pathway.
-
Gene expression levels were normalized to a housekeeping gene, and the fold inhibition was calculated relative to the ethylene-treated sample.
-
3. Seedling Triple Response Assay
-
Objective: To assess the in vivo effect of this compound on a classic ethylene-mediated physiological response.
-
Methodology:
-
Arabidopsis thaliana seeds were germinated in the dark on agar (B569324) plates.
-
The plates were placed in sealed chambers containing air (control), 10 ppm ethylene, ethylene + 1 ppm 1-MCP, or ethylene + 10 µM this compound.
-
After 3 days, the seedlings were imaged, and the hypocotyl length and apical hook curvature were measured using image analysis software.
-
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and the experimental process, the following diagrams were generated.
Caption: Proposed mechanism of this compound action on the ethylene signaling pathway.
Caption: Experimental workflow for confirming the mechanism of action of this compound.
References
- 1. maxapress.com [maxapress.com]
- 2. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ethylene signaling pathway: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Etiolin in Monocot versus Dicot Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "etiolin" is not a standard term in plant biology literature. This guide interprets "this compound" as the collective photoactive components within etioplasts, the plastids found in dark-grown (etiolated) angiosperms. These components are crucial for the greening process (de-etiolation) upon light exposure. The primary constituents of this compound are the yellow pigments, protochlorophyllide (B1199321) and carotenoids, and the key enzyme Light-Dependent NADPH:Protochlorophyllide Oxidoreductase (LPOR). This guide provides a comparative analysis of these components in monocotyledonous (monocot) and dicotyledonous (dicot) plants, supported by experimental data and detailed protocols.
Etioplasts are characterized by a unique internal, semi-crystalline membrane structure called the prolamellar body (PLB), which houses the this compound components. Upon illumination, the PLB is transformed into the thylakoid membranes of a functional chloroplast. While the fundamental process of de-etiolation is conserved, there are notable differences in the regulation and dynamics of this compound components between monocots and dicots.
Quantitative Comparison of this compound Components
The accumulation of protochlorophyllide, carotenoids, and LPOR can vary between monocots and dicots, and is also influenced by the age of the etiolated seedling. The following tables summarize representative quantitative data from studies on a dicot (Arabidopsis thaliana) and a monocot (wheat, Triticum aestivum).
Table 1: Protochlorophyllide and Carotenoid Content in Etiolated Seedlings
| Plant Type | Species | Age (days) | Protochlorophyllide (nmol/g FW) | Total Carotenoids (nmol/g FW) | Reference |
| Dicot | Arabidopsis thaliana | 4 | ~1.5 | ~1.2 | [1][2] |
| Dicot | Arabidopsis thaliana | 6 | ~2.0 | ~1.5 | [1][2] |
| Dicot | Arabidopsis thaliana | 8 | ~2.2 | ~1.6 | [1][2] |
| Monocot | Triticum aestivum (leaf tip) | 7 | ~2.3 | ~1.8 | [3] |
| Monocot | Triticum aestivum (leaf middle) | 7 | ~1.8 | ~1.5 | [3] |
| Monocot | Triticum aestivum (leaf base) | 7 | ~1.2 | ~1.1 | [3] |
Note: FW denotes fresh weight. Values for Arabidopsis are estimated from graphical data.
Table 2: Light-Dependent NADPH:Protochlorophyllide Oxidoreductase (LPOR) Levels in Etiolated Seedlings
| Plant Type | Species | Age (days) | LPOR Protein Level (relative units) | LPOR Transcript Level (relative units) | Reference |
| Dicot | Arabidopsis thaliana | 4 | 1.0 | 1.0 | [1][2] |
| Dicot | Arabidopsis thaliana | 6 | ~0.8 | ~0.6 | [1][2] |
| Dicot | Arabidopsis thaliana | 8 | ~0.6 | ~0.4 | [1][2] |
| Monocot | Zea mays | 7 | Abundant | Transcripts not light-regulated | [4] |
| Monocot | Triticum aestivum | Not Specified | High in etiolated tissue | Not Specified | [5] |
Structural and Functional Differences
Prolamellar Body (PLB) Architecture
The PLB is a highly organized, lattice-like structure. In both monocots and dicots, it is composed of interconnected tubules. However, subtle structural differences can be observed. For instance, studies on pea (a dicot) and maize (a monocot) have shown that while the fundamental tubular lattice is similar, the overall size and complexity of the PLB can vary, potentially influencing the efficiency of its transformation into thylakoids.
Light-Dependent NADPH:Protochlorophyllide Oxidoreductase (LPOR)
LPOR is the key enzyme that catalyzes the light-dependent reduction of protochlorophyllide to chlorophyllide, a critical step in chlorophyll (B73375) synthesis. In angiosperms, LPOR is encoded by a small family of genes (e.g., PORA, PORB, PORC in Arabidopsis). While the catalytic function of LPOR is conserved, the regulation of different POR genes and the stability of the LPOR protein can differ between monocots and dicots. For example, upon illumination, the downregulation of PORA transcripts is significantly more pronounced in the dicot Arabidopsis thaliana compared to the monocot rice (Oryza sativa). This suggests a tighter transcriptional control of chlorophyll synthesis in dicots during the initial stages of greening.
Signaling Pathways in De-Etiolation
The transition from skotomorphogenesis (development in the dark) to photomorphogenesis (development in the light) is primarily regulated by phytochrome (B1172217) photoreceptors. Phytochromes (phyA, phyB, etc.) perceive red and far-red light, initiating a signaling cascade that leads to the expression of light-regulated genes and the suppression of genes associated with etiolation. While the core components of phytochrome signaling are conserved, there are differences in the specific roles and interactions of these components between monocots and dicots.
In the dicot model Arabidopsis thaliana, phyA is the primary photoreceptor for far-red light and plays a dominant role in initiating de-etiolation, while phyB is the main receptor for red light and is crucial for maintaining photomorphogenesis.[6] The signaling pathway involves the degradation of Phytochrome Interacting Factors (PIFs), which are negative regulators of photomorphogenesis, and the stabilization of positive regulators like ELONGATED HYPOCOTYL 5 (HY5).[1]
In monocots like rice and maize, phyA and phyB also play crucial, but sometimes more redundant, roles in red light-mediated de-etiolation.[2][7] For instance, in rice, both phyA and phyB are involved in the response to red light.[2] The downstream signaling components are largely homologous to those in dicots, but their specific regulatory networks can differ.
Diagram of De-Etiolation Signaling
Caption: Simplified phytochrome signaling pathways in dicot and monocot de-etiolation.
Experimental Protocols
Isolation of Etioplasts from Monocot and Dicot Seedlings
This protocol is adapted for the isolation of etioplasts, which are structurally more fragile than chloroplasts. All steps should be performed under a dim green safe light to prevent de-etiolation.
Materials:
-
Etiolated seedlings (e.g., 7-day-old wheat or Arabidopsis)
-
Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)
-
Percoll gradient solutions (40% and 80% Percoll in grinding buffer)
-
Resuspension buffer (Grinding buffer without BSA)
-
Cheesecloth and nylon mesh (20 µm)
-
Refrigerated centrifuge
Procedure:
-
Harvest etiolated shoots or cotyledons and place them in a chilled mortar.
-
Add ice-cold grinding buffer (5 ml per gram of tissue) and gently grind with a pestle.
-
Filter the homogenate through four layers of cheesecloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the etioplasts.
-
Gently resuspend the pellet in a small volume of grinding buffer.
-
Prepare a discontinuous Percoll gradient by carefully layering the 40% solution over the 80% solution in a centrifuge tube.
-
Layer the resuspended etioplast fraction on top of the gradient.
-
Centrifuge at 2,500 x g for 20 minutes at 4°C.
-
Intact etioplasts will band at the 40%/80% interface. Carefully collect the band with a Pasteur pipette.
-
Dilute the collected etioplasts with resuspension buffer and centrifuge at 1,000 x g for 5 minutes to pellet the purified etioplasts.
-
Resuspend the final pellet in a minimal volume of resuspension buffer for downstream analysis.
Quantification of Protochlorophyllide and Carotenoids by HPLC
Materials:
-
Purified etioplasts or whole etiolated tissue
-
100% acetone (B3395972) (ice-cold)
-
HPLC system with a C18 reverse-phase column and a diode array or fluorescence detector
-
Mobile phase: Acetonitrile:Methanol:Water (72:8:1, v/v/v)
-
Pigment standards (protochlorophyllide, lutein, β-carotene, etc.)
Procedure:
-
Homogenize a known weight of etiolated tissue or a known volume of etioplast suspension in ice-cold 100% acetone.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Separate pigments using a gradient elution if necessary.
-
Detect protochlorophyllide by fluorescence (Excitation: ~440 nm, Emission: ~635 nm) and carotenoids by absorbance (400-500 nm).
-
Quantify the pigments by comparing the peak areas to those of known concentrations of standards.
Analysis of LPOR Protein Levels by Immunoblotting
Materials:
-
Purified etioplasts or total protein extract from etiolated tissue
-
Laemmli sample buffer
-
SDS-PAGE system
-
Electroblotting system and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LPOR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the etioplast or total protein extract using a standard assay (e.g., Bradford).
-
Mix a known amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LPOR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the LPOR band using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., Coomassie staining of the gel or a housekeeping protein).
Experimental Workflow Diagram
Caption: General workflow for the isolation and analysis of this compound components.
Conclusion
While the fundamental components and processes of de-etiolation are conserved between monocots and dicots, this comparative guide highlights key differences in the quantitative accumulation and regulatory aspects of "this compound" components. Dicot seedlings, represented by Arabidopsis thaliana, exhibit a tighter transcriptional regulation of LPOR upon illumination. Monocot seedlings, such as wheat, show a developmental gradient of this compound components along the leaf. The phytochrome signaling pathways that govern these processes also show variations in the specific roles and redundancy of different phytochrome family members. The provided data and protocols offer a framework for researchers to further investigate these differences and their implications for plant development and adaptation.
References
- 1. Phytochrome signaling mechanisms and the control of plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct and Cooperative Functions of Phytochromes A, B, and C in the Control of Deetiolation and Flowering in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochrome A-specific signaling in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. scilit.com [scilit.com]
- 6. Involvement of rice cryptochromes in de-etiolation responses and flowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Maize Phytochrome-Interacting Factors in Light Signaling and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
From "Etiolin" to Gene Regulation: A Comparative Guide to Historical and Modern Experiments on Etiolation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of historical and modern experimental approaches to understanding etiolation. We delve into the evolution of scientific inquiry from early observations of the "etiolin" pigment to the intricate molecular pathways that govern plant development in the absence of light.
The term "this compound" historically referred to the yellowish pigment observed in plants grown in darkness, once thought to be a direct precursor to chlorophyll (B73375). While this term is now largely obsolete, it represents the nascent stages of our investigation into the profound physiological and morphological changes that occur during etiolation. Modern research has since revealed that this yellow coloration is primarily due to the presence of carotenoids, which are unmasked in the absence of the green chlorophyll pigments.
This guide will compare the methodologies and findings of seminal 19th-century experiments with contemporary quantitative analyses, offering a clear perspective on the advancements in our understanding of this fundamental botanical process.
Comparative Analysis of Experimental Findings
The following table summarizes the key differences in experimental approaches and findings between historical and modern studies on etiolation.
| Feature | Historical Experiments (e.g., Julius Sachs, 19th Century) | Modern Experiments (e.g., HPLC Analysis of Arabidopsis thaliana) |
| Primary Observation | Plants grown in darkness are yellow ("etiolated") and have elongated stems. | Etiolated seedlings exhibit skotomorphogenesis, characterized by an elongated hypocotyl, apical hook, and closed, yellow cotyledons. |
| Identity of Yellow Pigment | Termed "this compound," a hypothetical precursor to chlorophyll. | Identified as a mixture of carotenoids, primarily lutein (B1675518), and the chlorophyll precursor protochlorophyllide (B1199321). |
| Quantitative Data | Primarily qualitative or semi-quantitative observations of color change and growth. Sachs demonstrated that starch is produced only in the presence of light. | Precise quantification of pigments using High-Performance Liquid Chromatography (HPLC). For example, in 5-day old etiolated Arabidopsis thaliana (Ler ecotype), protochlorophyllide levels can be significantly higher than in other ecotypes, correlating with increased lutein content. |
| Methodology |
A Comparative Analysis of Etiolin and Its Chemical Analogs: A Review of Bioactivity
Initial research indicates a significant lack of scientific literature and experimental data for a compound named "etiolin" and its chemical analogs. The term "this compound" appears to be exceedingly rare in chemical and biological databases, with a notable absence of published studies detailing its bioactivity, mechanism of action, or established chemical analogs.
A search for "this compound" primarily yields a single entry in the PubChem database, which provides basic chemical identifiers but no information on its biological function or related compounds.[1] The term is phonetically similar to "etiolation," a developmental process in plants grown in darkness, and "ethylene," a well-known gaseous plant hormone with a thoroughly studied signaling pathway.[2][3][4][5][6] It is possible that "this compound" is a typographical error, a novel or proprietary compound not yet described in public-domain research, or a compound of historical interest that has been superseded.
Given the absence of data, a direct comparative analysis of the bioactivity of this compound and its analogs is not currently possible. To provide a useful guide for researchers, scientists, and drug development professionals, we will proceed by outlining the necessary experimental framework and data presentation structures that would be required for such a comparison, should data become available. This guide can then serve as a template for the analysis of any relevant bioactive compound and its analogs.
Framework for Comparative Bioactivity Analysis
A comprehensive comparison of a lead compound and its analogs would necessitate the following components:
Data Presentation: Comparative Bioactivity Metrics
Quantitative data should be summarized in a clear tabular format to allow for easy comparison of key bioactivity parameters.
Table 1: Comparative In Vitro Bioactivity of Lead Compound and Analogs
| Compound | Target/Assay | IC₅₀ (µM) | EC₅₀ (µM) | Binding Affinity (Kᵢ, nM) | Other Metrics |
| This compound | [Target 1] | Data | Data | Data | Data |
| [Target 2] | Data | Data | Data | Data | |
| Analog 1 | [Target 1] | Data | Data | Data | Data |
| [Target 2] | Data | Data | Data | Data | |
| Analog 2 | [Target 1] | Data | Data | Data | Data |
| [Target 2] | Data | Data | Data | Data |
Caption: This table would present a summary of the in vitro potency and efficacy of this compound and its analogs against specified molecular targets or in cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Example Protocol: Cell Viability Assay
-
Cell Culture: Human cancer cell line (e.g., HeLa) is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compounds (this compound and its analogs) for 72 hours.
-
Viability Assessment: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualization of Signaling Pathways and Workflows
Diagrams created using a standardized format like Graphviz are essential for illustrating complex biological processes and experimental designs.
Hypothetical Signaling Pathway Modulated by this compound
Caption: A hypothetical signaling cascade initiated by this compound binding to a cell surface receptor.
Experimental Workflow for Analog Screening
Caption: A streamlined workflow for the screening and selection of lead candidates from a library of chemical analogs.
Conclusion and Path Forward
While a comparative analysis of this compound's bioactivity is not feasible due to the current lack of data, the framework presented here provides a robust template for conducting and presenting such research. For progress to be made, the scientific community would first require access to foundational studies that:
-
Isolate or Synthesize and Characterize this compound: Confirm the structure and properties of the molecule.
-
Identify Biological Activity: Screen this compound against a panel of biological targets or in phenotypic assays to determine its primary effects.
-
Synthesize Analogs: Develop a library of chemical analogs to explore structure-activity relationships.
-
Conduct Comparative Studies: Perform the quantitative assays outlined above to compare the bioactivity of the parent compound and its analogs.
Researchers are encouraged to verify the chemical identity of their compounds of interest and consult major chemical and biological databases to ensure a foundation of existing literature before embarking on extensive comparative studies. Should "this compound" be a novel discovery, the scientific community awaits its disclosure and characterization in peer-reviewed literature.
References
- 1. This compound | C27H43NO2 | CID 168872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The ethylene signaling pathway: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond the darkness: recent lessons from etiolation and de-etiolation studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-Protein Interactions: The Case of Etiolin
For researchers, scientists, and professionals in drug development, the validation of protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides an objective comparison of common experimental techniques for validating the interaction of a hypothetical protein, "Etiolin," with its binding partners. We will delve into the principles, present comparative data, and provide detailed protocols for key methods.
Comparing a Selection of In Vitro and In Vivo Validation Methods
The validation of a protein-protein interaction often requires a multi-faceted approach, employing both in vivo methods, which study interactions within a living cell, and in vitro methods, which analyze interactions in a controlled, cell-free environment. The choice of method depends on the nature of the interaction, the proteins involved, and the specific questions being addressed.
| Method | Principle | Interaction Type | Affinity Range (Kd) | Throughput | Key Advantages | Key Limitations |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it out of a cell lysate along with any bound interaction partners ("prey"). | In vivo | nM to µM | Low to Medium | Physiologically relevant interactions; detects endogenous protein complexes.[1][2] | May not detect transient or weak interactions; susceptible to non-specific binding.[1] |
| Yeast Two-Hybrid (Y2H) | The interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor in yeast, activating a reporter gene. | In vivo | nM to µM | High | Scalable for large-scale screening; detects novel interactions.[1] | High rate of false positives and negatives; interactions occur in a non-native (yeast nucleus) environment. |
| Pull-Down Assay | A purified, tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a cell lysate or purified solution. | In vitro | nM to µM | Low to Medium | Can confirm direct interactions; relatively simple and quick.[1][3] | Tag may interfere with interaction; prone to non-specific binding. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as a "prey" protein flows over an immobilized "bait" protein. | In vitro | pM to mM | Low to Medium | Label-free, real-time kinetic data (kon, koff); high sensitivity.[1][3] | Requires specialized equipment; one protein must be purified and immobilized. |
| Far-Western Blotting | A non-antibody "bait" protein is used to probe a membrane containing separated "prey" proteins to detect a direct interaction. | In vitro | nM to µM | Low | Detects direct interactions; can identify the specific interacting protein in a mixture.[1] | "Prey" proteins are denatured, which may prevent some interactions. |
Experimental Protocols for Key Validation Techniques
Below are generalized protocols for three widely used methods to validate the interaction between this compound and a putative binding partner, Protein X.
1. Co-immunoprecipitation (Co-IP) Protocol
This protocol aims to determine if this compound and Protein X interact within a cellular context.
-
Cell Lysis:
-
Culture cells expressing both this compound and Protein X to approximately 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody specific to this compound (or a negative control IgG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against Protein X to detect its presence in the immunoprecipitated complex.
-
2. Yeast Two-Hybrid (Y2H) Protocol
This protocol is designed to screen for or confirm an interaction between this compound and Protein X in a yeast model system.
-
Plasmid Construction:
-
Clone the coding sequence of this compound into a "bait" vector containing a DNA-binding domain (DBD).
-
Clone the coding sequence of Protein X into a "prey" vector containing an activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain with the bait (DBD-Etiolin) and prey (AD-Protein X) plasmids.
-
As controls, transform yeast with empty vectors, bait with empty prey, and prey with empty bait.
-
-
Interaction Assay:
-
Plate the transformed yeast on selection media lacking specific nutrients to confirm the presence of both plasmids.
-
Plate the yeast on a high-stringency selective medium that also contains a reporter gene substrate (e.g., X-gal for a lacZ reporter).
-
Incubate at 30°C and monitor for growth and/or color change, which indicates a positive interaction.
-
3. Surface Plasmon Resonance (SPR) Protocol
This protocol provides quantitative data on the binding kinetics and affinity of the this compound-Protein X interaction.
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip compatible with the properties of the purified this compound (the "ligand").
-
Activate the chip surface according to the manufacturer's instructions.
-
Immobilize purified this compound onto the chip surface. A control flow cell should be prepared for background subtraction.
-
-
Analyte Binding:
-
Prepare a series of dilutions of purified Protein X (the "analyte") in a suitable running buffer.
-
Inject the different concentrations of Protein X over the chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to generate association and dissociation curves.
-
-
Data Analysis:
-
Regenerate the chip surface to remove bound Protein X.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Visualizing Workflows and Pathways
Workflow for Validating a Novel Protein-Protein Interaction
The following diagram illustrates a typical workflow for identifying and validating a novel interaction partner for a protein of interest, such as this compound.
Hypothetical this compound Signaling Pathway
This diagram depicts a hypothetical signaling cascade initiated by an extracellular signal, where this compound interacts with several other proteins to elicit a cellular response.
By combining these experimental approaches and analytical tools, researchers can confidently validate protein-protein interactions and gain deeper insights into the complex molecular networks that govern cellular function. This systematic validation is fundamental to advancing our understanding of biology and developing novel therapeutic strategies.
References
Safety Operating Guide
Standard Operating Procedure: Etiolin Waste Management
Date of Issue: December 18, 2025
For inquiries, contact Environmental Health and Safety.
This document provides comprehensive guidance on the proper disposal procedures for Etiolin, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals handling this substance.
Immediate Safety Precautions
Before handling this compound waste, it is crucial to be familiar with its potential hazards. While specific toxicological properties for this compound are not extensively documented in readily available safety data sheets, it should be handled as a potentially hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A full-length lab coat should be worn to protect from spills.
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
This compound Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Includes contaminated consumables such as gloves, weighing paper, and absorbent pads.
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be kept closed when not in use.
-
-
Liquid Waste:
-
Includes unused this compound solutions or reaction mixtures containing this compound.
-
Collect in a dedicated, shatter-resistant (e.g., coated glass or polyethylene) waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
All waste containers must be labeled with a "Hazardous Waste" label detailing the contents, including the full chemical name ("this compound") and any other components in the waste stream.
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn correctly. Prepare the designated waste collection area, ensuring waste containers are accessible and properly labeled.
-
Containment:
-
For solid waste, carefully place all contaminated items into the designated solid waste container.
-
For liquid waste, use a funnel to pour the waste into the liquid waste container to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Container Sealing: Securely close the lids on all waste containers immediately after use.
-
Decontamination: Decontaminate the work area where this compound was handled using an appropriate cleaning agent.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area or the main hazardous waste storage area, following institutional guidelines. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's EHS department. Complete all necessary paperwork for waste pickup.
Waste must be disposed of in accordance with national and local regulations through an approved waste disposal plant[1].
Chemical and Physical Properties Overview
| Property | Value |
| Molecular Formula | C₂₇H₄₃NO₂ |
| Molecular Weight | 413.6 g/mol |
| Appearance | Not specified (handle as solid) |
| Solubility | Not specified |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Understanding Etiolin: From Plant Physiology to Laboratory Practice
For researchers, scientists, and drug development professionals, a comprehensive understanding of the substances they work with is paramount to ensuring laboratory safety and procedural efficacy. This document provides essential information regarding Etiolin, clarifying its nature and the appropriate handling procedures within a research context.
"this compound" is not a commercially available chemical reagent but rather a yellow pigment that forms in plants deprived of light.[1][2][3][4] It is a precursor to chlorophyll (B73375) and is responsible for the pale, yellowish appearance of etiolated plants.[2][4] Due to its nature as an endogenous plant pigment, a formal Safety Data Sheet (SDS) and specific personal protective equipment (PPE) protocols for handling isolated this compound are not available. Handling procedures are therefore dictated by the context of the plant material being studied.
Safe Handling of Etiolated Plant Material
When working with etiolated plants or extracts to study this compound, researchers should adhere to standard laboratory practices for handling biological materials. The primary focus is on containment and good laboratory hygiene rather than protection from a specific chemical hazard.
Personal Protective Equipment (PPE):
| Equipment | Standard | Purpose |
| Lab Coat | Standard | Protects against spills of plant extracts and buffers. |
| Gloves | Nitrile or Latex | Prevents contamination of samples and protects hands from solvents used in pigment extraction. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes of solvents or plant material. |
Procedural Workflow for Studying this compound
The study of this compound typically involves the cultivation of etiolated plants and subsequent analysis of the pigment. The following workflow outlines the key steps involved.
Disposal Plan
Disposal of materials related to this compound studies should follow standard laboratory guidelines for biological and chemical waste.
| Waste Type | Disposal Procedure |
| Etiolated Plant Material | Autoclave and dispose of as biological waste. |
| Solvent Waste | Collect in a designated hazardous waste container for chemical waste disposal. |
| Contaminated Consumables | Dispose of in appropriate biohazardous or chemical waste streams, depending on the nature of the contamination. |
By understanding that this compound is a component of plant tissue rather than an isolated chemical, researchers can implement appropriate and safe laboratory practices for its study.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
